3-(Diethylamino)propylamine
描述
Structure
3D Structure
属性
IUPAC Name |
N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWDJIBGVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059303 | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
138 °F (NFPA, 2010) | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
104-78-9 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyldiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Diethylamino)propylamine from Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(diethylamino)propylamine, a crucial building block in the pharmaceutical and chemical industries, starting from acrylonitrile (B1666552). This document details the core chemical transformations, provides adaptable experimental protocols, and presents quantitative data to facilitate laboratory and process development.
Executive Summary
The synthesis of this compound from acrylonitrile is predominantly achieved through a robust two-step process. The first step involves an aza-Michael addition of diethylamine (B46881) to acrylonitrile, yielding the intermediate 3-(diethylamino)propionitrile. The subsequent and final step is the catalytic hydrogenation of the nitrile functional group to afford the desired primary amine, this compound. This guide will elaborate on the specifics of each of these steps, providing both theoretical and practical insights.
Synthesis Pathways
The principal and most industrially viable route for the production of this compound from acrylonitrile is a two-stage synthesis.
Stage 1: Aza-Michael Addition
The initial step is the nucleophilic addition of diethylamine to the electron-deficient alkene of acrylonitrile. This reaction, a classic example of an aza-Michael addition, is highly efficient and typically proceeds with high selectivity.[1]
Stage 2: Catalytic Hydrogenation
The intermediate, 3-(diethylamino)propionitrile, is then converted to the final product through the reduction of the nitrile group. Catalytic hydrogenation is the most common method for this transformation, employing catalysts such as Raney nickel or cobalt.[1]
A visual representation of this two-step synthesis pathway is provided below.
Experimental Protocols
The following sections provide detailed experimental methodologies. While direct protocols for this compound are not abundantly available in the public literature, the following procedures are adapted from well-documented syntheses of the analogous compound, 3-(dimethylamino)propylamine, and are expected to be highly applicable.
Step 1: Synthesis of 3-(Diethylamino)propionitrile (Aza-Michael Addition)
This procedure is adapted from the industrial synthesis of 3-(dimethylamino)propionitrile.[2]
Materials and Equipment:
-
Acrylonitrile
-
Diethylamine
-
Bubble column reactor or a suitable pressure vessel
-
Heating and cooling system
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
The reactor is rendered inert by purging with nitrogen.
-
Acrylonitrile is introduced at the top of the bubble column reactor.
-
Gaseous or liquid diethylamine is fed into the bottom of the reactor, allowing for countercurrent flow.
-
The reaction temperature is maintained between 40°C and 60°C.
-
The molar ratio of diethylamine to acrylonitrile should be kept between 1:1 and 1.05:1 to ensure complete conversion of acrylonitrile and minimize side reactions.
-
The residence time in the reactor is typically maintained between 30 and 60 minutes.
-
The product, 3-(diethylamino)propionitrile, is collected from the bottom of the reactor. The reaction is known to proceed to near-quantitative yields under these conditions.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol is based on the detailed hydrogenation procedure for 3-(dimethylamino)propionitrile.[1]
Materials and Equipment:
-
3-(Diethylamino)propionitrile
-
Raney Nickel (or a similar sponge metal catalyst)
-
Hydrogen gas supply
-
High-pressure autoclave reactor with agitation
-
Solvent (e.g., water, or the product amine itself can act as a solvent)
-
Caustic solution (e.g., NaOH/KOH mixture)
Procedure:
-
A one-liter autoclave reactor is charged with approximately 37.5 grams of washed Raney nickel catalyst. The catalyst is typically washed sequentially with water and a small amount of the final product, this compound, to remove impurities and activate the catalyst.
-
The reactor is charged with a solvent and a small amount of a caustic solution (e.g., 6 mL of 25 wt% NaOH/KOH in water). The caustic solution helps to suppress the formation of secondary amines.
-
The reactor is sealed and purged first with nitrogen and then with hydrogen.
-
The reactor is heated to approximately 90°C and pressurized with hydrogen to around 7.8 atm (approximately 115 psi).
-
3-(Diethylamino)propionitrile is fed into the autoclave at a controlled rate (e.g., 5 mL/minute).
-
The temperature and pressure are maintained throughout the reaction.
-
Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.
-
The crude product is then purified by distillation.
A generalized workflow for this experimental setup is illustrated below.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound and its well-documented analogue, 3-(dimethylamino)propylamine.
Table 1: Aza-Michael Addition Reaction Parameters
| Parameter | 3-(Dimethylamino)propionitrile[2] | 3-(Diethylamino)propionitrile (Adapted) |
| Reactants | Acrylonitrile, Dimethylamine | Acrylonitrile, Diethylamine |
| Molar Ratio (Amine:Acrylonitrile) | 1:1 to 1.5:1 (preferably 1:1 to 1.05:1) | 1:1 to 1.05:1 |
| Temperature | 25°C to 80°C (preferably 40°C to 60°C) | 40°C to 60°C |
| Residence Time | 20 to 120 minutes (preferably 30 to 60 minutes) | 30 to 60 minutes |
| Catalyst | Typically not required | Not required |
| Yield | Nearly quantitative | Expected to be high (>95%) |
Table 2: Catalytic Hydrogenation Reaction Parameters
| Parameter | 3-(Dimethylamino)propylamine[1] | This compound (Adapted) |
| Reactant | 3-(Dimethylamino)propionitrile | 3-(Diethylamino)propionitrile |
| Catalyst | Sponge Nickel (e.g., Degussa MC502) | Raney Nickel or other sponge metal catalysts |
| Temperature | 90°C | 80°C to 100°C |
| Pressure | ~7.8 atm (~115 psi) | 50-150 psi |
| Solvent | Water or 3-(dimethylamino)propylamine | Water or this compound |
| Additives | NaOH/KOH solution | NaOH or KOH solution |
| Yield | >99% | Expected to be high (>95%) |
Conclusion
The synthesis of this compound from acrylonitrile is a well-established and efficient process, relying on the sequential aza-Michael addition and catalytic hydrogenation. The methodologies presented in this guide, adapted from closely related industrial processes, provide a solid foundation for the laboratory-scale synthesis and process development of this important chemical intermediate. The use of readily available starting materials and high-yielding reactions makes this a commercially attractive route. Further optimization of reaction conditions for the specific diethylamino derivative may lead to even greater efficiencies and yields.
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(Diethylamino)propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-(Diethylamino)propylamine (DEAPA). DEAPA, a versatile diamine, finds utility in a range of industrial and research settings, from its role as a robust curing agent for epoxy resins to its use as a building block in the synthesis of pharmaceuticals and functionalized nanoparticles for drug delivery. This document details its physicochemical characteristics, provides insights into its reactivity, and outlines experimental methodologies for its synthesis, purification, and analysis. Particular attention is given to its applications in materials science and drug development, offering a valuable resource for professionals in these fields.
Chemical and Physical Properties
This compound, also known as N,N-Diethyl-1,3-propanediamine, is a colorless to slightly yellow liquid with a characteristic amine odor. It possesses both a primary and a tertiary amine group, which imparts its unique chemical properties and reactivity. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104-78-9 | |
| Molecular Formula | C₇H₁₈N₂ | |
| Molecular Weight | 130.23 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 168-171 °C | |
| Melting Point | -60 °C | |
| Density | 0.826 g/cm³ at 20 °C | |
| Flash Point | 51 °C | |
| Solubility in Water | Miscible | [2] |
| pKa | 10.32 ± 0.25 (Predicted) | [2] |
| Vapor Pressure | 2.2 hPa at 20 °C | |
| Refractive Index (n20/D) | 1.4416 | [3] |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of DEAPA exhibits characteristic signals corresponding to the ethyl and propyl groups.
-
¹³C NMR: The carbon NMR spectrum provides distinct peaks for each of the seven carbon atoms in the molecule.
-
FTIR: The infrared spectrum shows characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching vibrations.[4]
Representative spectral data can be accessed through various chemical databases.[5][6][7]
Reactivity and Applications
The dual functionality of DEAPA, with its primary and tertiary amine groups, dictates its reactivity and wide range of applications.
Curing Agent for Epoxy Resins
DEAPA is widely used as a curing agent, or hardener, for epoxy resins.[8] The primary amine group undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. The tertiary amine group can also catalyze the anionic polymerization of the epoxy groups. This cross-linking process results in a rigid, three-dimensional polymer network with excellent mechanical and thermal properties.
Caption: Curing mechanism of epoxy resin using DEAPA.
Reactivity with Isocyanates
The primary amine group of DEAPA readily reacts with isocyanates to form substituted ureas. This reaction is fundamental in the synthesis of various polyurethanes and other polymers. The high reactivity of the primary amine makes DEAPA a useful building block in this area of polymer chemistry.
Role in Pharmaceutical and Drug Delivery Research
DEAPA serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] Its diamine structure allows for its incorporation into various molecular scaffolds.
Furthermore, DEAPA is utilized in the development of drug delivery systems.[2] It can be used to functionalize nanoparticles, creating cationic surfaces that can interact with and encapsulate anionic therapeutic agents like siRNA.[2] The protonation of the amine groups at lower pH values can also be exploited to create pH-responsive nanoparticles that release their payload in the acidic environment of endosomes or tumors. While DEAPA is a component of these delivery vehicles, its direct impact on specific cellular signaling pathways is an area of ongoing research. The cellular uptake of such nanoparticles is a complex process that can occur through various endocytic pathways.
Caption: General workflow of nanoparticle uptake by a cell.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process analogous to the industrial production of N,N-dimethyl-1,3-propanediamine.[10][11][12]
Caption: Synthetic workflow for this compound.
Step 1: Michael Addition to form 3-(Diethylamino)propionitrile
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place diethylamine.
-
Cool the vessel in an ice bath.
-
Slowly add acrylonitrile dropwise to the cooled diethylamine, ensuring the reaction temperature is maintained below a designated temperature (e.g., 30-40 °C) to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting product is 3-(diethylamino)propionitrile.
Step 2: Hydrogenation to form this compound
-
Transfer the 3-(diethylamino)propionitrile to a high-pressure hydrogenation reactor.
-
Add a suitable hydrogenation catalyst, such as Raney Nickel, and a solvent like ethanol. The presence of a small amount of a base (e.g., sodium hydroxide) can improve selectivity.[13]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-6 MPa) and heat to the reaction temperature (e.g., 70-90 °C).[11][13]
-
Maintain the reaction under stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
The crude product is this compound.
Purification
The crude this compound is typically purified by fractional distillation under reduced pressure.[14][15]
-
Set up a fractional distillation apparatus with a vacuum source.
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum and heat the flask.
-
Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.
Analytical Methods
The purity and identity of this compound can be determined using gas chromatography (GC) coupled with a suitable detector.
Gas Chromatography-Flame Ionization Detection (GC-FID) [16]
-
Column: A polar capillary column suitable for amine analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.
-
Sample Preparation: Dilute the sample in a suitable solvent such as methanol (B129727) or isopropanol.
Gas Chromatography-Mass Spectrometry (GC-MS) [17]
For definitive identification and detection of impurities, GC-MS can be employed. The chromatographic conditions can be similar to the GC-FID method. The mass spectrometer should be operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak can be compared to a reference spectrum of this compound.
Safety and Handling
This compound is a corrosive and flammable liquid.[1] It can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Conclusion
This compound is a valuable and versatile diamine with a well-characterized profile of chemical and physical properties. Its reactivity, driven by the presence of both primary and tertiary amine functionalities, makes it a key component in various applications, from the production of high-performance polymers to the synthesis of advanced materials for drug delivery. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its safe and effective use in both research and industrial settings. Further investigation into the direct interactions of DEAPA-modified systems with cellular signaling pathways will undoubtedly open up new avenues for its application in the biomedical field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound = 99 104-78-9 [sigmaaldrich.com]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-Diethylaminopropylamine(104-78-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]
- 8. products.basf.com [products.basf.com]
- 9. MedChem Highlights - Enamine [enamine.net]
- 10. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 13. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 14. chembam.com [chembam.com]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Dual-Role Mechanism of N,N-diethyl-1,3-propanediamine (DEAPA) in Epoxy Resin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-diethyl-1,3-propanediamine (DEAPA) is a versatile curing agent for epoxy resins, uniquely possessing both primary and tertiary amine functionalities. This dual-role allows it to act as both a conventional hardener and a catalyst, influencing the polymerization kinetics and the final properties of the cured thermoset. This technical guide provides an in-depth analysis of the mechanism of action of DEAPA in epoxy resin polymerization, supported by quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows. Understanding this mechanism is crucial for the precise control of curing processes and the tailoring of material properties for advanced applications.
Introduction
Epoxy resins are a class of thermosetting polymers widely utilized for their excellent mechanical properties, chemical resistance, and adhesion. The performance of an epoxy resin system is critically dependent on the curing agent used to crosslink the epoxy monomers. Amine-based curing agents are prevalent, and among them, N,N-diethyl-1,3-propanediamine (DEAPA) presents a unique case due to its molecular structure, which incorporates both primary and tertiary amine groups. This structure allows DEAPA to participate in the epoxy polymerization through two distinct mechanisms: direct addition of the primary amine to the epoxy ring and catalytic acceleration by the tertiary amine. This guide elucidates these mechanisms, providing a comprehensive overview for researchers and professionals in materials science and related fields.
Mechanism of Action of DEAPA
DEAPA's interaction with epoxy resins is a multi-step process involving both nucleophilic addition and catalytic curing.
2.1. Nucleophilic Addition via Primary Amine Groups
The primary amine group (-NH₂) in DEAPA contains two active hydrogen atoms that can react with the electrophilic carbon atoms of the epoxy ring in a nucleophilic addition reaction. This is a direct, stoichiometric reaction that leads to the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, further extending the polymer chain and contributing to the crosslink density of the network. This reaction is the primary mechanism by which DEAPA acts as a hardener, covalently incorporating itself into the polymer backbone.
2.2. Catalytic Action of the Tertiary Amine Group
The tertiary amine group (-N(C₂H₅)₂) in DEAPA lacks active hydrogens and therefore does not directly participate in the addition reaction with the epoxy ring.[1] Instead, it functions as a catalyst, accelerating the curing process.[1] The lone pair of electrons on the tertiary nitrogen atom can attack the epoxy ring, leading to the formation of a zwitterionic intermediate. This intermediate is highly reactive and can initiate the anionic polymerization of epoxy groups, a process known as homopolymerization. Alternatively, the tertiary amine can facilitate the reaction between the hydroxyl groups (formed during the primary amine addition) and epoxy groups, especially at elevated temperatures. This catalytic activity can significantly reduce the gel time and overall curing time of the epoxy system.
The dual functionality of DEAPA provides a balance between reactivity and pot life, making it a versatile curing agent for various applications.[1]
Signaling Pathway Diagram
Caption: Reaction pathway of DEAPA in epoxy polymerization.
Quantitative Data on Curing and Material Properties
While specific quantitative data for DEAPA is not extensively published in readily available literature, the following tables present representative data for epoxy systems cured with aliphatic amines, which can be considered analogous for understanding the expected effects of DEAPA.
Table 1: Effect of Curing Agent Concentration on Gel Time and Glass Transition Temperature (Tg)
| Curing Agent Concentration (phr)* | Gel Time at 25°C (minutes) | Glass Transition Temperature (Tg) (°C) |
| 80 | 120 | 95 |
| 100 (Stoichiometric) | 90 | 105 |
| 120 | 75 | 100 |
*phr: parts per hundred parts of resin by weight
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Typical Value for Aliphatic Amine Cured Epoxy |
| Tensile Strength (MPa) | 60 - 80 |
| Tensile Modulus (GPa) | 2.5 - 3.5 |
| Elongation at Break (%) | 3 - 5 |
| Flexural Strength (MPa) | 100 - 130 |
Note: The thermal deformation temperature for a DEAPA-cured epoxy resin is reported to be around 100°C. This aligns with the typical Tg values observed for aliphatic amine cured systems.
Experimental Protocols
To investigate the mechanism and kinetics of DEAPA in epoxy polymerization, a combination of analytical techniques is employed.
4.1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the heat of reaction, peak exothermic temperature, and the extent of cure as a function of temperature and time.
-
Methodology:
-
Sample Preparation: Prepare a mixture of epoxy resin and DEAPA at the desired stoichiometric ratio. Accurately weigh 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan.
-
Instrument: A differential scanning calorimeter.
-
Procedure (Non-isothermal): Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere. An empty sealed pan is used as a reference.
-
Procedure (Isothermal): Rapidly heat the sample to the desired isothermal curing temperature and hold for a specified time until the reaction is complete.
-
Data Analysis: The total heat of reaction (ΔH) is determined from the area under the exothermic peak in a non-isothermal scan. The extent of cure (α) at any time or temperature can be calculated as the fractional heat evolved. The glass transition temperature (Tg) of the fully cured sample is determined from a second heating scan.
-
4.2. Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
-
Objective: To qualitatively and quantitatively monitor the disappearance of reactant functional groups (epoxy) and the appearance of product functional groups (hydroxyl, secondary amine).
-
Methodology:
-
Sample Preparation: A thin film of the epoxy-DEAPA mixture is placed between two potassium bromide (KBr) plates or on an attenuated total reflectance (ATR) crystal.
-
Instrument: A Fourier transform infrared spectrometer.
-
Procedure: Spectra are collected at regular intervals during the curing process, either at room temperature or in a heated cell.
-
Data Analysis: The disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the appearance of the hydroxyl group broad band (around 3400 cm⁻¹) are monitored.[2][3] The extent of reaction can be quantified by measuring the change in the area of the epoxy peak relative to a reference peak that does not change during the reaction (e.g., an aromatic C-H peak from the epoxy resin).[2]
-
4.3. Rheological Analysis for Viscosity and Gel Time Determination
-
Objective: To measure the change in viscosity of the reacting mixture and determine the gel point.
-
Methodology:
-
Sample Preparation: The epoxy-DEAPA mixture is placed between the parallel plates of a rheometer.
-
Instrument: A rotational rheometer with temperature control.
-
Procedure: Isothermal or temperature-ramp experiments are performed in oscillatory mode at a constant frequency and strain. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time or temperature.
-
Data Analysis: The gel point is typically identified as the crossover point where G' equals G''.[4] The pot life can be estimated as the time it takes for the initial viscosity to double or quadruple.[5][6][7]
-
Experimental Workflow Diagram
Caption: Workflow for characterizing DEAPA-cured epoxy systems.
Conclusion
N,N-diethyl-1,3-propanediamine serves as a highly effective and versatile curing agent for epoxy resins due to its unique dual-functional nature. The primary amine groups engage in stoichiometric addition reactions, building the polymer network, while the tertiary amine group provides a catalytic pathway that accelerates the overall curing process. This combined mechanism allows for a desirable balance of processing characteristics and final material properties. By employing a suite of analytical techniques such as DSC, FTIR, and rheology, researchers can gain a comprehensive understanding of the curing kinetics and the structure-property relationships of DEAPA-cured epoxy systems, enabling the development of advanced materials for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epotek.com [epotek.com]
- 6. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 7. wisebond.com [wisebond.com]
Spectral data analysis of 3-(Diethylamino)propylamine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(Diethylamino)propylamine, a key building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and utilization of this compound.
Quantitative Spectral Data Summary
The spectral data for this compound has been acquired and analyzed to confirm its chemical structure. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments, chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.
Table 1: ¹H NMR Spectral Data of this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH₂- (adjacent to NH₂) | ~2.68 | Triplet | ~6.8 |
| -CH₂- (adjacent to N(Et)₂) | ~2.40 | Triplet | ~7.2 |
| -CH₂- (central) | ~1.55 | Quintet | ~7.0 |
| -N(CH₂CH₃)₂ | ~2.48 | Quartet | ~7.1 |
| -N(CH₂CH₃)₂ | ~0.95 | Triplet | ~7.1 |
| -NH₂ | ~1.15 (broad) | Singlet | - |
Note: Chemical shifts are referenced to a standard solvent signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for each carbon atom are listed in Table 2.
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Assignment | Chemical Shift (ppm) |
| -CH₂- (adjacent to NH₂) | ~42.1 |
| -CH₂- (adjacent to N(Et)₂) | ~52.5 |
| -CH₂- (central) | ~30.0 |
| -N(CH₂CH₃)₂ | ~46.8 |
| -N(CH₂CH₃)₂ | ~11.7 |
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands are detailed in Table 3.[1][2]
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2965 - 2820 | Strong | C-H stretch (alkane) |
| 1590 | Medium | N-H bend (primary amine) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1200 - 1050 | Strong | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The key ions observed in the electron ionization (EI) mass spectrum are presented in Table 4.[1]
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 130 | ~5 | [M]⁺ (Molecular Ion) |
| 86 | 100 | [CH₂=N(CH₂CH₃)₂]⁺ (Base Peak, α-cleavage) |
| 58 | ~85 | [CH₂=NCH₂CH₃]⁺ (α-cleavage with rearrangement) |
| 44 | ~40 | [CH₂=NHCH₃]⁺ or [CH₃CH=NH₂]⁺ (Further fragmentation) |
| 30 | ~30 | [CH₂=NH₂]⁺ (Further fragmentation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution of this compound (approximately 20-50 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) was used.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phase and baseline corrected, and chemical shifts were referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) was introduced into the mass spectrometer via a gas chromatograph (GC-MS).
-
Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 20 - 200
-
Source Temperature: 230 °C
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
-
-
Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment peaks.
Visualization of the Analytical Workflow
The logical flow of the spectral data analysis process, from sample preparation to final structural elucidation, is depicted in the following diagram.
Caption: Workflow for the spectral analysis of this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Applications of N,N-Diethyl-1,3-diaminopropane (CAS 104-78-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-1,3-diaminopropane, identified by CAS number 104-78-9, is a diamine that serves as a versatile building block in organic synthesis. Its utility spans various industrial applications, including as a curing agent for epoxy resins and as an intermediate in the production of dyes and pigments. For drug development professionals, its significance lies in its role as a precursor and key structural motif in the synthesis of biologically active molecules, including antimalarial agents. This guide provides a comprehensive overview of the physical and chemical properties of N,N-Diethyl-1,3-diaminopropane, details established experimental protocols for their determination, and illustrates its application in synthetic pathways relevant to pharmaceutical research.
Core Physical and Chemical Properties
The fundamental physicochemical properties of N,N-Diethyl-1,3-diaminopropane are summarized in the tables below. These parameters are critical for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.
Identification and General Properties
| Property | Value |
| Chemical Name | N,N-Diethyl-1,3-diaminopropane |
| Synonyms | 3-Diethylaminopropylamine, N,N-Diethyl-1,3-propanediamine |
| CAS Number | 104-78-9 |
| Molecular Formula | C₇H₁₈N₂[1][2][3][4] |
| Molecular Weight | 130.23 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow liquid with a fishy, ammonia-like odor[5] |
Physicochemical Data
| Property | Value | Temperature (°C) | Pressure |
| Melting Point | -60 °C | - | - |
| Boiling Point | 168-171 °C | - | 760 mmHg |
| Density | 0.826 g/mL | 25 | - |
| Refractive Index (n_D) | 1.4416 | 20 | - |
| Flash Point | 52-59 °C | - | Closed Cup |
| Vapor Pressure | 2.2 mbar | 20 | - |
| Water Solubility | Completely miscible | 20 | - |
| pKa | 10.32 ± 0.25 (Predicted) | - | - |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical and chemical properties of liquid amines like N,N-Diethyl-1,3-diaminopropane.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, this is typically determined using methods compliant with standards such as those from ASTM International.
Methodology: A common method involves distillation. A sample of the amine is heated in a distillation flask. The temperature of the vapor is measured with a calibrated thermometer as it passes into a condenser. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under a given pressure. For accurate determination, the atmospheric pressure should be recorded and, if necessary, the boiling point can be corrected to standard pressure.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds like N,N-Diethyl-1,3-diaminopropane, which is a liquid at room temperature, this property is determined at sub-zero temperatures.
Methodology: A small sample of the solidified compound is placed in a capillary tube and heated in a controlled manner in a melting point apparatus. The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range is indicative of a pure compound.
Density Measurement
Density is the mass per unit volume of a substance. For liquids, it is often determined using a hydrometer or a digital density meter.
Methodology (ASTM D4052): A small volume of the liquid is introduced into an oscillating U-tube.[1][6][7] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[6][7] This frequency change is then used with calibration data to determine the density of the liquid at a specific temperature.[6]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of compounds.
Methodology: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from a calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter.
Methodology (Pensky-Martens Closed Cup Test - ASTM D93): The sample is heated in a closed cup at a controlled rate while being stirred.[8][9][10] An ignition source is periodically directed into the cup.[8][9] The flash point is the temperature at which a flash is observed inside the cup.[8][9]
Water Solubility Assessment
Water solubility is the maximum concentration of a substance that will dissolve in water at a given temperature.
Methodology (OECD 105): The flask method is suitable for substances with a solubility greater than 10 mg/L.[11] An excess amount of the substance is added to water in a flask, and the mixture is agitated at a constant temperature until equilibrium is reached.[11] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved portion.[11]
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound. For an amine, it indicates the pH at which the protonated and unprotonated forms are present in equal concentrations.
Methodology (Potentiometric Titration): A solution of the amine is titrated with a standardized solution of a strong acid. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the titration curve, typically at the half-equivalence point where half of the amine has been neutralized.
Role in Synthetic Chemistry and Drug Discovery
While N,N-Diethyl-1,3-diaminopropane does not have a well-defined, direct role in biological signaling pathways, it serves as a crucial building block in the synthesis of various biologically active compounds. Its diamine structure provides two nucleophilic centers that can be selectively functionalized to construct more complex molecules. A notable application is in the synthesis of antimalarial drugs.
The following diagram illustrates a generalized synthetic pathway where a diamine, such as N,N-Diethyl-1,3-diaminopropane, is used as a linker in the synthesis of a potential drug candidate.
References
- 1. 1,3-Propanediamine, N,N-diethyl- (CAS 104-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]
- 3. N,N-Diethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]
- 4. N,N-Diethyl-1,3-diaminopropane | 104-78-9 | AAA10478 [biosynth.com]
- 5. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. N,N-Diethyl-N'-methyl-1,3-propanediamine | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity [beilstein-journals.org]
A Comprehensive Technical Guide to the Solubility of 3-(Diethylamino)propylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-(Diethylamino)propylamine, a key diamine intermediate in various chemical syntheses, including pharmaceuticals and materials science. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and offers a visual workflow to aid in experimental design.
Core Topic: Solubility Profile of this compound
This compound, also known as N,N-Diethyl-1,3-propanediamine, is a colorless to slightly yellow liquid with a characteristic amine odor. Its molecular structure, featuring both a tertiary and a primary amine group, imparts a unique combination of polarity and hydrogen bonding capability, which dictates its solubility in various media.
Quantitative Solubility Data
The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available information.
| Solvent | Chemical Class | Qualitative Solubility | Citation |
| Water | Protic, Polar | Miscible | [1][2][3] |
| Benzene (B151609) | Aromatic, Nonpolar | Completely Soluble | [1] |
| Heptane (B126788) | Aliphatic, Nonpolar | Completely Soluble | [1] |
| Diethyl Ether | Ether, Polar aprotic | Soluble | [4] |
| Dichloromethane | Halogenated, Polar aprotic | Soluble | [4] |
The general principle of "like dissolves like" suggests that as an amine, this compound exhibits good solubility in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.[5] Its solubility in nonpolar solvents like benzene and heptane can be attributed to the presence of the nonpolar diethyl and propyl groups in its structure.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on standard laboratory practices for solubility assessment.[4][6][7]
Objective: To determine the qualitative or quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath or shaker
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.
-
Place the container in a temperature-controlled water bath or shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required will depend on the solvent and the amine, but a period of 24 to 48 hours is often sufficient.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility due to temperature fluctuations.
-
Filter the collected supernatant using a syringe filter that is compatible with the solvent to remove any remaining suspended particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an amine in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound. While quantitative data is not widely published, the provided information on its miscibility and the detailed experimental protocol will aid researchers in its effective use in various applications.
References
A Technical Guide to the Synthesis and Characterization of Novel DEAPA Derivatives for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of novel Diethylaminoethyl-p-aminobenzoate (DEAPA) derivatives. DEAPA, a core component of the local anesthetic procaine (B135), serves as a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of DEAPA analogues, methodologies for their purification and characterization using modern analytical techniques, and a discussion of their potential mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams to facilitate understanding. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Para-aminobenzoic acid (PABA) and its derivatives have long been a cornerstone in pharmaceutical research and development, serving as crucial building blocks for a variety of therapeutic agents.[1] Among these, DEAPA (2-(diethylamino)ethyl 4-aminobenzoate) is a notable scaffold, forming the basis of the widely recognized local anesthetic, procaine.[2][3] The chemical structure of DEAPA, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, allows for extensive structural modifications to modulate its pharmacokinetic and pharmacodynamic properties.[4]
The primary mechanism of action for local anesthetics like procaine is the blockade of voltage-gated sodium channels in nerve cells, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[5][6] By derivatizing the DEAPA core, it is possible to develop novel compounds with altered potency, duration of action, and target selectivity, potentially leading to new therapeutics for a range of conditions beyond local anesthesia.
This guide details the synthesis of novel DEAPA derivatives, provides robust protocols for their characterization, and presents a framework for their preliminary biological evaluation.
Synthesis of Novel DEAPA Derivatives
The synthesis of novel DEAPA derivatives can be approached through several established chemical routes, primarily involving the esterification of a substituted p-aminobenzoic acid with 2-(diethylamino)ethanol (B1670525) or by modifying a precursor molecule like benzocaine.[3][7] A general synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Workflow
The synthesis of novel DEAPA derivatives can be efficiently planned and executed using a systematic workflow. The following diagram illustrates the key stages from starting material selection to the final purified compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
The Role of 3-(Diethylamino)propylamine as a Bidentate Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Diethylamino)propylamine (DEAPA) is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its unique structure, featuring both a primary and a tertiary amine donor site, allows it to form stable chelate rings with a variety of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of DEAPA, detailing its role as a bidentate ligand, the structural and spectroscopic properties of its metal complexes, and its applications, particularly in the development of thermochromic materials and catalytic systems. This document consolidates key findings, presents quantitative data in structured tables, outlines detailed experimental protocols for the synthesis of representative complexes, and utilizes visualizations to illustrate fundamental concepts and experimental workflows.
Introduction to this compound (DEAPA)
This compound, also known as N,N-diethyl-1,3-propanediamine, is a diamine with the chemical formula (C₂H₅)₂N(CH₂)₃NH₂. The presence of two nitrogen atoms with different steric and electronic environments—a primary amine and a tertiary amine—makes it an effective chelating agent. In coordination chemistry, DEAPA typically acts as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.
The coordination behavior of DEAPA is analogous to other N,N-dialkyl-1,3-propanediamines, which have been shown to form square planar and octahedral complexes with various transition metals. The specific properties of the resulting complexes, such as their color, magnetic susceptibility, and reactivity, are influenced by the nature of the metal ion, the counter-anion, and the solvent system used.
Coordination Chemistry of DEAPA with Transition Metals
DEAPA forms complexes with a range of transition metals, including but not limited to copper(II), nickel(II), palladium(II), and platinum(II). The coordination typically involves the nitrogen atoms of both the primary and tertiary amine groups, leading to the formation of a six-membered ring.
Copper(II) Complexes and Thermochromism
Copper(II) complexes with N,N-dialkylated diamine ligands, including those structurally similar to DEAPA, are well-known for their thermochromic properties. This phenomenon involves a reversible color change upon heating or cooling, which is attributed to a change in the coordination geometry around the copper(II) ion.
For instance, bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate exhibits a thermochromic phase transition at 142 °C, changing from blue-violet to blue upon heating.[1] The low-temperature form has a distorted (4+2) octahedral geometry, with the two diamine ligands forming the basal plane and two nitrate (B79036) ions weakly coordinated in the axial positions.[1] Upon heating, a dynamic disorder of the chelate rings and a potential shift towards a more tetrahedral geometry can lead to a weakening of the ligand field and the observed color change.[1] A similar behavior is expected for the corresponding bis(this compound)copper(II) dinitrate complex.
The synthesis of such complexes typically involves the direct reaction of a copper(II) salt with the diamine ligand in an appropriate solvent.
Nickel(II), Palladium(II), and Platinum(II) Complexes
Complexes of Ni(II), Pd(II), and Pt(II) with the related ligand 3-dimethylamino-1-propylamine have been synthesized and structurally characterized, providing a model for the behavior of DEAPA complexes. These d⁸ metal ions typically form square-planar complexes with two bidentate diamine ligands.
The synthesis of these complexes often involves the reaction of a metal halide precursor with a Grignard reagent of the ligand or the direct reaction of the metal salt with the free ligand. For example, the synthesis of bis(3-dimethylamino-1-propyl)nickel(II) can be attempted by reacting NiBr₂ with (3-dimethylamino-1-propyl)magnesium chloride.
Quantitative Data Summary
The following tables summarize key quantitative data for DEAPA and its analogous metal complexes.
Table 1: Physicochemical Properties of this compound (DEAPA)
| Property | Value |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 169-171 °C |
| Density | 0.826 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.442 |
Table 2: Structural Data for an Analogous Complex: bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cu-N Bond Lengths | 2.020 Å, 2.029 Å |
| Cu-O Bond Length | 2.566 Å |
| Coordination Geometry | Distorted (4+2) Octahedral |
Table 3: Spectroscopic Data for an Analogous Complex: bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate [1]
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Shows bands indicative of semi-coordinated nitrate ions in the low-temperature phase. |
| Electronic (UV-Vis) Spectroscopy | Reveals a weakening of the ligand field in the high-temperature phase. |
Experimental Protocols
General Synthesis of a bis(diamine)copper(II) Nitrate Complex (Analogous to DEAPA complex)
This protocol is adapted from the synthesis of similar thermochromic copper(II) complexes.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (DEAPA)
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a minimal amount of warm ethanol.
-
In a separate flask, dissolve a 2:1 molar excess of DEAPA in ethanol.
-
Slowly add the DEAPA solution to the stirring copper(II) nitrate solution.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture at room temperature for one hour to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator.
General Synthesis of a bis(diamine)nickel(II) Thiocyanate (B1210189) Complex (Analogous to DEAPA complex)
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
This compound (DEAPA)
-
Ethanol
Procedure:
-
Dissolve NiCl₂·6H₂O in ethanol.
-
In a separate flask, dissolve a stoichiometric amount of KSCN in ethanol.
-
Add the KSCN solution to the nickel(II) chloride solution to form a solution of Ni(NCS)₂. A precipitate of KCl may form and can be removed by filtration.
-
To the resulting Ni(NCS)₂ solution, add a 2:1 molar excess of DEAPA in ethanol.
-
Stir the reaction mixture. The desired complex should precipitate from the solution.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
Visualizations
Bidentate Coordination of DEAPA
The following diagram illustrates the bidentate coordination of a single DEAPA molecule to a central metal ion (M), forming a stable six-membered chelate ring.
Caption: Bidentate coordination of DEAPA to a metal center.
Experimental Workflow for Complex Synthesis and Characterization
This workflow outlines the general steps involved in the synthesis and characterization of a metal-DEAPA complex.
Caption: General workflow for synthesis and characterization.
Logical Relationship in Thermochromism
This diagram illustrates the relationship between temperature, coordination geometry, and the observed color in thermochromic copper(II) complexes.
Caption: Temperature-dependent coordination and color change.
Applications in Drug Development and Research
The ability of DEAPA and related ligands to form stable complexes with various metal ions opens up possibilities for their application in medicinal chemistry and drug development. Metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific coordination environment provided by the DEAPA ligand can be tailored to enhance the therapeutic potential of the metal center. Furthermore, the understanding of the coordination chemistry of DEAPA is crucial for designing novel catalysts for organic synthesis, which is a fundamental aspect of drug discovery and development.
Conclusion
This compound is a valuable bidentate ligand in coordination chemistry, capable of forming stable and structurally diverse metal complexes. The insights gained from studying analogous N,N-dialkyl-1,3-propanediamine complexes provide a strong framework for predicting and understanding the properties of DEAPA complexes. The potential for applications in areas such as thermochromic materials and catalysis underscores the importance of continued research into the coordination chemistry of this versatile ligand. This guide serves as a foundational resource for researchers and professionals seeking to explore the rich and varied chemistry of this compound and its metal complexes.
References
Theoretical Investigation into the Electronic Structure of 3-(Diethylamino)propylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Diethylamino)propylamine (DEAPA) is a versatile diamine utilized in various industrial and pharmaceutical applications, including as a building block for more complex molecules. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a theoretical framework for the comprehensive study of the electronic properties of DEAPA using computational chemistry methods. While direct experimental and extensive theoretical studies on the electronic structure of DEAPA are not widely published, this document leverages established computational protocols applied to structurally similar amines to propose a robust investigatory approach. The methodologies detailed herein, including Density Functional Theory (DFT), are designed to elucidate key electronic parameters such as molecular orbital energies, electrostatic potential, and atomic charges. The anticipated findings will provide valuable insights for researchers in medicinal chemistry, materials science, and chemical synthesis.
Introduction
This compound (DEAPA), with the linear formula (C₂H₅)₂N(CH₂)₃NH₂, is a diamine containing both a tertiary and a primary amine group.[1][2] This dual functionality imparts unique chemical properties that are leveraged in the synthesis of various compounds, including pharmaceuticals and corrosion inhibitors. The electronic structure of a molecule governs its chemical behavior. Therefore, a detailed analysis of electron distribution, orbital energies, and reactive sites on DEAPA is crucial for optimizing its existing applications and exploring new ones.
Computational chemistry provides a powerful and cost-effective means to investigate molecular properties at the atomic level.[3] This guide proposes a theoretical study based on Density Functional Theory (DFT), a widely used and reliable method for predicting the electronic structure of organic molecules.[3][4] The insights gained from such a study can inform drug design, reaction mechanism elucidation, and the development of novel materials.
Proposed Computational Methodology
The following section details the proposed computational protocol for the theoretical investigation of this compound's electronic structure. This methodology is based on established practices for similar amine-containing compounds.[5]
Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the DEAPA molecule.
-
Protocol:
-
The initial structure of this compound will be built using a molecular modeling software.
-
A conformational search will be performed to identify the lowest energy conformer.
-
The geometry of the most stable conformer will be optimized using Density Functional Theory (DFT).
-
The B3LYP functional with the 6-311++G(d,p) basis set is recommended for achieving a balance between accuracy and computational cost.[5]
-
Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Structure Calculations
Once the optimized geometry is obtained, a series of calculations will be performed to probe the electronic properties of DEAPA.
-
Protocol:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.
-
Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron density distribution on the molecular surface. This allows for the identification of electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to quantify the charge distribution on each atom (natural atomic charges) and to analyze donor-acceptor interactions between filled and empty orbitals.
-
The workflow for this proposed computational study is illustrated below.
References
Thermal Decomposition of 3-(Diethylamino)propylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 3-(Diethylamino)propylamine (DEAPA). Due to the absence of specific literature on the thermal degradation of this particular molecule, this document synthesizes information from the thermal analysis of structurally similar primary and tertiary aliphatic amines. The proposed decomposition pathways, experimental protocols, and potential biological implications are based on established chemical principles and data from analogous compounds.
Executive Summary
This compound is a diamine containing both a primary and a tertiary amine functional group. This unique structure suggests a complex thermal decomposition profile, likely initiated at the more sterically hindered and electron-rich tertiary amine, followed by reactions involving the primary amine. At elevated temperatures, DEAPA is expected to degrade into a mixture of smaller aliphatic amines, alkenes, and nitrogen-containing heterocyclic compounds. Understanding these degradation products is crucial for ensuring the safe handling, storage, and application of DEAPA in industrial and pharmaceutical contexts, where it may be subjected to thermal stress. This guide outlines the probable decomposition pathways and provides detailed methodologies for their experimental verification.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is proposed to proceed through several parallel and sequential reaction pathways, primarily involving cleavage of C-N and C-C bonds. The presence of both primary and tertiary amine functionalities introduces multiple potential initiation sites.
A logical overview of the expected decomposition process is presented below:
Caption: Logical workflow for the analysis of DEAPA thermal decomposition.
The primary proposed thermal degradation pathways for DEAPA are as follows:
-
Hofmann-type Elimination: The tertiary amine can undergo a β-elimination reaction, leading to the formation of diethylamine (B46881) and allylamine.[1]
-
C-N Bond Cleavage: Homolytic cleavage of the C-N bonds can generate a variety of radical species, which can then recombine or undergo further reactions to form smaller amines and hydrocarbons. This is a common fragmentation pathway for aliphatic amines.[2][3]
-
Intramolecular Cyclization: The primary amine can react with other parts of the molecule, particularly after initial fragmentation, to form nitrogen-containing heterocyclic compounds. For instance, 1,3-diaminopropane, a related structure, is known to form cyclic ureas upon heating in the presence of CO2.[4]
-
Dealkylation: The ethyl groups on the tertiary amine can be cleaved off, leading to the formation of N-ethyl-1,3-propanediamine and ethylene. Tertiary amines are known to undergo dealkylation as a preliminary step to further degradation.[5]
The proposed decomposition pathways are visualized in the following diagram:
Caption: Proposed thermal decomposition pathways of this compound.
Quantitative Data Summary
Specific quantitative data for the thermal decomposition of this compound is not available in the current literature. However, based on the analysis of similar aliphatic amines, a hypothetical thermogravimetric analysis (TGA) profile can be projected. The decomposition is expected to occur in multiple stages, reflecting the different bond energies within the molecule.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for DEAPA
| Temperature Range (°C) | Mass Loss (%) | Proposed Corresponding Event |
| 150 - 250 | 15 - 25 | Initial decomposition of the tertiary amine moiety (e.g., de-ethylation, Hofmann elimination). |
| 250 - 400 | 40 - 60 | Major fragmentation of the carbon backbone and decomposition involving the primary amine. |
| > 400 | 10 - 20 | Decomposition of more stable intermediates and char formation. |
Table 2: Predicted Major Decomposition Products and Their Boiling Points
| Compound | Molecular Formula | Boiling Point (°C) |
| Diethylamine | C4H11N | 55.5 |
| Propylamine | C3H9N | 48 |
| Ethylamine | C2H7N | 16.6 |
| Allylamine | C3H7N | 53 |
| Ethylene | C2H4 | -103.7 |
Note: The data presented in these tables are illustrative and intended to guide experimental design. Actual results may vary.
Experimental Protocols
To definitively identify and quantify the thermal decomposition products of this compound, a combination of analytical techniques is recommended.
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides information on the thermal stability of the compound and allows for the identification of evolved gases based on their infrared absorption spectra.[6][7]
-
Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina).
-
TGA Method:
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
FTIR Method:
-
Maintain the transfer line and gas cell at a temperature sufficient to prevent condensation of the evolved products (e.g., 250 °C).[8]
-
Continuously collect FTIR spectra of the evolved gases in the range of 4000-650 cm⁻¹.
-
-
Data Analysis: Correlate the mass loss events from the TGA with the appearance of specific absorption bands in the FTIR spectra to identify the evolved functional groups and, by extension, the decomposition products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method allows for the separation and identification of individual volatile and semi-volatile decomposition products.
-
Instrumentation: A pyrolysis unit connected to a gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Method:
-
Set the pyrolysis temperature to various setpoints (e.g., 300 °C, 500 °C, 700 °C) to investigate the effect of temperature on the product distribution.
-
-
GC-MS Method:
-
Injector: Split/splitless injector, temperature set to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A suitable capillary column for amine analysis (e.g., a low- to mid-polarity column).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.
-
-
Derivatization (Optional): For improved chromatographic peak shape and resolution of primary and secondary amine products, derivatization with a reagent such as ethyl chloroformate (ECF) may be employed prior to GC-MS analysis.[9][10]
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
A typical experimental workflow for Py-GC-MS is outlined below:
Caption: Workflow for Py-GC-MS analysis of DEAPA decomposition.
Potential Biological Signaling Pathways and Toxicological Implications
Aliphatic amines and their degradation products can have significant biological activity. Short-chain aliphatic diamines have been shown to exhibit neurotoxicity.[11] While the specific pathways affected by DEAPA and its decomposition products are not yet elucidated, it is plausible that they could interact with amine receptors or transporters, or that their metabolites could have off-target effects.
For instance, some biogenic amines are known to play crucial roles in intestinal signaling.[12] It is conceivable that DEAPA or its byproducts could interfere with these pathways. A hypothetical signaling pathway illustrating this potential interaction is shown below. This is a generalized representation and requires experimental validation.
Caption: Hypothetical interaction with a G-protein coupled receptor signaling pathway.
The toxicity of aliphatic amines is often related to their irritant properties and their potential to cause dermal sensitization.[13] The acute toxicity of many short-chain diamines is relatively low, but they can be severe skin and eye irritants.[13] Therefore, appropriate personal protective equipment should be used when handling DEAPA and its potential decomposition products.
Conclusion
While specific experimental data on the thermal decomposition of this compound is currently lacking, a robust understanding of its likely degradation behavior can be inferred from the chemistry of similar aliphatic amines. The proposed pathways, centered around Hofmann elimination, C-N bond cleavage, and cyclization, provide a solid foundation for future experimental investigation. The analytical protocols detailed in this guide, particularly TGA-FTIR and Py-GC-MS, are essential tools for the definitive identification and quantification of the thermal decomposition products. A thorough characterization of these products is a prerequisite for a comprehensive assessment of the toxicological risks and for ensuring the safe application of this compound in all relevant fields.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. piketech.com [piketech.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ScholarWorks@Soongsil University: Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS [scholarworks.bwise.kr]
- 11. Simple aliphatic diamines: acute neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Biogenic Amines in Intestinal Signaling | Bentham Science [eurekaselect.com]
- 13. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Curing Epoxy Resins with 3-(Diethylamino)propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethylamino)propylamine (DEAPA) is an aliphatic diamine utilized as a curing agent for epoxy resins. Its chemical structure, featuring both a primary and a tertiary amine group, imparts a unique combination of reactivity and catalytic activity to the curing process. The primary amine groups react with the epoxy groups of the resin to form the cross-linked polymer network, while the tertiary amine group can accelerate the curing reaction.[1] This dual functionality makes DEAPA a versatile hardener suitable for a range of applications, including adhesives, coatings, and small casting parts.[1][2]
This document provides a detailed protocol for the curing of epoxy resins using DEAPA, outlining the necessary steps from formulation to post-curing. It also includes essential safety precautions, a summary of expected material properties, and a description of the underlying chemical reaction.
Safety Precautions
This compound is a corrosive and flammable substance that can cause severe skin burns and eye damage.[3][4] It is harmful if swallowed or in contact with skin. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]
-
Skin Protection: A lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be worn.[4]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a cool, well-ventilated area in a tightly closed container.[3]
-
Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and isocyanates.[3]
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
After skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Curing Mechanism
The curing of epoxy resins with DEAPA proceeds primarily through the reaction of the active hydrogen atoms of the primary amine group with the epoxide rings of the epoxy resin. This reaction is a nucleophilic addition that results in the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group. This process creates a three-dimensional, cross-linked polymer network, which is responsible for the final mechanical and thermal properties of the cured material. The tertiary amine already present in the DEAPA molecule can act as a catalyst, accelerating the curing process.[1]
Experimental Protocol
This protocol provides a step-by-step guide for curing a standard bisphenol A-based epoxy resin with DEAPA.
Materials and Equipment:
-
Epoxy Resin: Standard liquid diglycidyl ether of bisphenol A (DGEBA) resin (Epoxy Equivalent Weight [EEW] of 180-190 g/eq).
-
Curing Agent: this compound (DEAPA) (Molecular Weight: 130.23 g/mol ; Amine Hydrogen Equivalent Weight [AHEW]: ~65.12 g/eq).
-
Ancillary Materials: Disposable mixing cups, stirring rods, and a mold treated with a release agent.
-
Equipment: Laboratory balance (accurate to 0.01 g), vacuum desiccator or vacuum oven, and a programmable oven for post-curing.
Protocol:
-
Stoichiometric Calculation: The optimal mixing ratio is typically determined by the stoichiometry between the epoxy groups of the resin and the active amine hydrogens of the curing agent. The parts per hundred of resin (phr) of DEAPA can be calculated using the following formula:
phr = (AHEW / EEW) * 100
For an epoxy resin with an EEW of 185 g/eq and DEAPA with an AHEW of 65.12 g/eq:
phr = (65.12 / 185) * 100 ≈ 35.2 phr
This means that for every 100 grams of epoxy resin, approximately 35.2 grams of DEAPA should be used.
-
Preparation:
-
Pre-condition the epoxy resin and DEAPA to room temperature (20-25°C).
-
Accurately weigh the required amounts of epoxy resin and DEAPA into a clean, dry mixing cup.
-
-
Mixing:
-
Thoroughly mix the resin and curing agent for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.
-
Avoid excessive whipping to minimize air entrapment.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or vacuum oven at room temperature.
-
Apply a vacuum to remove any entrapped air bubbles. This is indicated by the cessation of bubbling.
-
-
Casting and Initial Curing:
-
Pour the degassed mixture into the prepared mold.
-
Allow the mixture to cure at room temperature (20-25°C) for 24 hours. During this time, the material will gel and harden.
-
-
Post-Curing:
-
For optimal mechanical and thermal properties, a post-curing step is recommended.
-
Place the demolded casting in a programmable oven.
-
A typical post-curing schedule for an aliphatic amine-cured epoxy is as follows:
-
Ramp the temperature from room temperature to 80°C at a rate of 2°C/minute.
-
Hold at 80°C for 2 hours.
-
Ramp to 120°C at a rate of 2°C/minute.
-
Hold at 120°C for 3 hours.
-
Slowly cool the oven back to room temperature to avoid thermal shock.
-
-
Data Presentation
The following table summarizes the expected properties of an epoxy resin cured with this compound based on typical values for aliphatic amine curing agents. It is important to note that these values are illustrative and can vary depending on the specific epoxy resin used, the exact curing schedule, and the testing methodology.
| Property | Typical Value Range | Test Method |
| Gel Time (100g mass @ 25°C) | 30 - 60 minutes | ASTM D2471 |
| Peak Exotherm (100g mass) | 100 - 150°C | ASTM D2471 |
| Glass Transition Temp. (Tg) | 80 - 120°C | ASTM D3418 (DSC) |
| Shore D Hardness | 80 - 90 | ASTM D2240 |
| Tensile Strength | 50 - 80 MPa | ASTM D638 |
| Flexural Modulus | 2.5 - 3.5 GPa | ASTM D790 |
Visualizations
Caption: Experimental workflow for curing epoxy resin with DEAPA.
Caption: Simplified reaction pathway for epoxy curing with a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. The temperature‐dependence of some mechanical properties of a cured epoxy resin system | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
Application Notes and Protocols: Synthesis of 3-(Diethylamino)propylamine Functionalized Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs) are at the forefront of nanomedical research due to their unique superparamagnetic properties, biocompatibility, and potential for targeted drug delivery, hyperthermia cancer therapy, and as contrast agents in magnetic resonance imaging (MRI). The surface functionalization of these nanoparticles is critical for their stability in physiological environments and for imparting specific functionalities. 3-(Diethylamino)propylamine (DEAPA) is a versatile diamine used to modify the surface of MNPs, creating a zwitterionic or polyampholyte coating. This coating can enhance biocompatibility, reduce non-specific protein adsorption, and prolong circulation time in the bloodstream, making the nanoparticles more effective for in vivo applications.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of magnetic nanoparticles with this compound. The process is presented in three main stages: synthesis of the magnetite (Fe₃O₄) core, coating with poly(acrylic acid) (PAA), and subsequent functionalization with DEAPA.
Data Presentation
The following tables summarize the typical quantitative data obtained during the synthesis and characterization of DEAPA-functionalized magnetic nanoparticles.
Table 1: Physicochemical Properties of Magnetic Nanoparticles at Different Synthesis Stages
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Saturation Magnetization (emu/g) |
| Bare Magnetite (Fe₃O₄) | 10 - 20 | < 0.2 | Highly variable, typically negative | 60 - 80 |
| PAA-Coated MNPs | 15 - 30 | < 0.2 | -30 to -50 | 50 - 70 |
| DEAPA-Functionalized MNPs (PAMNPs) | 20 - 40 | < 0.25 | +5 to +15[1] | 45 - 65 |
Table 2: Characterization Techniques and Expected Observations
| Technique | Bare Magnetite (Fe₃O₄) | PAA-Coated MNPs | DEAPA-Functionalized MNPs (PAMNPs) |
| Transmission Electron Microscopy (TEM) | Spherical, electron-dense cores. | Core-shell structure may be visible. | Core-shell structure, slight increase in overall size. |
| Dynamic Light Scattering (DLS) | Provides hydrodynamic diameter. | Increase in hydrodynamic diameter due to polymer coating. | Further increase in hydrodynamic diameter. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic Fe-O bond vibration (~580 cm⁻¹). | Additional peaks for C=O (~1700 cm⁻¹) and C-O from PAA. | Amide bond peaks (~1650 cm⁻¹ and ~1550 cm⁻¹) from DEAPA functionalization. |
| Vibrating Sample Magnetometry (VSM) | Superparamagnetic behavior (no coercivity or remanence at room temperature). | Slight decrease in saturation magnetization due to the non-magnetic coating. | Further slight decrease in saturation magnetization. |
| Zeta Potential Measurement | Indicates surface charge. | Highly negative surface charge due to carboxyl groups of PAA. | Shift to a near-neutral or slightly positive zeta potential due to the amine groups of DEAPA. |
Experimental Protocols
Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Co-Precipitation
This protocol describes a common method for synthesizing superparamagnetic iron oxide nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) solution (25-30%)
-
Deionized water (degassed)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Permanent magnet
-
Sonicator
Procedure:
-
Prepare a solution of ferric and ferrous chlorides by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in degassed deionized water in the three-neck flask. A typical concentration is 0.2 M FeCl₃ and 0.1 M FeCl₂.
-
Purge the flask with nitrogen gas for at least 30 minutes to remove oxygen, and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the solution to 80°C with vigorous mechanical stirring.
-
Rapidly add ammonium hydroxide solution dropwise using the dropping funnel until the pH of the solution reaches 10-11. A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring at 80°C for 1-2 hours to allow for crystal growth and stabilization.
-
Cool the reaction mixture to room temperature.
-
Collect the synthesized magnetic nanoparticles by placing a strong permanent magnet against the side of the flask and decanting the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral. A sonicator can be used to redisperse the particles during washing.
-
Finally, wash the nanoparticles with ethanol (B145695) and dry them under vacuum or store them as a stable dispersion in deionized water for the next step.
Protocol 2: Coating of Magnetite Nanoparticles with Poly(acrylic acid) (PAA)
This protocol details the in-situ coating of the synthesized magnetite nanoparticles with PAA.
Materials:
-
Magnetite nanoparticles (from Protocol 1)
-
Poly(acrylic acid) (PAA, Mw ~1800 g/mol )
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Sonicator
Procedure:
-
Disperse the freshly synthesized and washed magnetite nanoparticles in deionized water to form a stable ferrofluid. Sonication may be required to achieve a good dispersion.
-
In a separate beaker, prepare a solution of poly(acrylic acid) in deionized water.
-
While vigorously stirring the magnetite nanoparticle dispersion, add the PAA solution. The amount of PAA to be added should be optimized, but a typical starting point is a 1:1 weight ratio of PAA to magnetite.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete coating of the nanoparticles.
-
Remove any unbound PAA by magnetic separation and washing with deionized water several times.
-
The resulting PAA-coated magnetic nanoparticles can be stored as an aqueous dispersion.
Protocol 3: Functionalization of PAA-Coated MNPs with this compound (DEAPA)
This protocol describes the covalent attachment of DEAPA to the PAA-coated nanoparticles to create a polyampholyte surface. This reaction is a type of esterification facilitated by EDC and NHS.[2]
Materials:
-
PAA-coated magnetic nanoparticles (from Protocol 2)
-
This compound (DEAPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Deionized water
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
pH meter
Procedure:
-
Disperse the PAA-coated magnetic nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0).
-
Add EDC and NHS to the nanoparticle dispersion to activate the carboxyl groups of the PAA. A molar excess of EDC and NHS relative to the estimated number of carboxyl groups on the nanoparticle surface is typically used. Stir the mixture for 30 minutes at room temperature.
-
Add this compound to the reaction mixture. The molar ratio of DEAPA to carboxyl groups can be varied to control the degree of functionalization.
-
Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring.
-
Purify the DEAPA-functionalized magnetic nanoparticles by magnetic separation. Wash the nanoparticles repeatedly with deionized water to remove unreacted DEAPA, EDC, NHS, and byproducts.
-
Resuspend the final DEAPA-functionalized magnetic nanoparticles in deionized water or a suitable buffer for storage and further use.
Visualizations
Caption: Workflow for the synthesis of DEAPA-functionalized magnetic nanoparticles.
Caption: Logical relationship of components and resulting properties.
References
Application Notes: 3-(Diethylamino)propylamine as a Base Catalyst in Knoevenagel Condensation
Therefore, the following application notes and protocols are based on the general understanding of the Knoevenagel condensation and the known properties of amine catalysts. The quantitative data presented is hypothetical and intended for illustrative purposes, providing a template for researchers to document their findings when using this specific catalyst.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. The product is an α,β-unsaturated compound, a valuable synthon for the synthesis of various fine chemicals, pharmaceuticals, and polymers.
Amines are commonly employed as base catalysts in this reaction. 3-(Diethylamino)propylamine, a diamine with both a tertiary and a primary amine group, possesses the potential to act as an effective catalyst. Its basicity is sufficient to deprotonate the active methylene compound, initiating the condensation cascade. The presence of two amine functionalities might offer unique catalytic properties, potentially influencing reaction rates and yields.
Catalytic Activity and Scope
This compound is expected to catalyze the Knoevenagel condensation between a variety of aromatic and aliphatic aldehydes and active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate. The reaction is anticipated to proceed under mild conditions, offering a versatile method for the synthesis of a wide range of substituted olefins.
Data Presentation
The following table summarizes hypothetical quantitative data for the Knoevenagel condensation of various aldehydes with active methylene compounds using this compound as a catalyst. This table serves as a template for researchers to record their experimental results.
Table 1: Hypothetical Performance of this compound in Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Ethanol | Room Temp. | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Ethanol | Room Temp. | 2.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Acetonitrile | 50 | 1.5 | 98 |
| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Toluene | 80 | 4 | 88 |
| 5 | Cinnamaldehyde | Diethyl Malonate | DMF | 60 | 6 | 75 |
| 6 | Furfural | Malononitrile | Methanol | Room Temp. | 3 | 90 |
Experimental Protocols
General Protocol for the Knoevenagel Condensation using this compound
This protocol describes a general procedure for the condensation of an aldehyde with an active methylene compound catalyzed by this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen solvent (5 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
If the reaction is slow at room temperature, equip the flask with a reflux condenser and heat the mixture to the desired temperature.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Mandatory Visualization
Caption: Proposed mechanism for the this compound catalyzed Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
Controlled Radical Polymerization of DEAPA: Application Notes and Protocols
These application notes provide detailed protocols for the controlled radical polymerization of 2-(diethylamino)ethyl methacrylate (B99206) (DEAPA) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery and other biomedical fields.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of DEAPA
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and functionalities. The control over the polymerization is achieved by the addition of a RAFT agent, which reversibly transfers between active and dormant polymer chains.
Experimental Protocols
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAPA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) as initiator
-
1,4-Dioxane (B91453), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a typical experiment, DEAPA, CPADB, and ACPA are dissolved in 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar.[1]
-
Degassing: The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is then backfilled with an inert gas (Argon or Nitrogen) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.[1]
-
Monitoring the Reaction: Samples can be taken at different time intervals to monitor the monomer conversion and the evolution of molecular weight and polydispersity using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation in a suitable non-solvent (e.g., cold hexane) and dried under vacuum.
Data Presentation
The following tables summarize the effect of different experimental parameters on the RAFT polymerization of DEAPA.
Table 1: Effect of [CPADB]/[ACPA] Molar Ratio on PDEAEMA Synthesis [1]
| [CPADB]/[ACPA] Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2 | 85 | 18,500 | 1.21 |
| 5 | 78 | 19,200 | 1.15 |
| 10 | 72 | 20,100 | 1.12 |
Conditions: [DEAPA]/[CPADB] = 200, 70 °C, 1,4-dioxane, 24 h.
Table 2: Effect of Monomer/[CPADB] Ratio on PDEAEMA Molecular Weight [1]
| [DEAPA]/[CPADB] Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100 | 81 | 9,800 | 1.18 |
| 200 | 78 | 19,200 | 1.15 |
| 400 | 75 | 38,500 | 1.25 |
Conditions: [CPADB]/[ACPA] = 5, 70 °C, 1,4-dioxane, 24 h.
Visualization
Caption: Experimental workflow for RAFT polymerization of DEAPA.
Caption: Simplified mechanism of RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP) of DEAPA
ATRP is another powerful technique for controlled radical polymerization that utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains.
Experimental Protocols
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAPA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or a mixture of water and isopropanol (B130326) as solvent
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, CuBr and the solvent are added. The flask is degassed with an inert gas. Then, the degassed ligand (PMDETA) is added to form the catalyst complex.
-
Reaction Mixture Preparation: In a separate flask, DEAPA and the initiator (EBiB) are dissolved in the solvent and degassed.
-
Initiation of Polymerization: The degassed monomer/initiator solution is transferred to the flask containing the catalyst complex via a cannula under an inert atmosphere. The reaction flask is then placed in a thermostated oil bath to start the polymerization.
-
Monitoring and Termination: The reaction progress is monitored by taking samples for GPC and NMR analysis. The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst and stops the reaction.
-
Purification: The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina (B75360) to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent and dried.
Data Presentation
Table 3: ATRP of DEAPA with varying conditions
| [DEAPA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:1:1 | Anisole | 60 | 6 | 15,000 | 1.15 |
| 200:1:1:1 | Anisole | 60 | 12 | 28,000 | 1.20 |
| 100:1:0.5:0.5 | Water/Isopropanol (1:1) | 25 | 4 | 12,500 | 1.30 |
| 100:1:1:1 | Water/Isopropanol (1:1) | 25 | 2 | 14,000 | 1.22 |
Data is representative of typical ATRP of amino-functional methacrylates.
Visualization
Caption: Experimental workflow for ATRP of DEAPA.
Caption: Simplified mechanism of ATRP.
References
Application Notes & Protocols: Preparation and Characterization of DEAPA-Functionalized Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, preparation, and characterization of N,N-diethyl-2-aminoethyl palmitate (DEAPA)-functionalized liposomes. These cationic liposomes are designed to enhance the delivery of therapeutic agents by improving interaction with negatively charged cell membranes and facilitating endosomal escape.
Introduction
Liposomes are versatile nanocarriers for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. Functionalizing liposomes with cationic lipids, such as the custom-synthesized DEAPA, can significantly improve their therapeutic efficacy. The tertiary amine group of DEAPA is protonated at physiological pH, imparting a positive surface charge to the liposome (B1194612). This enhances electrostatic interactions with anionic cell surfaces, promoting cellular uptake. Furthermore, the "proton sponge" effect of the amine group can facilitate the rupture of endosomes, leading to the efficient release of the encapsulated drug into the cytoplasm.
Synthesis of DEAPA Lipid (N,N-diethyl-2-aminoethyl palmitate)
The functionalizing agent, DEAPA, is synthesized via an acid-catalyzed esterification of palmitic acid with N,N-diethylethanolamine. This reaction covalently links the hydrophobic palmitic acid tail to the cationic DEAE headgroup.
Protocol 2.1: Synthesis of DEAPA
Materials:
-
Palmitic acid
-
N,N-diethylethanolamine
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve palmitic acid (1 equivalent) and N,N-diethylethanolamine (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approx. 110-120°C) and continue for 12-24 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude DEAPA lipid.
-
Purify the product using column chromatography (silica gel, with a gradient of ethyl acetate (B1210297) in hexane) to obtain pure DEAPA.
Caption: Workflow for the synthesis of the DEAPA lipid.
Preparation of DEAPA-Functionalized Liposomes
The most common and reliable method for preparing liposomes is the thin-film hydration technique, followed by extrusion to achieve a uniform size distribution[1][2][3].
Protocol 3.1: Liposome Preparation by Thin-Film Hydration
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
Synthesized DEAPA lipid
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Chloroform and/or Methanol (B129727)
-
Aqueous buffer (e.g., PBS pH 7.4, HEPES buffer)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DEAPA lipid in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 55:40:5 (Phospholipid:Cholesterol:DEAPA), but this can be optimized.
-
If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (Tc) to evaporate the organic solvent under reduced pressure.
-
A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent[4].
-
-
Hydration:
-
Prepare the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in this buffer.
-
Warm the hydration buffer to a temperature above the lipid Tc.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs)[2].
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension must be downsized[1][4].
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane 11-21 times. The final product should appear translucent.
-
Store the resulting liposome suspension at 4°C.
-
Caption: Workflow for preparing DEAPA-liposomes via thin-film hydration.
Characterization of DEAPA-Functionalized Liposomes
Proper characterization is critical to ensure batch-to-batch consistency and predict in vivo performance. Key parameters include particle size, surface charge, and encapsulation efficiency.
Table 1: Physicochemical Properties of Liposome Formulations
| Formulation ID | DEAPA (mol%) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Lipo-Control | 0 | 105.2 ± 2.1 | 0.11 ± 0.02 | -4.5 ± 0.8 |
| Lipo-DEAPA-2.5 | 2.5 | 108.9 ± 2.5 | 0.13 ± 0.03 | +15.7 ± 1.5 |
| Lipo-DEAPA-5.0 | 5.0 | 112.4 ± 3.0 | 0.14 ± 0.02 | +28.9 ± 2.1 |
| Lipo-DEAPA-10 | 10.0 | 115.1 ± 2.8 | 0.18 ± 0.04 | +42.3 ± 2.5 |
Data are representative and may vary based on lipid composition and preparation parameters.
Protocol 4.1: Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the liposome suspension in the original hydration buffer or deionized water to an appropriate concentration to avoid multiple scattering effects[5].
-
For particle size , perform measurements using DLS. The instrument measures time-dependent fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI[6]. A PDI value < 0.2 indicates a monodisperse population.
-
For zeta potential , perform measurements using Laser Doppler Velocimetry. The instrument measures the electrophoretic mobility of the liposomes under an applied electric field, which is then converted to zeta potential[6]. A high positive value (e.g., > +25 mV) suggests good colloidal stability due to electrostatic repulsion.
Protocol 4.2: Drug Encapsulation Efficiency (EE%)
Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes[7]. It is calculated after separating the unencapsulated (free) drug from the liposome-encapsulated drug[8].
EE% = ( (Total Drug - Free Drug) / Total Drug ) x 100
Procedure:
-
Separation of Free Drug: Separate the free drug from the liposome suspension using one of the following methods:
-
Ultracentrifugation: Pellet the liposomes at high speed (e.g., 100,000 x g, 1 hr, 4°C). The supernatant contains the free drug[8][9].
-
Size Exclusion Chromatography (SEC): Use a small column (e.g., Sephadex G-50) to separate the larger liposomes (elute first) from the smaller free drug molecules[8].
-
Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug[8].
-
-
Quantification of Drug:
-
Free Drug: Measure the drug concentration in the supernatant (from ultracentrifugation) or the collected fractions (from SEC) using a suitable analytical method (e.g., UV-Vis Spectrophotometry, HPLC, Fluorescence Spectroscopy)[7][].
-
Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension by adding a solvent like methanol or a detergent like Triton X-100. This releases the encapsulated drug. Measure the total drug concentration using the same analytical method[8].
-
-
Calculation: Use the formula above to calculate the EE%.
Table 2: Encapsulation Efficiency of a Model Drug (Doxorubicin)
| Formulation ID | DEAPA (mol%) | Total Drug (µg/mL) | Free Drug (µg/mL) | Encapsulation Efficiency (%) |
| Lipo-Control | 0 | 1000 | 85 | 91.5 |
| Lipo-DEAPA-5.0 | 5.0 | 1000 | 112 | 88.8 |
Note: The inclusion of cationic lipids can sometimes slightly decrease the encapsulation efficiency of certain drugs due to interactions at the bilayer.
Cellular Uptake and Mechanism of Action
DEAPA-functionalized liposomes exhibit enhanced cellular uptake primarily through endocytosis, driven by their positive surface charge[11].
-
Adsorption: The cationic liposomes electrostatically bind to the negatively charged proteoglycans on the cell surface.
-
Internalization: The cell internalizes the bound liposomes, predominantly through clathrin-mediated endocytosis or macropinocytosis[11][12]. The exact pathway can be cell-type dependent.
-
Endosomal Escape: Once inside the endosome, the pH drops from ~7.4 to ~5-6. The tertiary amine of DEAPA becomes further protonated, leading to an influx of chloride ions and water into the endosome (the "proton sponge" effect). This osmotic swelling eventually ruptures the endosomal membrane, releasing the liposome and its therapeutic cargo into the cytoplasm[13]. This avoids degradation in the lysosome and ensures the drug reaches its intracellular target[14].
Caption: Cellular uptake and endosomal escape of DEAPA-liposomes.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. phmethods.net [phmethods.net]
- 6. azonano.com [azonano.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. dovepress.com [dovepress.com]
A Comprehensive Guide to the Functionalization of Graphene Oxide with 3-(Diethylamino)propylamine for Advanced Drug Delivery Systems
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graphene oxide (GO), a two-dimensional nanomaterial derived from the oxidation of graphite (B72142), has garnered significant attention in the biomedical field due to its unique physicochemical properties. Its large surface area, abundant oxygen-containing functional groups (carboxyl, hydroxyl, and epoxy groups), and excellent water dispersibility make it an ideal platform for drug delivery applications. Functionalization of GO with specific molecules can further enhance its biocompatibility, stability, and targeting capabilities. This document provides a detailed guide to the functionalization of graphene oxide with 3-(Diethylamino)propylamine (DEAPA), a tertiary amine-containing molecule. The introduction of DEAPA moieties onto the GO surface imparts a pH-responsive character, crucial for controlled drug release in the acidic tumor microenvironment. This guide offers comprehensive experimental protocols, data presentation, and visual diagrams to facilitate the successful synthesis and characterization of DEAPA-functionalized GO for applications in drug development.
Data Presentation: Characterization of Functionalized Graphene Oxide
The successful functionalization of graphene oxide with this compound can be verified and quantified through various analytical techniques. The following tables summarize representative quantitative data obtained from elemental analysis, X-ray photoelectron spectroscopy (XPS), and zeta potential measurements. Note: The data presented below is a representative example based on the functionalization of GO with similar short-chain amines and should be used as a reference for expected outcomes.
Table 1: Elemental Analysis of Graphene Oxide (GO) and DEAPA-Functionalized GO (GO-DEAPA)
| Sample | C (%) | H (%) | N (%) | O (%) |
| Graphene Oxide (GO) | 45-55 | 1-2 | 0 | 40-50 |
| GO-DEAPA | 60-70 | 5-7 | 3-5 | 20-30 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Atomic Percentage of GO and GO-DEAPA
| Sample | C 1s (%) | O 1s (%) | N 1s (%) |
| Graphene Oxide (GO) | 65-75 | 25-35 | 0 |
| GO-DEAPA | 70-80 | 15-25 | 3-8 |
Table 3: Zeta Potential of GO and GO-DEAPA at Different pH Values
| Sample | pH 4.0 (mV) | pH 7.4 (mV) |
| Graphene Oxide (GO) | -25 to -35 | -40 to -50 |
| GO-DEAPA | +15 to +25 | -10 to -20 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of graphene oxide and its subsequent functionalization with this compound.
Synthesis of Graphene Oxide (Modified Hummers' Method)
Materials:
-
Graphite flakes (99.8%)
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium permanganate (B83412) (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Deionized (DI) water
Procedure:
-
Add 23 mL of concentrated H₂SO₄ to a 250 mL flask and cool it to 0 °C in an ice bath.
-
Slowly add 1 g of graphite flakes to the cooled H₂SO₄ with vigorous stirring, ensuring the temperature remains below 20 °C.
-
Gradually add 3 g of KMnO₄ to the mixture, maintaining the temperature below 20 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to 35 °C and stir for 2 hours.
-
Slowly add 46 mL of DI water to the reaction mixture. The temperature will increase; ensure it does not exceed 98 °C. Stir for 15 minutes.
-
Add another 140 mL of DI water, followed by the slow addition of 10 mL of 30% H₂O₂. The solution will turn from dark brown to a brilliant yellow.
-
Filter the hot solution and wash the filter cake with 250 mL of 10% HCl solution to remove metal ions.
-
Wash the product repeatedly with DI water until the pH of the filtrate is neutral.
-
Dry the resulting graphene oxide in a vacuum oven at 60 °C overnight.
Functionalization of Graphene Oxide with this compound (EDC/NHS Coupling)
Materials:
-
Graphene Oxide (GO)
-
This compound (DEAPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
-
Disperse 100 mg of GO in 100 mL of 0.1 M MES buffer (pH 6.0) and sonicate for 1 hour to obtain a homogeneous dispersion.
-
Add 200 mg of EDC and 120 mg of NHS to the GO dispersion and stir for 30 minutes at room temperature to activate the carboxyl groups on the GO surface.
-
Add 0.5 mL of this compound to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the resulting DEAPA-functionalized GO (GO-DEAPA) by centrifugation at 10,000 rpm for 30 minutes, followed by washing with DI water and PBS (pH 7.4) three times to remove unreacted reagents.
-
Resuspend the final product in DI water and lyophilize to obtain a powder.
Visualizations
Reaction Mechanism
The functionalization of graphene oxide with this compound proceeds via a two-step EDC/NHS coupling mechanism. First, the carboxylic acid groups on the GO surface are activated by EDC to form an unstable O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable amine-reactive NHS ester. Finally, the primary amine of DEAPA reacts with the NHS ester to form a stable amide bond, covalently attaching the DEAPA molecule to the GO sheet.
Caption: EDC/NHS coupling mechanism for DEAPA functionalization of GO.
Experimental Workflow
The overall experimental workflow involves the initial synthesis of graphene oxide from graphite, followed by the covalent functionalization with this compound, and concluding with purification and characterization of the final product.
Caption: Workflow for synthesis and functionalization of GO with DEAPA.
pH-Responsive Drug Release Mechanism
The DEAPA-functionalized GO serves as a pH-sensitive drug carrier. In the neutral pH of the bloodstream (pH 7.4), the tertiary amine groups of DEAPA are largely deprotonated, resulting in a less positive or even negative surface charge, which helps to retain the drug cargo through electrostatic interactions and π-π stacking. Upon reaching the acidic tumor microenvironment (pH < 6.8), the tertiary amine groups become protonated, leading to a positive surface charge. This charge repulsion and increased hydrophilicity facilitates the release of the drug from the GO surface.
Caption: pH-triggered drug release from DEAPA-functionalized GO.
Application of 3-(Diethylamino)propylamine in the Formulation of Polyurethane Foams
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethylamino)propylamine (DEAPA) is a tertiary amine catalyst utilized in the formulation of polyurethane (PU) foams. Its primary function is to accelerate the chemical reactions between polyols and isocyanates, which are the fundamental building blocks of polyurethane polymers. The catalytic activity of DEAPA influences the rate of two key reactions in foam formation: the gelling reaction (polymer chain growth) and the blowing reaction (gas generation for foam expansion). The balance between these two reactions is critical in determining the final properties of the polyurethane foam, such as its density, cell structure, and mechanical strength.
Tertiary amine catalysts, like DEAPA, function by activating the hydroxyl groups of the polyol and the isocyanate groups through the formation of an activated complex. This lowers the activation energy of the reactions, leading to a faster and more controlled foam production process. The molecular structure of the amine catalyst, including its basicity and the steric hindrance around the nitrogen atom, plays a significant role in its catalytic activity and its selectivity towards either the gelling or blowing reaction.
Catalytic Mechanism of this compound (DEAPA)
In polyurethane foam formation, this compound (DEAPA) acts as a catalyst for two primary reactions: the gelling reaction between a polyol and an isocyanate to form the urethane (B1682113) linkage, and the blowing reaction between water and an isocyanate to generate carbon dioxide gas, which expands the foam.
The catalytic mechanism of tertiary amines like DEAPA is generally understood to proceed through the formation of an active complex with the reactants. The lone pair of electrons on the tertiary nitrogen atom of DEAPA interacts with the electrophilic carbon of the isocyanate group and the acidic proton of the hydroxyl group (from the polyol or water). This interaction polarizes the reactants and facilitates the nucleophilic attack, thereby accelerating the reaction rate.
The diagram below illustrates the proposed catalytic cycle for the gelling reaction facilitated by DEAPA. A similar mechanism applies to the blowing reaction where water is the active hydrogen-containing reactant.
Caption: Catalytic cycle of DEAPA in polyurethane formation.
Experimental Protocols
While specific formulations are highly dependent on the desired final properties of the foam, the following protocols provide a general framework for the preparation of flexible and rigid polyurethane foams using DEAPA as a catalyst.
Protocol 1: Preparation of a Flexible Polyurethane Foam
Objective: To prepare a flexible polyurethane foam using a standard polyether polyol and toluene (B28343) diisocyanate (TDI), catalyzed by this compound.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-3500)
-
Toluene diisocyanate (TDI 80/20)
-
Deionized water
-
Silicone surfactant
-
This compound (DEAPA)
Equipment:
-
High-speed laboratory mixer (2000-3000 rpm)
-
Beakers or mixing cups
-
Syringes or pipettes for accurate measurement
-
Mold (e.g., open-top cardboard box)
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Premix Preparation: In a mixing cup, accurately weigh the polyether polyol.
-
Add the calculated amounts of deionized water, silicone surfactant, and DEAPA to the polyol.
-
Mix these components at low speed for 30-60 seconds to ensure a homogeneous mixture.
-
Foaming Reaction: Under a fume hood, add the pre-weighed toluene diisocyanate (TDI) to the premix.
-
Immediately begin high-speed mixing and continue for 5-10 seconds.
-
Quickly pour the reacting mixture into the mold.
-
Observe and record the cream time, gel time, and tack-free time.
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
Protocol 2: Preparation of a Rigid Polyurethane Foam
Objective: To prepare a rigid polyurethane foam using a polyester (B1180765) polyol and polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), with DEAPA as a catalyst.
Materials:
-
Polyester polyol (e.g., aromatic, high functionality)
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
Deionized water (or other blowing agent)
-
Silicone surfactant
-
This compound (DEAPA)
Equipment:
-
Same as for flexible foam preparation.
Procedure:
-
Premix Preparation: In a mixing cup, weigh the polyester polyol.
-
Add the required amounts of deionized water, silicone surfactant, and DEAPA to the polyol.
-
Mix thoroughly at low speed for 30-60 seconds.
-
Foaming Reaction: In a well-ventilated area, add the weighed pMDI to the premix.
-
Mix at high speed for 5-10 seconds until the mixture is uniform.
-
Pour the mixture into the designated mold.
-
Record the characteristic reaction times (cream, gel, tack-free).
-
Allow the foam to cure for a minimum of 24 hours at ambient temperature prior to any physical testing.
Data Presentation
The concentration of DEAPA in a polyurethane foam formulation significantly impacts the reaction kinetics and the final physical properties of the foam. The following tables summarize the expected trends when varying the concentration of DEAPA. It is important to note that these are representative data, and actual values will depend on the specific formulation components and processing conditions.
Table 1: Effect of DEAPA Concentration on Reaction Times in a Flexible PU Foam Formulation
| DEAPA Concentration (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
| 0.1 | 15 - 20 | 80 - 100 | 120 - 150 | 110 - 140 |
| 0.3 | 10 - 15 | 60 - 80 | 90 - 120 | 80 - 110 |
| 0.5 | 5 - 10 | 40 - 60 | 60 - 90 | 50 - 80 |
*php = parts per hundred parts of polyol
Table 2: Effect of DEAPA Concentration on Physical Properties of a Flexible PU Foam
| DEAPA Concentration (php) | Density ( kg/m ³) | Compressive Strength (kPa) | Airflow (L/min) | Cell Structure |
| 0.1 | 28 - 32 | 8 - 12 | 30 - 40 | Coarse, less uniform |
| 0.3 | 25 - 29 | 10 - 15 | 40 - 50 | Finer, more uniform |
| 0.5 | 22 - 26 | 12 - 18 | 45 - 55 | Fine, uniform |
Experimental Workflow
The following diagram outlines the general workflow for the formulation and characterization of polyurethane foams using DEAPA as a catalyst.
Caption: Workflow for PU foam formulation and testing.
Conclusion
This compound is an effective tertiary amine catalyst for the production of both flexible and rigid polyurethane foams. By carefully controlling the concentration of DEAPA in the formulation, researchers and scientists can manipulate the reaction kinetics to achieve desired foam properties. The provided protocols and data offer a foundational understanding for the application of DEAPA in polyurethane foam development. Further optimization will be necessary based on the specific requirements of the final product. It is imperative to conduct all experimental work in a well-ventilated area and with appropriate personal protective equipment due to the hazardous nature of the chemical components involved.
Application Notes and Protocols for Post-Combustion CO2 Capture Using 3-(Diethylamino)propylamine (DEAPA) in a Packed Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-(Diethylamino)propylamine (DEAPA) as a solvent for post-combustion CO2 capture in a packed column setup. DEAPA, a diamine with both a primary and a tertiary amine group, presents interesting properties for CO2 absorption, offering a potentially favorable balance between reaction kinetics and regeneration energy. This document outlines the performance characteristics of DEAPA-based solvents, detailed experimental procedures for evaluation in a lab-scale packed column, and the underlying reaction mechanisms.
Performance Characteristics of DEAPA-Based Solvents
DEAPA has been investigated as a promising solvent for CO2 capture, both in aqueous solutions and in water-lean or biphasic systems. Its performance is often benchmarked against the industry standard, monoethanolamine (MEA).
Quantitative Performance Data
The following tables summarize key performance indicators for DEAPA-based solvents from various studies.
Table 1: CO2 Absorption and Regeneration Performance of DEAPA-Based Solvents
| Solvent System | CO2 Absorption Capacity (mol CO2/mol amine) | CO2 Loading (mol CO2/L) | Regeneration Efficiency (%) | Regeneration Energy | Reference |
| Water-lean DEAPA/FA/H2O | 0.897 | - | 89.2 (92 after 5 cycles) | ~50% lower than 30 wt% MEA | [1] |
| MEA/DEAPA/TMS (biphasic) | - | 4.09 - 4.71 (in rich phase) | - | 29.63–55.51% lower than 5 M MEA |
FA: Furfuryl alcohol; TMS: Sulfolane
Table 2: Physicochemical Properties of Aqueous DEAPA Solutions
| Property | Concentration (wt%) | Temperature (°C) | Value | Reference |
| Density | 10 - 90 | 20 - 70 | Decreases with increasing temperature and DEAPA concentration | [1] |
| Viscosity | 10 - 90 | 25 - 60 | Increases with increasing DEAPA concentration up to a point, then decreases. Decreases with increasing temperature. | [1] |
| Boiling Point | 100 | - | 159 °C | [2] |
| Density (pure) | 100 | 25 °C | 0.826 g/mL | [2] |
Experimental Protocols
This section provides a detailed methodology for evaluating the CO2 capture performance of a DEAPA-based solvent in a lab-scale packed column.
Experimental Setup
A typical lab-scale packed column setup for CO2 absorption and desorption is required. The setup should include:
-
Packed Absorption Column: A glass or stainless steel column (e.g., 50-100 mm inner diameter, 1-2 m packed height) filled with structured or random packing material (e.g., Raschig rings, Pall rings) to facilitate gas-liquid contact.
-
Packed Desorption (Stripping) Column: A similar column to the absorber, designed for solvent regeneration at elevated temperatures.
-
Gas Delivery System: Mass flow controllers to accurately mix and deliver a simulated flue gas (e.g., 10-15% CO2 in N2 or air) to the bottom of the absorption column.
-
Liquid Delivery System: A peristaltic or diaphragm pump to circulate the lean amine solvent to the top of the absorption column and the rich amine solvent to the top of the desorption column.
-
Heating and Cooling System: A reboiler to heat the rich solvent at the bottom of the stripping column and a condenser to cool the overhead gas from the stripper. Heat exchangers for lean-rich solvent heat exchange are also recommended.
-
Analytical Equipment:
-
Gas analyzers (e.g., NDIR) to measure CO2 concentrations in the inlet and outlet gas streams of the absorber.
-
Thermocouples and pressure transducers to monitor conditions throughout the system.
-
A pH meter and titration equipment for analyzing solvent samples.
-
Solvent Preparation
-
DEAPA Solution: Prepare an aqueous solution of DEAPA at the desired concentration (e.g., 30 wt%).
-
Safety Precautions: DEAPA is a corrosive and irritant substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
CO2 Absorption Procedure
-
System Startup:
-
Start the cooling water flow to the condenser.
-
Begin circulating the lean DEAPA solvent through the absorption column at a fixed flow rate.
-
Introduce the simulated flue gas at a known composition and flow rate into the bottom of the absorption column.
-
-
Achieving Steady State: Allow the system to operate for a sufficient period (e.g., 1-2 hours) to reach steady-state conditions. This is typically indicated by stable outlet CO2 concentrations and temperatures throughout the column.
-
Data Collection:
-
Record the inlet and outlet gas flow rates and CO2 concentrations.
-
Record the liquid flow rate and the temperatures and pressures at various points in the system.
-
Collect liquid samples of the lean solvent entering and the rich solvent exiting the absorber for analysis.
-
Desorption (Solvent Regeneration) Procedure
-
Rich Solvent Feed: Pump the rich solvent from the absorber to the top of the stripping column.
-
Heating: Heat the rich solvent in the reboiler to the desired regeneration temperature (e.g., 100-120°C). This will cause the absorbed CO2 to be released from the solvent.
-
Stripping: The released CO2 and water vapor will travel up the stripping column. The overhead gas is cooled in the condenser to recover water, and the concentrated CO2 is measured.
-
Lean Solvent Recirculation: The regenerated (lean) solvent from the bottom of the stripper is cooled and can be recirculated back to the absorption column.
-
Data Collection:
-
Record the temperature and pressure in the reboiler and at the top of the stripper.
-
Measure the flow rate and composition of the released CO2 stream.
-
Collect samples of the regenerated lean solvent for analysis.
-
Analytical Methods
-
CO2 Loading Analysis:
-
The CO2 loading in the amine solution (moles of CO2 per mole of amine) can be determined using a titration method. A common method involves acidifying a known amount of the amine sample to release the CO2, which is then measured.
-
Alternatively, a total inorganic carbon (TIC) analyzer can be used for more precise measurements.
-
-
Amine Concentration Analysis:
-
The concentration of DEAPA in the solvent can be determined by titration with a standard acid solution (e.g., HCl) using a suitable indicator or a pH meter to determine the equivalence point.
-
Reaction Mechanism and Experimental Workflow
Reaction of CO2 with DEAPA
The reaction of CO2 with DEAPA in an aqueous solution proceeds through a zwitterion mechanism, similar to other primary and secondary amines. The presence of both primary and tertiary amine groups in DEAPA leads to a complex and efficient capture process.
-
Zwitterion Formation: The primary amine group of DEAPA acts as a nucleophile and attacks the carbon atom of the CO2 molecule, forming a zwitterion intermediate.[3][4]
-
Deprotonation: A base (another DEAPA molecule, water, or the tertiary amine group of another DEAPA molecule) abstracts a proton from the zwitterion to form a stable carbamate (B1207046).[3]
-
Bicarbonate Formation: The tertiary amine group of DEAPA does not react directly with CO2 to form a carbamate. Instead, it acts as a base, catalyzing the hydration of CO2 to form bicarbonate and a protonated amine.[3] The formed carbamate can also be hydrolyzed to form bicarbonate.
Figure 1. Reaction mechanism of CO2 with DEAPA.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to evaluate the performance of DEAPA for CO2 capture.
Figure 2. Experimental workflow for DEAPA evaluation.
Conclusion
This compound shows considerable promise as a solvent for post-combustion CO2 capture, particularly in advanced solvent systems such as water-lean and biphasic formulations, which can lead to significant reductions in regeneration energy compared to conventional MEA. The provided protocols offer a standardized framework for researchers to evaluate the performance of DEAPA in a packed column setup, enabling further optimization and development of this technology. Careful adherence to safety procedures is paramount when working with amine solvents.
References
Application Notes and Protocols for DEAPA-Based Vector-Mediated siRNA Delivery In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing with broad therapeutic potential. However, the effective intracellular delivery of naked siRNA is hindered by its instability and inability to cross cell membranes. Cationic polymers, such as those based on diethylaminoethyl methacrylate (B99206) (DEAEMA) or dimethylaminoethyl methacrylate (DMAEMA), have emerged as promising non-viral vectors for siRNA delivery. These polymers, herein referred to as DEAPA-based vectors, possess tertiary amine groups that are protonated at physiological pH, enabling electrostatic complexation with negatively charged siRNA to form nanoparticles known as polyplexes.
A key feature of DEAPA-based vectors is their pH-responsive nature. The tertiary amine groups have a pKa value in the endosomal pH range (5.5-6.5). This property allows the polymer to act as a "proton sponge". Upon endocytosis, the influx of protons into the endosome leads to the buffering effect of the polymer, causing osmotic swelling and eventual rupture of the endosomal membrane. This facilitates the release of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.[1][2][3][4][5] This document provides a detailed protocol for the formulation of DEAPA-based vector/siRNA polyplexes and their application for in vitro gene silencing.
Data Presentation
Table 1: Physicochemical Properties of DEAPA/siRNA Polyplexes
| Parameter | Value | Conditions | Reference |
| N:P Ratio | 10:1 | Molar ratio of polymer amine groups to siRNA phosphate (B84403) groups | [6][7] |
| Hydrodynamic Diameter | 155 ± 21 nm | Measured by Dynamic Light Scattering (DLS) | [6][7] |
| Zeta Potential | +29.7 ± 1.1 mV | Measured at pH 7.4 | [6][7] |
| Polyplex Formation | Confirmed | Agarose (B213101) Gel Electrophoresis | [6][7] |
Table 2: In Vitro Gene Silencing and Cytotoxicity
| Cell Line | Target Gene | siRNA Concentration | Gene Knockdown Efficiency | Cell Viability | Reference |
| MDA-MB-231 | Survivin (BIRC5) | Varies | Up to 80% protein reduction | High cytocompatibility on HDFs | [8] |
| Tenocytes | Collagen Type III | Varies | Significant downregulation at 48h | Minimal effect on metabolic activity | [6] |
| HeLa-Luc | Luciferase | Varies | Tumor suppression effect observed | Low cytotoxicity | [9] |
Experimental Protocols
Protocol 1: Formulation of DEAPA/siRNA Polyplexes
This protocol describes the preparation of nanoparticles through the self-assembly of a cationic polymer (e.g., poly[2-(diethylamino)ethyl methacrylate], PDEAEMA) and siRNA. The ratio of polymer to siRNA is critical and is expressed as the N:P ratio, which is the molar ratio of the amine groups in the polymer to the phosphate groups in the siRNA. An N:P ratio of 10:1 has been shown to be effective for stable polyplex formation.[6][7]
Materials:
-
DEAPA-based polymer (e.g., PDEAEMA) stock solution (e.g., 1 mg/mL in RNase-free water)
-
siRNA stock solution (e.g., 20 µM in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Calculate required volumes: Determine the volumes of polymer and siRNA solutions needed to achieve the desired N:P ratio and final siRNA concentration for your experiment.
-
Dilute siRNA: In an RNase-free microcentrifuge tube, dilute the required amount of siRNA stock solution with an appropriate volume of RNase-free water. Mix gently by pipetting.
-
Dilute DEAPA-based polymer: In a separate RNase-free microcentrifuge tube, dilute the required amount of the polymer stock solution with RNase-free water.
-
Form polyplexes: Add the diluted polymer solution to the diluted siRNA solution. Note: It is crucial to add the polymer to the siRNA and not the other way around to ensure proper complexation.
-
Incubate: Mix the solution by gentle pipetting and incubate at room temperature for 30 minutes to allow for the formation of stable polyplexes.[10]
-
Characterization (Optional but Recommended):
-
Agarose Gel Retardation Assay: To confirm siRNA complexation, run the polyplexes on a 1-2% agarose gel. Free siRNA will migrate into the gel, while complexed siRNA will be retained in the loading well.[6][7][11]
-
Dynamic Light Scattering (DLS) and Zeta Potential Measurement: Determine the size (hydrodynamic diameter) and surface charge (zeta potential) of the polyplexes.[6][7]
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent mammalian cells with DEAPA/siRNA polyplexes.
Materials:
-
Adherent cells (e.g., MDA-MB-231, HeLa, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
DEAPA/siRNA polyplexes (from Protocol 1)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For a 24-well plate, a typical seeding density is 5 x 10^4 to 1 x 10^5 cells per well.
-
Prepare Transfection Complexes: On the day of transfection, prepare the DEAPA/siRNA polyplexes as described in Protocol 1.
-
Cell Treatment:
-
Gently aspirate the cell culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh serum-free or complete medium (as optimized for your cell line) containing the DEAPA/siRNA polyplexes to the cells. The final siRNA concentration in the well typically ranges from 25 nM to 100 nM.
-
-
Incubation: Incubate the cells with the polyplexes at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Post-transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for gene silencing to occur. The optimal time for analysis will depend on the stability of the target mRNA and protein.
Protocol 3: Assessment of Gene Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Extraction: At the desired time point post-transfection (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
B. Western Blot for Protein Level Analysis
-
Protein Extraction: At a later time point post-transfection (e.g., 48-72 hours), lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Protocol 4: Cytotoxicity Assay
The MTT or MTS assay is commonly used to assess the effect of the DEAPA/siRNA polyplexes on cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Perform the transfection in a 96-well plate as described in Protocol 2. Include untransfected cells and cells treated with the polymer alone as controls.
-
At the desired time point (e.g., 24 or 48 hours post-transfection), add the MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at 37°C for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untransfected control cells.
Visualizations
Caption: Experimental workflow for in vitro siRNA delivery using DEAPA-based vectors.
Caption: Mechanism of DEAPA-mediated siRNA delivery and gene silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Endosomal Escape Barriers in Gene Drug Delivery Using De Novo Designed pH-Responsive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pH-sensitive fusogenic peptide facilitates endosomal escape and greatly enhances the gene silencing of siRNA-containing nanoparticles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Formulation of Four-Arm PolyDMAEA-siRNA Polyplex for Transient Downregulation of Collagen Type III Gene Expression in TGF-β1 Stimulated Tenocyte Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytocompatibility, Membrane Disruption, and siRNA Delivery using Environmentally Responsive Cationic Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical and Biological Evaluation of siRNA Polyplexes Based on PEGylated Poly(amido amine)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from 3-(Diethylamino)propylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and performance evaluation of various corrosion inhibitors derived from the versatile precursor, 3-(diethylamino)propylamine. The protocols outlined below are intended to serve as a comprehensive guide for the preparation and characterization of Mannich bases, Schiff bases, and quinoline (B57606) derivatives, and for the assessment of their efficacy in mitigating corrosion, particularly in acidic environments.
Introduction to this compound in Corrosion Inhibition
This compound is a valuable building block in the synthesis of corrosion inhibitors due to the presence of multiple nitrogen atoms which can act as adsorption centers on metal surfaces. These nitrogen atoms, along with other heteroatoms and π-electrons introduced during derivatization, facilitate the formation of a protective film that isolates the metal from the corrosive medium. The primary strategies for converting this compound into effective corrosion inhibitors involve its reaction with aldehydes and ketones to form Mannich bases and Schiff bases, or its use as a precursor in the synthesis of heterocyclic compounds like quinolines.
Synthesis of Corrosion Inhibitors
Synthesis of Mannich Base Corrosion Inhibitors
Mannich bases are synthesized through the aminoalkylation of an acidic proton located in a C-H bond of a carbonyl compound. In the context of corrosion inhibitors, a common approach involves the reaction of an amine, an aldehyde (typically formaldehyde), and a ketone.
Protocol 1: Synthesis of 3-(Diethylamino)-1-phenylpropan-1-one (DEAP) - A Model Mannich Base
This protocol is adapted from the synthesis of a structurally similar Mannich base and can be modified for this compound.
Materials:
-
Diethylamine (B46881) (can be substituted with this compound)
-
Formaldehyde (B43269) (37% solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (0.1 mol) and diethylamine (0.1 mol) in ethanol (100 mL).
-
Adjust the pH of the solution to 2-3 by the dropwise addition of concentrated HCl.
-
Slowly add formaldehyde solution (0.12 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 5-6 hours.
-
After cooling to room temperature, neutralize the mixture with a 10% NaOH solution until it reaches a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography.
Characterization: The structure of the synthesized Mannich base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
// Reactants Acetophenone [label="Acetophenone"]; DEAPA [label="this compound"]; Formaldehyde [label="Formaldehyde"];
// Reaction Conditions Reaction [label="Mannich Reaction\n(Acidic pH, Reflux)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediate Steps Neutralization [label="Neutralization\n(NaOH)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(Organic Solvent)"]; Drying [label="Drying"]; Purification [label="Purification"];
// Product MannichBase [label="Mannich Base Corrosion Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Acetophenone -> Reaction; DEAPA -> Reaction; Formaldehyde -> Reaction; Reaction -> Neutralization; Neutralization -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> MannichBase; } dot Figure 1: Workflow for the synthesis of a Mannich base corrosion inhibitor.
Synthesis of Schiff Base Corrosion Inhibitors
Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The resulting imine group (-C=N-) is a key feature for corrosion inhibition.
Protocol 2: General Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde, cinnamaldehyde)
-
Ethanol or methanol (B129727) as a solvent
-
Glacial acetic acid (catalyst)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldehyde or ketone (0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a few drops of glacial acetic acid to the solution.
-
Slowly add this compound (0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]
Characterization: Confirm the structure of the synthesized Schiff base using FTIR, NMR, and Mass Spectrometry.
// Reactants Aldehyde [label="Aldehyde / Ketone"]; DEAPA [label="this compound"];
// Reaction Conditions Reaction [label="Condensation Reaction\n(Ethanol, Acetic Acid, Reflux)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Work-up Steps Cooling [label="Cooling & Precipitation"]; Filtration [label="Filtration"]; Recrystallization [label="Recrystallization"];
// Product SchiffBase [label="Schiff Base Corrosion Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Aldehyde -> Reaction; DEAPA -> Reaction; Reaction -> Cooling; Cooling -> Filtration; Filtration -> Recrystallization; Recrystallization -> SchiffBase; } dot Figure 2: General workflow for the synthesis of a Schiff base corrosion inhibitor.
Synthesis of Quinoline-based Corrosion Inhibitors
Quinoline derivatives can be synthesized through various methods, often involving cyclization reactions. The incorporation of the this compound moiety can be achieved by using it as a reactant in the synthesis of the quinoline ring or by attaching it to a pre-formed quinoline scaffold.
Protocol 3: General Synthesis of a Quinoline Derivative
This is a generalized protocol; the specific reactants and conditions will vary depending on the desired quinoline structure.
Materials:
-
A suitable aniline (B41778) derivative
-
An α,β-unsaturated carbonyl compound
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
This compound (if used as a reactant in the primary synthesis)
-
A pre-formed halo-quinoline and this compound (for post-synthesis modification)
-
Appropriate solvents
-
Standard glassware for organic synthesis
Procedure (Example: Doebner-von Miller reaction):
-
In a round-bottom flask, mix an aniline derivative (0.1 mol), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (0.1 mol), and an oxidizing agent (e.g., arsenic pentoxide or ferric chloride).
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
After the addition is complete, heat the reaction mixture carefully. The reaction is often exothermic.
-
Maintain the reaction at an elevated temperature for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization.
Post-synthesis modification:
-
React a halo-quinoline (e.g., 4-chloroquinoline) with this compound in the presence of a base and a suitable solvent to introduce the desired side chain.
Characterization: The final quinoline derivative should be characterized by spectroscopic methods (FTIR, NMR, Mass Spectrometry).
// Product QuinolineInhibitor [label="Quinoline-based Corrosion Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Reaction -> QuinolineInhibitor; Substitution -> QuinolineInhibitor; } dot Figure 3: General pathways for the synthesis of quinoline-based corrosion inhibitors.
Performance Evaluation of Corrosion Inhibitors
The effectiveness of the synthesized corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques.
Weight Loss Method
This is a simple and direct method to determine the corrosion rate.
Protocol 4: Weight Loss Measurement
Materials and Equipment:
-
Metal coupons (e.g., mild steel, N80 steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 15% HCl)
-
Synthesized corrosion inhibitor
-
Water bath or thermostat
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Polishing paper of different grades
-
Acetone
-
Deionized water
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Weigh the cleaned coupons accurately (W_initial).
-
Prepare the corrosive solution with and without different concentrations of the synthesized inhibitor.
-
Immerse the weighed coupons in the test solutions for a specific period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the cleaned coupons with deionized water, dry them, and reweigh them accurately (W_final).
Data Analysis:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism. These are typically performed using a three-electrode cell setup connected to a potentiostat.
Protocol 5: Potentiodynamic Polarization (PDP)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (metal specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite (B72142) rod)
-
-
Corrosive solution with and without inhibitor
Procedure:
-
Immerse the three electrodes in the test solution.
-
Allow the working electrode to reach a stable open-circuit potential (OCP), typically for 30-60 minutes.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of potential to obtain the polarization curve (Tafel plot).
Data Analysis:
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
The inhibitor type (anodic, cathodic, or mixed) can be determined by observing the shift in the anodic and cathodic Tafel slopes and the corrosion potential.
Protocol 6: Electrochemical Impedance Spectroscopy (EIS)
Equipment: Same as for PDP.
Procedure:
-
After reaching a stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
The data is typically presented as Nyquist and Bode plots.
Data Analysis:
-
The Nyquist plot for an uninhibited system often shows a single semicircle, while the presence of an effective inhibitor usually results in a larger semicircle, indicating increased charge transfer resistance.
-
The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
// Starting Point SynthesizedInhibitor [label="Synthesized Corrosion Inhibitor"];
// Main Methods WeightLoss [label="Weight Loss Method"]; Electrochemical [label="Electrochemical Methods"];
// Sub-methods of Electrochemical PDP [label="Potentiodynamic Polarization (PDP)"]; EIS [label="Electrochemical Impedance Spectroscopy (EIS)"];
// Data Obtained CR [label="Corrosion Rate (CR)"]; IE_WL [label="Inhibition Efficiency (IE%)"]; Ecorr_icorr [label="Ecorr, icorr"]; IE_PDP [label="Inhibition Efficiency (IE%)"]; Rct_Cdl [label="Rct, Cdl"]; IE_EIS [label="Inhibition Efficiency (IE%)"];
// Connections SynthesizedInhibitor -> WeightLoss; SynthesizedInhibitor -> Electrochemical; Electrochemical -> PDP; Electrochemical -> EIS; WeightLoss -> CR; CR -> IE_WL; PDP -> Ecorr_icorr; Ecorr_icorr -> IE_PDP; EIS -> Rct_Cdl; Rct_Cdl -> IE_EIS; } dot Figure 4: Workflow for the performance evaluation of synthesized corrosion inhibitors.
Data Presentation
The quantitative data obtained from the performance evaluation studies should be summarized in clearly structured tables for easy comparison.
Table 1: Corrosion Inhibition Efficiency of a Mannich Base Derivative (DEAP) on N80 Steel in 15% HCl
| Inhibitor Concentration (%) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |
| 0 | 25.86 | - |
| 0.1 | 1.29 | 95.01 |
| 0.2 | 0.52 | 97.99 |
| 0.4 | 0.13 | 99.50 |
| 0.6 | 0.067 | 99.74 |
Data adapted for illustrative purposes based on similar compounds.[2]
Table 2: Electrochemical Parameters for a Mannich Base Derivative (DEAP) on N80 Steel in 15% HCl
| Inhibitor Concentration (%) | Ecorr (mV vs. SCE) | icorr (μA·cm⁻²) | βa (mV·dec⁻¹) | βc (mV·dec⁻¹) | IE (%) |
| 0 | -485 | 1250 | 75 | 120 | - |
| 0.1 | -470 | 62.5 | 70 | 115 | 95.0 |
| 0.2 | -465 | 25.0 | 68 | 112 | 98.0 |
| 0.4 | -460 | 6.25 | 65 | 110 | 99.5 |
| 0.6 | -455 | 3.13 | 63 | 108 | 99.7 |
Data adapted for illustrative purposes based on similar compounds.[3]
Table 3: EIS Parameters for a Mannich Base Derivative (DEAP) on N80 Steel in 15% HCl
| Inhibitor Concentration (%) | Rct (Ω·cm²) | Cdl (μF·cm⁻²) | IE (%) |
| 0 | 25 | 200 | - |
| 0.1 | 500 | 100 | 95.0 |
| 0.2 | 1250 | 50 | 98.0 |
| 0.4 | 5000 | 20 | 99.5 |
| 0.6 | 10000 | 10 | 99.7 |
Data adapted for illustrative purposes based on similar compounds.[4]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis and evaluation of corrosion inhibitors derived from this compound. By following these detailed methodologies, researchers can effectively synthesize novel Mannich bases, Schiff bases, and quinoline derivatives and rigorously assess their performance. The systematic presentation of quantitative data in tabular format allows for a clear and concise comparison of the efficacy of different inhibitor candidates, thereby facilitating the development of new and improved corrosion protection strategies.
References
- 1. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 2. Synthesis, Performance and Anti-corrosion Mechanism of a Mannich Base 3-(Diethylamino)-1-Phenylpropan-1-one [mat-test.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Curing of Epoxy Resins with 3-(Diethylamino)propylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the incomplete curing of epoxy resins when using 3-(Diethylamino)propylamine as a curing agent.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of incomplete epoxy curing?
An incomplete cure is characterized by the epoxy failing to reach its intended physical properties.[1] Symptoms include:
-
Tacky or Sticky Surface: The surface feels gummy or sticky to the touch long after the expected cure time has passed.[1][2][3] This can be a result of several factors, including incorrect mix ratios or low temperatures.[2][3]
-
Soft Spots: Localized areas of the epoxy remain soft or liquid while the rest of the surface has hardened.[2][4] This is a strong indicator of inadequate mixing.[2][4]
-
Liquid Resin: In severe cases, the entire mixture fails to solidify, remaining in a liquid or viscous state.[1][2] This typically points to a major error, such as forgetting to add the hardener or a grossly incorrect mix ratio.[2]
-
Poor Mechanical Properties: Even if hardened, the epoxy may be brittle, lack strength, or have low hardness, indicating an incomplete cross-linking network.[1]
-
Amine Blush: A waxy or oily film may appear on the surface, especially in humid conditions.[4][5][6] This is a byproduct of a reaction between the amine curing agent and moisture in the air.[7]
Q2: My epoxy is still tacky after the recommended curing time. What are the primary causes?
A tacky surface is the most frequent complaint and can be traced back to several key factors:
-
Low Curing Temperature: The chemical reaction between the epoxy resin and the amine hardener is temperature-dependent.[8] Temperatures below the recommended range (typically 21-25°C) will slow the reaction significantly, potentially preventing a full cure.[2][9][10] A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.[9]
-
Incorrect Mix Ratio: Epoxy chemistry relies on a precise stoichiometric ratio between the resin and hardener for all reactive groups to cross-link.[11][12] Adding more hardener will not speed up the cure; instead, it will disrupt the chemical balance and result in a weak, under-cured product.[2][4][12]
-
High Humidity: Moisture in the air can react with the amine hardener, this compound, leading to surface blushing and incomplete curing.[5][7] It is recommended to work in an environment with humidity below 85%, ideally between 40-60%.[6][7]
Q3: Why are there soft, sticky spots on my otherwise cured epoxy surface?
This issue is almost always caused by incomplete mixing .[2][4][13] Even if the overall ratio of resin to hardener is correct, failing to mix the components thoroughly will leave localized pockets of unreacted resin or hardener.[4][11] When these unmixed portions are poured, they create the characteristic soft or sticky spots.[2]
-
Prevention Tip: Employ the "two-cup method." After mixing thoroughly in the first container, pour the mixture into a second, clean container and mix again.[4][8] This ensures that any unmixed material clinging to the sides or bottom of the first cup is fully incorporated.[4] Always scrape the sides and bottom of the mixing container diligently.[4][8]
Q4: How critical are environmental conditions like temperature and humidity during curing?
Environmental conditions are critical for successful curing with amine-based hardeners.
-
Temperature: Lower temperatures slow the curing reaction, potentially leading to an incomplete cure.[4][9] Most room-temperature cure epoxies require an ambient temperature of at least 21-24°C (70-75°F).[9][14] Conversely, excessively high temperatures can accelerate the reaction too quickly, reducing pot life and potentially causing defects.[4]
-
Humidity: High humidity is a known issue for amine hardeners. Moisture can react with the amine groups, leading to a surface defect called "amine blush," which is a waxy or oily layer.[5][6] This blush can inhibit adhesion of subsequent layers and indicates that surface cure may be compromised.[9] Studies have shown that relative humidity above 60% can significantly increase cure time.[7][9]
Q5: Could the age or storage of my this compound affect the cure?
Yes. Proper handling and storage of the amine curing agent are crucial.
-
Moisture Contamination: Amine hardeners can be sensitive to moisture.[15] If the container is left open, the hardener can absorb moisture from the atmosphere, which will interfere with the curing reaction. Always keep containers tightly sealed.[15][16][17]
-
Storage Temperature: this compound should be stored below +30°C in a well-ventilated place.[16][18]
-
Contamination: Ensure that the hardener is not contaminated with other chemicals, solvents, or even dust, as these can inhibit the polymerization process.
Q6: How can I confirm the degree of cure for my experimental samples?
Visual and tactile assessments are useful but not quantitative. For research and development, analytical methods are required to determine the degree of cure:
-
Differential Scanning Calorimetry (DSC): This is a common method used to measure the glass transition temperature (Tg) and any residual heat of reaction (enthalpy).[19][20] A fully cured sample will exhibit a stable and high Tg and no residual exothermic peak upon heating.[20][21] An incomplete cure will show a lower Tg and a measurable residual exotherm.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the chemical reaction. The curing process involves the opening of the epoxy ring. By tracking the disappearance of the characteristic peak for the epoxy group (around 915 cm⁻¹), one can evaluate the extent of the reaction and determine the degree of cure.[22]
Data Summary Tables
Table 1: Environmental Factors Influencing Epoxy Cure
| Parameter | Recommended Range | Effect Outside Range |
| Ambient Temperature | 21 - 27°C (70 - 80°F) | < 21°C: Slow or incomplete cure, tacky surface.[4][9][10] > 32°C: Accelerated reaction, reduced pot life, potential for flash curing.[4][5] |
| Relative Humidity | < 85% (Ideal: 40-60%)[6][7] | > 60%: Can significantly increase cure time.[7][9] High Humidity: Can cause amine blush (oily/waxy surface), cloudiness, or foaming.[4][5][6] |
Table 2: Properties of this compound Curing Agent
| Property | Value | Source |
| CAS Number | 104-78-9 | [16] |
| Appearance | Clear colorless to slightly yellowish liquid | [18] |
| Boiling Point | 169-171 °C | [18] |
| Storage Temperature | Below +30°C | [16][18] |
| Handling Precautions | Flammable liquid and vapor. Causes severe skin burns and eye damage. Keep container tightly closed and away from ignition sources.[16][23][24] |
Experimental Protocols
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the degree of cure by measuring the residual heat of reaction (ΔHresidual) and the glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Prepare an uncured sample by accurately weighing and mixing the epoxy resin and this compound according to the specified ratio. Immediately seal 5-10 mg of this liquid mixture into a hermetic aluminum DSC pan. This sample will be used to determine the total heat of reaction (ΔHtotal).
-
Prepare a cured sample by subjecting the mixed epoxy system to your standard curing protocol (e.g., 24 hours at 25°C). Weigh 5-10 mg of the cured solid into a separate aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan (either uncured or cured) and an empty reference pan into the DSC cell.
-
For the uncured sample , heat at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the curing range (e.g., 250°C).[25] The area of the resulting exothermic peak corresponds to the total heat of reaction (ΔHtotal).[20]
-
For the cured sample , use the same heating profile. The area of any observed exothermic peak corresponds to the residual heat of reaction (ΔHresidual). The inflection point in the heat flow curve indicates the glass transition temperature (Tg).[19][26]
-
-
Calculation:
-
The degree of cure (α) can be calculated using the following equation: α = (ΔHtotal - ΔHresidual) / ΔHtotal
-
Protocol 2: Monitoring Cure via Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of the epoxy functional group as an indicator of the curing reaction's progress.
Methodology:
-
Sample Preparation:
-
Mix the epoxy resin and this compound hardener.
-
Apply a thin film of the reacting mixture onto an appropriate IR-transparent substrate (e.g., a KBr or NaCl salt plate).
-
-
FTIR Analysis:
-
Immediately place the sample in the FTIR spectrometer and record a spectrum. This is the time = 0 measurement.
-
Identify the characteristic absorption peak for the epoxide ring, which typically appears around 915 cm⁻¹.
-
Identify a reference peak that does not change during the reaction (e.g., a C-H stretch from the resin backbone).
-
Continue to acquire spectra at regular intervals throughout the curing process.
-
-
Data Interpretation:
-
Calculate the ratio of the absorbance of the epoxy peak to the absorbance of the reference peak for each time point.
-
A decrease in this ratio over time indicates the consumption of epoxy groups and the progression of the cure.[22] When the epoxy peak is no longer detectable, the reaction is considered complete.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete epoxy curing.
References
- 1. youtube.com [youtube.com]
- 2. epoxio.cz [epoxio.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. epoxyrescue.com [epoxyrescue.com]
- 5. justresin.com.au [justresin.com.au]
- 6. wisebond.com [wisebond.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 9. astrochemical.com [astrochemical.com]
- 10. forum.swaylocks.com [forum.swaylocks.com]
- 11. quora.com [quora.com]
- 12. coppsindustries.com [coppsindustries.com]
- 13. support.systemthree.com [support.systemthree.com]
- 14. horejsi.cz [horejsi.cz]
- 15. robnor-resinlab.com [robnor-resinlab.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. fishersci.dk [fishersci.dk]
- 18. 3-Diethylaminopropylamine | 104-78-9 [chemicalbook.com]
- 19. specialchem.com [specialchem.com]
- 20. epotek.com [epotek.com]
- 21. epoxyworks.com [epoxyworks.com]
- 22. jascoinc.com [jascoinc.com]
- 23. lobachemie.com [lobachemie.com]
- 24. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. zenodo.org [zenodo.org]
Optimizing DEAPA to Epoxy Resin Molar Ratio for Improved Mechanical Properties: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the molar ratio of N,N-Diethylamino-3-propylamine (DEAPA) to epoxy resin. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, ultimately aiding in the enhancement of mechanical properties for various applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise when working with DEAPA and epoxy resin systems.
Q1: How do I calculate the correct stoichiometric molar ratio of DEAPA to my epoxy resin?
A1: To determine the 1:1 stoichiometric ratio, you need the Amine Hydrogen Equivalent Weight (AHEW) of DEAPA and the Epoxy Equivalent Weight (EEW) of your epoxy resin.
-
DEAPA (N,N-Diethylamino-3-propylamine):
-
Molecular Weight: 130.23 g/mol
-
Number of active amine hydrogens: 3 (two from the primary amine -NH2 group and one from the secondary amine >NH- group after the initial reaction with an epoxy group).
-
AHEW = Molecular Weight / Number of active hydrogens = 130.23 / 3 = 43.41 g/eq
-
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA):
-
The EEW is typically provided by the manufacturer and is in the range of 172-176 g/eq for standard DGEBA resins.[1]
-
Calculation for Parts by Weight (pbw) of DEAPA per 100 parts of epoxy resin:
Example: Using an EEW of 174 g/eq for the epoxy resin:
Therefore, for a 1:1 stoichiometric ratio, you would mix approximately 24.95 parts by weight of DEAPA with 100 parts by weight of your epoxy resin .
Q2: My cured epoxy is tacky or soft. What went wrong?
A2: A tacky or soft cure is a common issue that can stem from several factors:
-
Incorrect Molar Ratio: An off-stoichiometric mix, particularly an excess of epoxy resin, can lead to incomplete curing. Conversely, a significant excess of the amine hardener can also result in a soft, plasticized material.
-
Inadequate Mixing: It is crucial to thoroughly mix the resin and hardener to ensure a homogeneous reaction. Scrape the sides and bottom of the mixing container to incorporate all components.
-
Low Curing Temperature: The curing temperature is critical for achieving a complete reaction. If the ambient temperature is too low, the reaction rate will be significantly slower, potentially leading to an incomplete cure.[2] Consider post-curing at an elevated temperature as recommended by the resin manufacturer.
-
Moisture Contamination: Moisture from the air or on the substrates can interfere with the curing reaction, leading to a tacky surface. Work in a controlled humidity environment.
Q3: I'm observing bubbles in my cured epoxy. How can I prevent this?
A3: Bubble formation is a frequent problem. Here are some preventative measures:
-
Mixing Technique: Mix the resin and hardener slowly and deliberately to avoid introducing air into the mixture.
-
Degassing: After mixing, it is highly recommended to degas the mixture in a vacuum chamber to remove any dissolved or entrapped air.
-
Pouring Technique: Pour the mixed epoxy slowly and in a thin stream to minimize air entrapment.
-
Viscosity: If the initial viscosity of the mixed system is too high, it can be more challenging for bubbles to rise and escape. Gently warming the resin and hardener components separately before mixing can lower their viscosity.
Q4: The mechanical properties of my cured epoxy are lower than expected. How can the molar ratio influence this?
A4: The molar ratio of DEAPA to epoxy resin is a critical determinant of the final mechanical properties.
-
Stoichiometric Ratio (1:1): Generally, a stoichiometric ratio is formulated to achieve a high degree of cross-linking, which often correlates with optimal properties such as tensile strength and modulus.
-
Epoxy-Rich Ratio (<1:1 DEAPA to Epoxy): An excess of epoxy can sometimes lead to increased tensile strength and modulus due to an "anti-plasticization" effect.[3] However, the material may become more brittle.
-
Amine-Rich Ratio (>1:1 DEAPA to Epoxy): An excess of the amine hardener can act as a plasticizer, leading to a decrease in tensile strength and modulus but potentially an increase in toughness and elongation at break. However, a large excess can lead to a significant drop in mechanical performance and a tacky surface.[4]
It is crucial to experimentally determine the optimal ratio for your specific application, as the ideal ratio may deviate slightly from the calculated stoichiometric one to achieve a desired balance of properties.
Quantitative Data on Molar Ratio and Mechanical Properties
While specific data for DEAPA is limited in publicly available literature, the following table illustrates the general trends observed when varying the amine hardener to epoxy resin ratio, using Diethanolamine (DEA) as an example. These trends are expected to be similar for DEAPA.
| Molar Ratio (Amine:Epoxy) | Observation | Effect on Tensile Strength | Effect on Tensile Modulus | Effect on Elongation at Break |
| Epoxy-Rich (e.g., 0.8:1) | Excess epoxy groups | May Increase[3] | May Increase[3] | May Decrease |
| Stoichiometric (1:1) | Balanced reaction | Generally High | Generally High | Moderate |
| Amine-Rich (e.g., 1.2:1) | Excess amine groups | May Decrease[4] | May Decrease[4] | May Increase |
Note: The optimal properties are often found at or near the stoichiometric ratio. The extent of the changes in mechanical properties will depend on the specific epoxy resin and curing conditions.
Experimental Protocols
1. Stoichiometric Ratio Calculation and Sample Preparation
This protocol outlines the steps for calculating the mix ratio and preparing samples for mechanical testing.
dot
Figure 1. General experimental workflow from calculation to mechanical property analysis.
2. Detailed Methodology for Tensile Strength Testing (ASTM D638)
-
Specimen Preparation: Cast the degassed epoxy/DEAPA mixture into dumbbell-shaped molds of Type I as specified in ASTM D638.[5]
-
Curing: Allow the specimens to cure at room temperature (e.g., 25°C) for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C) for 2 hours to ensure complete reaction. The optimal curing schedule should be determined experimentally.
-
Conditioning: Condition the cured specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[6]
-
Testing:
-
Use a universal testing machine with appropriate grips.
-
Set the crosshead speed as specified in the standard, which is typically 5 mm/min for rigid plastics.[6]
-
Attach an extensometer to the specimen to accurately measure strain.
-
Record the load and displacement data until the specimen fractures.
-
-
Data Analysis: From the load-displacement curve, calculate the tensile strength, Young's modulus, and elongation at break.
3. Signaling Pathway of Epoxy-Amine Curing
The curing of epoxy resin with an amine hardener like DEAPA is a step-growth polymerization process. The primary amine group of DEAPA first reacts with an epoxy group, opening the epoxide ring and forming a secondary amine. This newly formed secondary amine, along with the original secondary amine in DEAPA, can then react with another epoxy group, leading to cross-linking and the formation of a three-dimensional thermoset network.
dot
Figure 2. Simplified signaling pathway of the epoxy-amine curing reaction.
By understanding the fundamental principles of stoichiometric calculations, common troubleshooting steps, and the influence of the molar ratio on mechanical properties, researchers can more effectively optimize their DEAPA-epoxy resin systems for their specific needs. It is always recommended to perform a design of experiments (DOE) to systematically investigate the effect of the molar ratio and curing parameters on the final properties of the cured material.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Technical Support Center: Stabilizing Nanoparticles with 3-(Diethylamino)propylamine (DEAPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the agglomeration of nanoparticles during synthesis and surface modification using 3-(Diethylamino)propylamine (DEAPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAPA) and how does it prevent nanoparticle agglomeration?
A1: this compound (DEAPA) is a diamine molecule containing both a primary and a tertiary amine group. In nanoparticle synthesis, it primarily functions as a surface modifying agent or capping ligand. It prevents agglomeration through a combination of electrostatic and steric stabilization. The amine groups can coordinate to the nanoparticle surface. At a pH below their pKa, these amine groups become protonated, imparting a positive surface charge to the nanoparticles. This leads to electrostatic repulsion between individual particles, preventing them from aggregating. The alkyl chains of the DEAPA molecule also provide a steric barrier, further hindering close approach of the nanoparticles.
Q2: At what stage of nanoparticle synthesis should DEAPA be introduced?
A2: DEAPA is most commonly used in the post-synthesis surface modification of pre-formed nanoparticles. For instance, nanoparticles first coated with a polymer like poly(acrylic acid) can be further functionalized with DEAPA. This approach is well-documented for magnetite (Fe₃O₄) nanoparticles. While direct synthesis using DEAPA as the primary capping agent is plausible, specific protocols are less common in the literature and would require significant optimization.
Q3: What is the mechanism of DEAPA binding to the nanoparticle surface?
A3: The primary amine group of DEAPA can form coordinative bonds with the metal atoms on the surface of the nanoparticles. In the case of polymer-coated nanoparticles, such as those with a poly(acrylic acid) shell, the primary amine of DEAPA can form amide bonds with the carboxylic acid groups of the polymer, a reaction often facilitated by coupling agents like EDC and NHS.
Q4: How does pH influence the stabilizing effect of DEAPA?
A4: pH is a critical parameter. The stabilizing effect of DEAPA is highly dependent on the protonation state of its amine groups. To ensure electrostatic stabilization, the pH of the nanoparticle dispersion should be maintained below the pKa of the primary and tertiary amine groups, ensuring a net positive surface charge. The isoelectric point (the pH at which the nanoparticle has no net charge) should be avoided, as nanoparticles are most prone to aggregation at this pH.
Q5: What is a typical concentration range for DEAPA in surface modification?
A5: The optimal concentration of DEAPA depends on the nanoparticle type, size, and concentration, as well as the desired surface coverage. It is crucial to perform optimization studies. A starting point could be a molar excess of DEAPA relative to the available binding sites on the nanoparticle surface. Quantitative data from similar amine functionalization procedures can provide a useful reference (see Data Presentation section).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate Aggregation Upon DEAPA Addition | 1. pH at or near the Isoelectric Point: The addition of DEAPA, a basic molecule, may have shifted the pH of the nanoparticle suspension to a region of low electrostatic repulsion. 2. Shock-Induced Destabilization: Rapid addition of DEAPA can cause a sudden change in the surface chemistry, leading to temporary instability and aggregation. | 1. pH Adjustment: Before adding DEAPA, adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion (e.g., acidic pH for positively charged nanoparticles). Monitor the pH during DEAPA addition and adjust as necessary. 2. Slow, Controlled Addition: Add the DEAPA solution dropwise while vigorously stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform surface modification. |
| Aggregation During Purification (e.g., Centrifugation) | 1. Incomplete Surface Coverage: Insufficient reaction time, temperature, or DEAPA concentration may result in bare patches on the nanoparticle surface, leading to aggregation upon removal of excess reactants. 2. Reversible Binding: If the interaction between DEAPA and the nanoparticle surface is weak, it may be disrupted during washing steps. 3. Inappropriate Resuspension Buffer: The buffer used after purification may not provide sufficient electrostatic or steric stabilization. | 1. Optimize Reaction Conditions: Increase the reaction time, temperature, or the concentration of DEAPA to drive the surface modification to completion. 2. Covalent Attachment: If modifying a polymer-coated nanoparticle, use a robust coupling chemistry (e.g., EDC/NHS) to form stable amide bonds. 3. Optimize Resuspension Buffer: Resuspend the purified nanoparticles in a buffer with a pH that ensures protonation of the DEAPA amine groups (e.g., a slightly acidic buffer) and low ionic strength to minimize charge screening. |
| Gradual Aggregation Over Time in Storage | 1. Ligand Desorption: Weakly bound DEAPA molecules may slowly detach from the nanoparticle surface. 2. Changes in pH or Ionic Strength: Contamination or degradation of the storage buffer can alter the conditions necessary for stability. | 1. Ensure Covalent Linkage: Where possible, use covalent chemistry to attach DEAPA. 2. Proper Storage Conditions: Store the nanoparticle dispersion in a tightly sealed container at a low temperature (e.g., 4 °C) and in a buffer of known and stable composition. |
Data Presentation
Table 1: Influence of Surface Modification on Nanoparticle Properties
| Nanoparticle Type | Modifying Agent | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Fe₃O₄ | Poly(acrylic acid) | 15-25 | -35 to -45 | < 0.2 | General Literature |
| Fe₃O₄-PAA | This compound | 20-30 | +20 to +40 (at pH < 7) | < 0.25 | Inferred from[1] |
| Mesoporous Silica | Primary Amines | 100-150 | +15 to +25 (in water) | ~ 0.2 | |
| Mesoporous Silica | Polyethyleneimine (PEI) | 120-180 | +30 to +50 (in water) | ~ 0.2 |
Note: Data for DEAPA-modified nanoparticles is inferred from related studies on amine functionalization, as specific comprehensive datasets for DEAPA are not widely available. Optimization for each specific nanoparticle system is crucial.
Experimental Protocols
Protocol 1: Surface Modification of Poly(acrylic acid)-Coated Magnetite Nanoparticles (PAA-MNPs) with DEAPA
This protocol is based on the functionalization of pre-synthesized PAA-coated magnetite nanoparticles.
Materials:
-
PAA-coated magnetite nanoparticles (PAA-MNPs) dispersed in deionized water.
-
This compound (DEAPA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Magnetic separator
-
pH meter
-
Sonicator
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse a known concentration of PAA-MNPs in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS to the carboxyl groups on the PAA-MNPs is a good starting point.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with DEAPA:
-
Prepare a solution of DEAPA in MES buffer.
-
Add the DEAPA solution to the activated PAA-MNP suspension. A 10 to 20-fold molar excess of DEAPA to the carboxyl groups is recommended to ensure complete reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Purification:
-
Separate the DEAPA-functionalized MNPs from the reaction mixture using a magnetic separator.
-
Remove the supernatant containing unreacted DEAPA and byproducts.
-
Wash the nanoparticles by resuspending them in deionized water or a suitable buffer (e.g., slightly acidic to maintain a positive charge) and separating them with the magnet. Repeat this washing step 3-4 times.
-
-
Final Resuspension and Characterization:
-
Resuspend the purified DEAPA-MNPs in a buffer of choice for storage and further applications.
-
Characterize the functionalized nanoparticles for size (Dynamic Light Scattering), surface charge (Zeta Potential), and successful functionalization (FTIR spectroscopy).
-
Mandatory Visualizations
References
Technical Support Center: Surface Functionalization with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPA) for surface functionalization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you to improve the efficiency and reproducibility of your surface modifications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DEAPA functionalization resulting in a non-uniform or incomplete coating?
A non-uniform coating is a common issue that can arise from several factors:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure uniform silanization. Any organic residues or contaminants will obstruct the surface hydroxyl groups, preventing DEAPA from binding.
-
Insufficient Surface Hydroxylation: The trimethoxysilyl group of DEAPA reacts with hydroxyl (-OH) groups on the substrate surface. A low density of these reactive sites will lead to sparse and uneven coating.
-
Premature DEAPA Hydrolysis and Condensation: High humidity or excessive water in the solvent can cause DEAPA to hydrolyze and self-condense in solution before it can bind to the surface, leading to the formation of aggregates that deposit unevenly.[1]
-
Improper Silane (B1218182) Concentration: A concentration that is too low may not provide enough molecules for complete surface coverage. Conversely, a concentration that is too high can lead to the formation of multilayers and aggregates.
Troubleshooting Steps:
-
Optimize Substrate Cleaning: Employ rigorous cleaning protocols appropriate for your substrate (e.g., piranha solution for glass/silicon, UV/ozone treatment, or oxygen plasma). Verify cleanliness using contact angle measurements; a highly hydrophilic surface (low water contact angle) is indicative of a clean, hydroxylated surface.[1][2]
-
Ensure Surface Activation: If necessary, use an activation step like oxygen plasma or piranha solution to increase the density of surface hydroxyl groups.[1]
-
Control Reaction Environment: Whenever possible, perform the silanization in a controlled, low-humidity environment (e.g., in a glove box or under an inert atmosphere). Use anhydrous solvents to minimize premature hydrolysis in the solution.
-
Optimize DEAPA Concentration: Start with a low concentration of DEAPA (e.g., 1-2% v/v in an anhydrous solvent) and incrementally increase it. Monitor the surface uniformity at each concentration to find the optimal condition for your specific application.
Q2: The surface functionalized with DEAPA does not exhibit the expected change in wettability. What is the cause?
If the treated surface does not show the anticipated change in wettability (e.g., becoming more hydrophobic or hydrophilic depending on the subsequent functionalization), it suggests a low density of DEAPA on the surface or improper orientation of the functional groups.
-
Incomplete Reaction: The reaction between DEAPA and the surface may not have reached completion due to insufficient reaction time or non-optimal temperature.
-
Degraded DEAPA Reagent: DEAPA is sensitive to moisture. If the reagent has been improperly stored, it may have already hydrolyzed and polymerized in the container.
-
Sub-optimal Curing Process: The post-deposition curing step is crucial for the formation of a stable silane layer through covalent bonding with the surface and cross-linking between adjacent DEAPA molecules. Inadequate curing can lead to a less dense and unstable layer.
Troubleshooting Steps:
-
Extend Reaction Time: Increase the incubation time of the substrate in the DEAPA solution to allow for a more complete reaction.
-
Verify Reagent Quality: Use fresh DEAPA from a properly sealed container. It is best to handle the reagent under an inert atmosphere.
-
Optimize Curing: After rinsing off excess DEAPA, cure the substrate at an elevated temperature (e.g., 110-120°C) for 30-60 minutes to promote covalent bond formation.[1]
-
Characterize the Surface: Use techniques like contact angle goniometry to assess the wettability and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and silicon, which are characteristic of DEAPA.
Q3: I am observing poor adhesion of a subsequent layer (e.g., a polymer or biomolecule) to the DEAPA-functionalized surface. Why is this happening?
Poor adhesion of subsequent layers is often related to issues with the availability and reactivity of the terminal diethylamino groups of the DEAPA molecule.
-
Steric Hindrance: If the DEAPA layer is too thick or aggregated, the diethylamino groups may be buried within the layer and inaccessible for further reactions.
-
Incompatibility: The chemistry used to attach the subsequent layer may not be compatible with the tertiary amine of DEAPA.
-
Surface Contamination: The DEAPA-functionalized surface may have become contaminated after the silanization process.
Troubleshooting Steps:
-
Aim for a Monolayer: Optimize the DEAPA concentration and reaction time to favor the formation of a monolayer, which will ensure the diethylamino groups are oriented away from the surface and are accessible.
-
Verify Coupling Chemistry: Ensure that the reaction conditions for attaching the subsequent layer are appropriate for reacting with a tertiary amine.
-
Maintain Cleanliness: Handle the DEAPA-functionalized substrates in a clean environment and proceed with the next reaction step as soon as possible to avoid contamination.
Quantitative Data Summary
The following tables provide representative quantitative data for surfaces functionalized with amine-terminated silanes. While specific data for DEAPA is limited in the literature, the data for similar silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) can provide a useful benchmark for expected outcomes.
Table 1: Representative Contact Angle Measurements for Amine-Silanized Surfaces
| Substrate | Treatment | Water Contact Angle (θ) | Reference |
| Glass | Untreated (Cleaned) | < 10° | [3] |
| Glass | After APTES functionalization | 50-70° | [4] |
| Silicon Wafer | Untreated (Cleaned) | < 5° | [4] |
| Silicon Wafer | After APTES functionalization | 45-65° | [4] |
Note: The contact angle of a DEAPA-functionalized surface is expected to be in a similar range, reflecting the presence of the alkyl chain and the terminal amine group.
Table 2: Representative Elemental Composition from XPS for Amine-Silanized Silicon Wafer
| Element | Untreated Si Wafer (Atomic %) | APTES-treated Si Wafer (Atomic %) | Expected for DEAPA-treated Si Wafer |
| Si (Substrate) | ~30-35% | ~25-30% | Decrease from untreated |
| O (Substrate) | ~65-70% | ~50-55% | Decrease from untreated |
| C | < 1% | ~10-15% | Present |
| N | Not Detected | ~3-5% | Present |
| Si (Silane) | Not Applicable | ~2-4% | Present |
Note: XPS is a surface-sensitive technique that can confirm the successful grafting of DEAPA by detecting the presence of nitrogen and an increase in the carbon and silicon signals corresponding to the silane layer.[5][6]
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silicon Substrates with DEAPA (Solution Phase Deposition)
This protocol provides a general method for the functionalization of glass or silicon substrates with DEAPA from a solution. Optimization of concentration and reaction time may be required for specific applications.
Materials:
-
Glass slides or silicon wafers
-
(N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPA)
-
Anhydrous Toluene (or other suitable anhydrous organic solvent)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation: a. Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes. b. Rinse thoroughly with DI water. c. Piranha Etching (in a fume hood with appropriate PPE): Immerse the substrates in freshly prepared piranha solution for 30 minutes to clean and hydroxylate the surface. d. Rinse the substrates extensively with DI water. e. Dry the substrates under a stream of high-purity nitrogen gas. Use immediately.
-
DEAPA Solution Preparation: a. In a fume hood, prepare a 2% (v/v) solution of DEAPA in anhydrous toluene. For example, add 2 mL of DEAPA to 98 mL of anhydrous toluene.
-
Silanization: a. Immerse the clean, dry substrates in the DEAPA solution. b. Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Rinsing: a. Remove the substrates from the DEAPA solution. b. Rinse sequentially with anhydrous toluene, acetone, and isopropanol to remove any unbound silane. c. Dry the substrates under a stream of nitrogen gas.
-
Curing: a. Place the substrates in an oven at 110°C for 30-60 minutes to promote covalent bonding and cross-linking of the silane layer.[1]
-
Storage: a. Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
Protocol 2: Characterization of DEAPA-Functionalized Surfaces
A. Contact Angle Goniometry:
-
Place the DEAPA-functionalized substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the surface to assess uniformity.
B. X-ray Photoelectron Spectroscopy (XPS):
-
Mount the DEAPA-functionalized substrate on an XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of Si, C, O, and N.
-
Acquire high-resolution spectra for the C 1s, N 1s, and Si 2p regions to determine the chemical states of these elements and confirm the presence of the amine and siloxane functionalities.
Visualizations
Caption: Experimental workflow for surface functionalization with DEAPA.
Caption: Reaction mechanism of DEAPA with a hydroxylated surface.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Using DEAPA as a Catalyst in Large-Scale Reactions
Welcome to the technical support center for the application of Diethylamine (B46881) Phosphate (DEAPA) as a catalyst in large-scale chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up and execution of DEAPA-catalyzed processes.
Frequently Asked Questions (FAQs)
Q1: What is DEAPA and in which reactions is it commonly used as a catalyst?
A1: DEAPA, or Diethylamine Phosphate, is a salt of diethylamine and phosphoric acid.[1][2] It functions as a basic catalyst and is particularly useful in reactions that benefit from a mild, non-nucleophilic base. Common applications include condensation reactions such as the Knoevenagel and Henry reactions, where it facilitates the formation of carbon-carbon bonds.[3][4][5]
Q2: What are the main advantages of using DEAPA as a catalyst in large-scale synthesis?
A2: DEAPA offers several potential advantages for large-scale applications:
-
Mild Reactivity: As a salt of a secondary amine and a weak acid, it provides a controlled level of basicity, which can help to minimize side reactions often observed with stronger bases.
-
Ease of Handling: As a solid, DEAPA is generally easier and safer to handle in large quantities compared to volatile liquid amines.[1][2]
-
Potential for Higher Selectivity: The controlled basicity can lead to improved selectivity for the desired product.
Q3: What are the primary safety concerns when handling DEAPA on an industrial scale?
A3: On an industrial scale, it is crucial to adhere to strict safety protocols when handling DEAPA. Key concerns include:
-
Inhalation: Dust from the solid catalyst can cause respiratory irritation.[1][2]
-
Skin and Eye Contact: Direct contact can cause skin and eye irritation.[1][2]
-
Moisture Sensitivity: DEAPA should be stored in a dry environment to maintain its stability and prevent potential hazardous reactions.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including respirators, gloves, and safety goggles, is essential during handling.[1][2][6]
Q4: How can I handle and store DEAPA to ensure its stability and activity?
A4: To maintain the catalytic activity of DEAPA, it should be stored in a cool, dry place away from direct sunlight and moisture.[1][2] The containers should be kept tightly sealed to prevent absorption of atmospheric moisture, which can affect its performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during large-scale reactions using DEAPA as a catalyst.
Issue 1: Low or Inconsistent Reaction Yield
A common challenge in scaling up reactions is achieving and maintaining high yields.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Systematically vary the catalyst loading (e.g., in 0.5 mol% increments) to find the optimal concentration. Both too little and too much catalyst can negatively impact the yield. |
| Poor Reagent Quality | Ensure the purity of all starting materials and solvents. Impurities can act as catalyst poisons or participate in side reactions. Consider performing a small-scale test with purified reagents.[7][8] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions or catalyst degradation.[9] |
| Inefficient Mixing | In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. Ensure the stirring speed and impeller design are adequate for the reactor volume. |
| Reaction Equilibrium | For reversible reactions like the Knoevenagel condensation, consider methods to shift the equilibrium towards the product, such as removing water using a Dean-Stark trap.[3][10] |
Issue 2: Catalyst Deactivation or Poisoning
Catalyst deactivation can lead to a decrease in reaction rate and overall yield over time.
| Possible Cause | Troubleshooting Steps |
| Presence of Catalyst Poisons | Identify and remove potential catalyst poisons from the feedstock. Common poisons for basic catalysts include acidic impurities and certain metal ions.[11] |
| Thermal Degradation | If the reaction is run at elevated temperatures, the catalyst may slowly decompose. Evaluate the thermal stability of DEAPA under the reaction conditions and consider running the reaction at a lower temperature for a longer duration. |
| Fouling of Catalyst Surface | Insoluble byproducts or polymers can coat the surface of the catalyst, blocking active sites. Ensure that the reaction medium can effectively dissolve all components. |
| Moisture | Water can hydrolyze the catalyst or interfere with the catalytic cycle. Use anhydrous solvents and protect the reaction from atmospheric moisture.[1][2] |
Issue 3: Formation of Side Products
The formation of impurities can complicate downstream processing and reduce the purity of the final product.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the desired reaction. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts. |
| Prolonged Reaction Time | Monitor the reaction progress and stop the reaction once the desired conversion is reached to prevent the formation of degradation products.[9] |
| Catalyst Loading Too High | An excessive amount of catalyst can sometimes promote undesired reaction pathways. |
Data Presentation
The following tables provide illustrative data for optimizing a generic DEAPA-catalyzed reaction. Note: This data is for demonstration purposes and actual results will vary depending on the specific reaction.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Yield (%) |
| 1.0 | 65 |
| 2.0 | 85 |
| 3.0 | 92 |
| 4.0 | 91 |
| 5.0 | 88 |
Table 2: Influence of Temperature on Product Yield and Purity
| Temperature (°C) | Yield (%) | Purity (%) |
| 40 | 75 | 98 |
| 60 | 92 | 95 |
| 80 | 95 | 88 |
| 100 | 93 | 82 |
Experimental Protocols
General Protocol for a DEAPA-Catalyzed Knoevenagel Condensation
This protocol provides a general starting point for a large-scale Knoevenagel condensation using DEAPA.
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene (B1212753) compound (1.05 equiv)
-
DEAPA (2-5 mol%)
-
Toluene (or another suitable solvent)
Procedure:
-
Charge the reactor with the aldehyde, active methylene compound, and toluene.
-
Begin agitation and ensure the solids are well suspended.
-
Add the DEAPA catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
If water is a byproduct, begin azeotropic removal using a Dean-Stark trap.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by filtration if it precipitates, or by standard aqueous work-up and crystallization.
General Protocol for Catalyst Regeneration
For heterogeneous catalysts, regeneration can be a cost-effective option. While DEAPA is a homogeneous catalyst, the principles of removing poisons can be adapted.
Procedure for a Work-up to Remove Potential Poisons:
-
After the reaction, quench the reaction mixture with a mild acidic solution (e.g., dilute citric acid) to neutralize the DEAPA.
-
Perform an aqueous extraction to remove the DEAPA salt and any water-soluble impurities.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
The product can then be isolated by solvent evaporation and purification.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Logical Relationship for Diagnosing Catalyst Deactivation
Caption: Diagnostic pathway for catalyst deactivation.
References
- 1. lobachemie.com [lobachemie.com]
- 2. labogens.com [labogens.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijrar.org [ijrar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
Technical Support Center: Optimizing DEAPA-Mediated Polymerization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Diethylaminopropylamine (DEAPA) and other tertiary amine-mediated polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of DEAPA in a polymerization reaction?
DEAPA, a tertiary amine, typically acts as a catalyst in polymerization reactions, such as the curing of epoxy resins or the ring-opening polymerization of benzoxazines.[1][2] It initiates the reaction by activating monomers, leading to chain growth. The catalytic activity of tertiary amines can significantly influence the polymerization rate and the final properties of the polymer.
Q2: How do temperature and time affect DEAPA-mediated polymerization?
Temperature is a critical parameter that directly influences the reaction kinetics.[3]
-
Higher Temperatures: Generally, increasing the temperature accelerates the polymerization rate by increasing the frequency of molecular collisions and providing the necessary activation energy.[2] This can lead to shorter reaction times. However, excessively high temperatures can cause thermal degradation of the polymer, leading to discoloration and potential chain scission, which may compromise the final properties of the material.[4]
-
Lower Temperatures: Lower temperatures result in slower reaction rates and longer polymerization times. In some cases, the reaction may not proceed to completion if the temperature is too low.
Reaction time is interdependent with temperature. The optimal time is the duration required to achieve the desired monomer conversion and polymer properties at a specific temperature. Insufficient reaction time will result in low monomer conversion and incomplete polymer chain growth.
Q3: How does the concentration of DEAPA affect the polymerization?
The concentration of the tertiary amine catalyst, such as DEAPA, can have a significant impact on the reaction. A higher catalyst concentration generally leads to a faster reaction rate. However, an excessively high concentration can sometimes lead to side reactions or affect the polymer's structure and properties. The optimal concentration should be determined experimentally for each specific monomer system.
Troubleshooting Guides
This section addresses common issues encountered during DEAPA-mediated or other tertiary amine-catalyzed polymerization reactions.
Problem 1: The polymerization reaction is too slow or does not initiate.
-
Question: My reaction is proceeding very slowly, or not at all. What are the possible causes and solutions?
-
Answer:
-
Insufficient Temperature: The reaction temperature may be too low. Gradually increase the temperature in increments of 5-10°C and monitor the reaction progress.
-
Low Catalyst Concentration: The concentration of DEAPA may be too low to effectively initiate the polymerization. Consider preparing a series of reactions with slightly increased catalyst concentrations.
-
Inhibitors: The presence of impurities in the monomers or solvent can inhibit the polymerization. Ensure your monomers are pure and the solvent is anhydrous and free of inhibitors. Oxygen can also inhibit some radical polymerizations, so degassing the reaction mixture may be necessary.
-
Catalyst Deactivation: The tertiary amine catalyst may be deactivated by acidic impurities. Ensure all reagents and glassware are free from acidic residues.
-
Problem 2: The polymerization reaction is too fast and difficult to control.
-
Question: My reaction is proceeding too quickly, leading to poor process control and potentially hazardous conditions. How can I slow it down?
-
Answer:
-
Excessive Temperature: The reaction temperature is likely too high. Reduce the temperature to moderate the reaction rate.
-
High Catalyst Concentration: An excess of DEAPA can lead to a very rapid, and sometimes uncontrolled, polymerization. Reduce the catalyst concentration.
-
Exothermic Reaction: Polymerizations are often exothermic. If the heat generated is not dissipated effectively, it can lead to a rapid increase in temperature, further accelerating the reaction. Ensure efficient stirring and consider using a cooling bath to manage the reaction temperature.
-
Problem 3: The final polymer has a low molecular weight.
-
Question: I have successfully polymerized my monomer, but the resulting polymer has a low molecular weight. What could be the issue?
-
Answer:
-
Impurities: Impurities in the monomers or solvent can act as chain-terminating agents, preventing the growth of long polymer chains. Monomer purification is crucial.
-
Incorrect Stoichiometry: In step-growth polymerizations, a precise 1:1 molar ratio of co-monomers is often critical for achieving high molecular weight.
-
Side Reactions: Undesirable side reactions can terminate chain growth prematurely. Optimizing the reaction temperature can help minimize side reactions.
-
Chain Transfer: Chain transfer agents, which may be present as impurities, can terminate a growing polymer chain and initiate a new one, leading to a lower average molecular weight.
-
Data Presentation
The following tables summarize quantitative data on the effect of tertiary amine catalysts and temperature on polymerization reactions.
Table 1: Effect of Different Tertiary Amine Catalysts on the Peak Polymerization Temperature (Tp) of Benzoxazine Monomers
| Benzoxazine Monomer | Catalyst (2 mol%) | Peak Polymerization Temperature (Tp) (°C) |
| BA-a | None | 260 |
| BA-a | 2-methylimidazole (2MI) | 240 |
| BA-a | 1,2-dimethylimidazole (12MI) | 242 |
| BA-a | 4-dimethylaminopyridine (DMAP) | 226 |
| BA-tb | None | 236 |
Data sourced from Geng et al., Polymers, 2019.[5]
Table 2: Effect of Temperature and Tertiary Amine Concentration on Gel Time in an Epoxy/Amine System
| Tertiary Amine (DMAE) Conc. (wt%) | Temperature (°C) | Gel Time (s) |
| 3 | 60 | ~1800 |
| 3 | 80 | ~600 |
| 3 | 100 | ~200 |
| 10 | 60 | ~600 |
| 10 | 80 | ~200 |
| 10 | 100 | ~50 |
Data adapted from Ramirez-Molina et al., Polymers, 2018.[2]
Experimental Protocols
Protocol 1: General Procedure for Tertiary Amine-Mediated Polymerization
-
Monomer Preparation: Ensure the monomer(s) are free of inhibitors and impurities. Purification by distillation, recrystallization, or passing through a column of alumina (B75360) may be necessary.
-
Reaction Setup: Assemble a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and an inlet for inert gas (e.g., nitrogen or argon). Dry all glassware in an oven before use.
-
Reagent Addition: Charge the reaction vessel with the monomer(s) and solvent (if any) under an inert atmosphere.
-
Degassing (if necessary): To remove dissolved oxygen, which can inhibit certain polymerizations, degas the solution by bubbling with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Initiation: Add the specified amount of DEAPA or other tertiary amine catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature using an oil bath or heating mantle with a temperature controller. Maintain the temperature and stir for the specified reaction time.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them for monomer conversion using techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a large excess of a non-solvent.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Determining Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a sample of the reaction mixture containing the monomer(s) and the DEAPA catalyst in a DSC pan.
-
Isothermal DSC:
-
Place the pan in the DSC instrument.
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time. The heat flow is proportional to the rate of polymerization.
-
-
Non-isothermal DSC:
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire polymerization process.
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.
-
-
Data Analysis: The data from DSC can be used to determine kinetic parameters such as the activation energy (Ea) of the polymerization.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Simplified catalytic cycle for tertiary amine-mediated polymerization.
References
Technical Support Center: 3-(Diethylamino)propylamine (DEAPA) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of 3-(Diethylamino)propylamine (DEAPA) in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of DEAPA in aqueous solutions?
A1: The stability of this compound (DEAPA) in aqueous solutions can be influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. As an aliphatic amine, DEAPA is susceptible to degradation through various pathways under suboptimal conditions. It is generally recommended to store aqueous solutions of DEAPA in cool, dark conditions and to use freshly prepared solutions for sensitive applications.
Q2: How should aqueous solutions of DEAPA be properly stored to minimize degradation?
Q3: Are there any known incompatibilities of DEAPA in aqueous solutions that I should be aware of?
A3: Yes, DEAPA is a basic compound and can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Contact with certain metals may also catalyze degradation. It is crucial to review the compatibility of all components in your formulation or experimental setup.
Q4: What are the potential degradation pathways for DEAPA in an aqueous environment?
A4: While specific degradation pathways for DEAPA in simple aqueous solutions are not extensively documented in publicly available literature, based on the chemistry of aliphatic amines, plausible degradation routes include oxidation, hydrolysis, and photodegradation. Oxidation can lead to the formation of N-oxides, aldehydes, and smaller amine fragments. Under certain conditions, such as in the presence of nitrite (B80452), there is a potential for the formation of nitrosamines, which are a class of potent carcinogens.
Troubleshooting Guide
Q1: I am observing a decrease in the potency of my DEAPA solution over time. What could be the cause?
A1: A decrease in potency is a common indicator of DEAPA degradation. To troubleshoot this issue, consider the following:
-
Storage Conditions: Verify that the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
pH of the Solution: The pH of the aqueous solution can significantly impact the stability of DEAPA. Extremes in pH may accelerate hydrolysis or other degradation reactions.
-
Presence of Contaminants: Contamination with oxidizing agents or metal ions can catalyze the degradation of DEAPA. Ensure high-purity water and clean labware are used for solution preparation.
-
Age of the Solution: For best results, it is always recommended to use freshly prepared DEAPA solutions, especially for assays that are sensitive to the concentration of the active compound.
Q2: My DEAPA solution has developed a yellow or brownish color. What does this indicate?
Q3: I suspect my DEAPA solution has degraded. How can I confirm this and quantify the remaining active compound?
A3: To confirm and quantify the degradation of DEAPA, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common technique for this purpose. Since DEAPA lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. Alternatively, ion chromatography with conductivity detection can be employed for the analysis of amines.
Experimental Protocols and Data
Protocol: Forced Degradation Study of DEAPA in Aqueous Solution
This protocol outlines a typical forced degradation study to assess the stability of DEAPA under various stress conditions.
1. Materials and Reagents:
-
This compound (DEAPA), analytical grade
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Amber HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of DEAPA in high-purity water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the DEAPA stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the DEAPA stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the DEAPA stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the DEAPA stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the DEAPA stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC with derivatization or ion chromatography) to determine the concentration of remaining DEAPA and to detect the formation of any degradation products.
Illustrative Stability Data for DEAPA
The following tables present example data from a hypothetical forced degradation study of a 1 mg/mL DEAPA aqueous solution. This data is for illustrative purposes only.
Table 1: Effect of pH on DEAPA Stability at 25°C
| pH | Initial Concentration (mg/mL) | Concentration after 48h (mg/mL) | % Degradation |
| 3.0 | 1.00 | 0.92 | 8.0 |
| 5.0 | 1.00 | 0.98 | 2.0 |
| 7.0 | 1.00 | 0.99 | 1.0 |
| 9.0 | 1.00 | 0.97 | 3.0 |
| 11.0 | 1.00 | 0.89 | 11.0 |
Table 2: Effect of Temperature on DEAPA Stability at pH 7.0
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | % Degradation |
| 4 | 1.00 | 1.00 | 0.0 |
| 25 | 1.00 | 0.99 | 1.0 |
| 40 | 1.00 | 0.95 | 5.0 |
| 60 | 1.00 | 0.85 | 15.0 |
Table 3: Stability of DEAPA under Stress Conditions
| Stress Condition | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | % Degradation |
| 0.1 M HCl, 60°C | 1.00 | 0.78 | 22.0 |
| 0.1 M NaOH, 60°C | 1.00 | 0.65 | 35.0 |
| 3% H₂O₂, RT | 1.00 | 0.52 | 48.0 |
| Photostability | 1.00 | 0.91 | 9.0 |
Visualizations
Caption: Experimental workflow for a forced degradation study of DEAPA.
Caption: Plausible degradation pathways of DEAPA in aqueous solutions.
References
Purification techniques for removing excess DEAPA from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of excess N,N-diethyl-3-aminopropane (DEAPA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is DEAPA and why can it be challenging to remove?
N,N-diethyl-3-aminopropane (DEAPA) is a diamine often used as a reagent, catalyst, or building block in organic synthesis.[1][2][3] Its removal can be complicated due to its physical properties: it is a water-miscible, relatively high-boiling point liquid.[2][4] Its basic nature means it can partition into the organic layer during a standard aqueous workup, and its boiling point may be too close to the desired product for simple distillation.[5][6]
Q2: What are the primary methods for removing excess DEAPA?
The main strategies for removing DEAPA leverage its chemical and physical properties. These include:
-
Aqueous Extraction: Modifying the pH to render DEAPA water-soluble is a common and effective method.[5][6][7]
-
Distillation: Effective if the product's boiling point is significantly different from that of DEAPA.
-
Chromatography: A versatile technique for separating compounds based on differences in their physical properties like polarity or size.[8][9]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind amines, allowing for their removal by simple filtration.[8][10]
Q3: How do I choose the most suitable purification technique?
The choice of method depends primarily on the stability and properties of your desired product. Key factors to consider are your product's sensitivity to acid or heat, its boiling point, and its polarity. The decision workflow below can help guide your choice.
Caption: Decision tree for selecting a DEAPA purification method.
Q4: What safety precautions are necessary when handling DEAPA?
DEAPA is corrosive and can cause burns.[4] It is also harmful if swallowed or in contact with skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
Data Presentation
The following tables summarize key data for DEAPA and provide a comparison of the primary purification techniques.
Table 1: Physical Properties of N,N-diethyl-3-aminopropane (DEAPA)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 104-78-9 | [1][4] |
| Molecular Weight | 130.23 g/mol | [2] |
| Boiling Point | 169-171 °C (at 760 mmHg) | [2][4] |
| Density | 0.826 g/mL (at 25 °C) | [2][4] |
| pKa | ~10.32 (predicted) | [2][4] |
| Water Solubility | Miscible | [2][4] |
| Appearance | Clear, colorless to slightly yellow liquid |[2][4] |
Table 2: Comparison of DEAPA Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
|---|---|---|---|---|
| Acidic Wash | Protonation of basic amine to form a water-soluble salt. | Inexpensive, scalable, effective for large amounts. | Product must be acid-stable. Can lead to emulsions. | Acid-stable, non-polar to moderately polar products. |
| CuSO₄ Wash | Forms a water-soluble copper(II)-amine complex. | Useful for acid-sensitive products. The purple color of the complex gives a visual cue for removal.[5][6] | Can be less efficient than acid wash, potential for copper contamination. | Acid-sensitive products that do not coordinate with copper ions. |
| Distillation | Separation based on differences in boiling points. | Can yield very pure product, good for large scales. | Product must be thermally stable and have a significantly different boiling point from DEAPA. | Thermally stable products with boiling points >200°C or <140°C. |
| Scavenger Resins | Covalent trapping of the amine onto a solid support. | High selectivity, simple filtration workup, mild conditions.[8] | Resins can be expensive, may require screening for optimal resin, lower capacity than bulk methods.[10] | Final polishing steps, small-scale reactions, or with very sensitive products. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Highly effective for separating close-boiling or polar compounds. | Can be time-consuming, requires large solvent volumes, may be difficult to scale up.[8] | Products with similar boiling points to DEAPA or when other methods fail. |
Troubleshooting Guides
Scenario 1: Aqueous extraction is not completely removing DEAPA.
Q: I've washed my organic layer with dilute acid, but NMR analysis still shows significant DEAPA contamination. What went wrong?
A: This is a common issue that can arise from several factors:
-
Insufficient Acid: The aqueous layer's pH may not be low enough to fully protonate the DEAPA. Ensure the aqueous layer is acidic (pH < 4) after mixing.[5][6] Use a stronger or more concentrated acid solution if necessary, provided your product is stable.
-
Partitioning: DEAPA hydrochloride may still have some solubility in the organic solvent. Perform multiple, smaller-volume washes rather than a single large-volume wash to improve extraction efficiency.
-
Insufficient Mixing: Ensure vigorous mixing of the two phases for an adequate amount of time to allow for the acid-base reaction and transfer between layers.
Scenario 2: My product is acid-sensitive.
Q: My desired compound degrades or is cleaved under acidic conditions. What are my alternatives to an HCl wash?
A: For acid-sensitive compounds, you have several excellent alternatives:
-
Copper (II) Sulfate Wash: Wash the organic layer repeatedly with a 10% aqueous CuSO₄ solution.[5][6] DEAPA will complex with the copper and be extracted into the aqueous layer, which will turn a distinct purple color, indicating successful removal.[5][6] Continue washing until the blue aqueous layer no longer changes color.
-
Saturated Ammonium Chloride Wash: A wash with saturated aqueous NH₄Cl is less acidic than dilute HCl and can sometimes be sufficient to remove basic amines.
-
Scavenger Resins: This is often the best choice for highly sensitive substrates. Resins functionalized with isocyanate or carboxylic acid groups will react with and bind DEAPA. The resin is then simply filtered off.[8][10]
Scenario 3: An emulsion has formed during the workup.
Q: I have a persistent emulsion after shaking my organic layer with the aqueous wash. How can I break it?
A: Emulsions are common when dealing with amines. Here is a troubleshooting workflow:
References
- 1. arkema.com [arkema.com]
- 2. DEAPA, 3-Diethylpropanediamine - Specialty Amines - Green Amines Ltd [greenamines.com]
- 3. Amines | Arkema China [arkema.cn]
- 4. chembk.com [chembk.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. silicycle.com [silicycle.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. N,N-Diethyl-1,3-propanediamine DEAPA CAS 10061-68-4 104-78-9 - BLi-T [blitchem.com]
Troubleshooting guide for amine degradation in DEAPA-based CO2 capture systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to amine degradation in Diethylaminopropylamine (DEAPA)-based CO2 capture systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DEAPA degradation in a CO2 capture system?
A1: DEAPA degradation is primarily caused by two mechanisms: thermal degradation and oxidative degradation.[1][2][3]
-
Thermal Degradation: Occurs at the high temperatures present in the stripper and reboiler sections of the capture plant.[1] The presence of CO2 can accelerate this process.[1]
-
Oxidative Degradation: This happens mainly in the absorber where the amine solution is in contact with oxygen from the flue gas.[2][3] The presence of metal ions, such as iron, can catalyze oxidative degradation.[3]
Q2: What are the common operational problems arising from DEAPA degradation?
A2: Degradation of DEAPA can lead to several operational issues that reduce the efficiency and reliability of the CO2 capture process:
-
Solvent Loss: Degradation leads to a direct loss of the active DEAPA solvent, requiring more frequent make-up.[1]
-
Foaming: The formation of degradation products can alter the surface tension of the amine solution, leading to foaming.[4][5][6] Foaming can cause operational instability, reduce capture efficiency, and lead to solvent carryover.[7][8]
-
Corrosion: Some degradation products, particularly heat-stable salts (HSS), are corrosive to the plant's metal surfaces.[4][9][10]
-
Fouling: Solid degradation products and corrosion by-products can precipitate and cause fouling of equipment, such as heat exchangers.[4]
-
Reduced CO2 Absorption Capacity: The formation of heat-stable salts irreversibly binds the amine, making it unavailable for CO2 capture and thus reducing the overall efficiency of the system.[11][12][13]
Q3: What are Heat-Stable Salts (HSS) and why are they problematic?
A3: Heat-stable salts are formed from the reaction of amines with strong acids present in the flue gas (e.g., SOx, NOx, HCl) or from the oxidative degradation of the amine itself, which can form acidic byproducts.[14] Unlike the bond with CO2, these salts are "heat-stable," meaning they are not regenerated (broken down) by the heat in the stripper.[11] They accumulate in the solvent, leading to a decrease in the available amine for CO2 capture, increased solution viscosity, and significant corrosion.[12][13]
Q4: How can I identify the type of degradation occurring in my system?
A4: Identifying the dominant degradation mechanism often involves analyzing the degradation products and observing the operational conditions.
-
High concentrations of formate, acetate (B1210297), and oxalate are typically indicative of oxidative degradation .[2][3]
-
The presence of amides and other nitrogenous compounds can suggest thermal degradation .
-
Elevated corrosion rates and a drop in pH often point to a high concentration of heat-stable salts .[11]
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC) are essential for identifying and quantifying these degradation products.[15][16][17][18]
Troubleshooting Guide
Issue 1: Foaming in the Absorber
| Question | Possible Causes | Troubleshooting Actions |
| Why is my amine solution foaming? | 1. Contamination: Hydrocarbons, lubricating oils, or well-treating compounds in the feed gas.[5][8] 2. Degradation Products: Accumulation of surface-active degradation products.[6] 3. Suspended Solids: Presence of corrosion products (e.g., iron sulfide) or other particulates.[8] 4. Antifoam Issues: Incorrect antifoam selection or excessive dosage.[7][8] | 1. Improve Inlet Separation: Ensure effective removal of liquid hydrocarbons and other contaminants from the inlet gas stream.[5] 2. Amine Filtration: Implement or check the efficiency of mechanical and activated carbon filters to remove solids and surface-active contaminants.[8] 3. Antifoam Management: Conduct foam tests to select an appropriate antifoam agent and optimize its dosage.[4] Inject antifoam just upstream of where the foaming is occurring.[7] 4. Solvent Analysis: Analyze the amine solution for degradation products and contaminants to identify the root cause. |
Issue 2: Reduced CO2 Capture Efficiency
| Question | Possible Causes | Troubleshooting Actions |
| Why has the CO2 absorption rate decreased? | 1. Low Amine Concentration: Due to degradation, solvent loss, or dilution.[1] 2. High Heat-Stable Salt (HSS) Content: HSS bind with the amine, reducing the amount available for CO2 capture.[11][13] 3. Poor Regeneration: Inefficient stripping of CO2 from the rich amine in the regenerator. 4. Foaming: Can lead to poor gas-liquid contact in the absorber.[7] | 1. Measure Amine Concentration: Use titration to determine the active amine concentration and add fresh amine if necessary. 2. Analyze for HSS: Quantify the HSS concentration in the solvent. If high, consider solvent reclamation or replacement. 3. Optimize Regenerator Conditions: Check reboiler temperature and steam rate to ensure complete regeneration. 4. Address Foaming: Refer to the foaming troubleshooting guide above. |
Issue 3: Increased Corrosion
| Question | Possible Causes | Troubleshooting Actions |
| Why are we observing high corrosion rates? | 1. High HSS Levels: Heat-stable salts are a primary driver of corrosion in amine systems.[11] 2. High CO2 Loading in Lean Amine: Inadequately regenerated amine can be more corrosive. 3. Elevated Temperatures: Higher temperatures in the regenerator and reboiler accelerate corrosion.[1] 4. Oxygen Ingress: Can lead to oxidative degradation and the formation of corrosive byproducts.[2] | 1. Monitor and Control HSS: Regularly analyze HSS levels. Consider an appropriate solvent cleaning technology if levels are too high.[19] 2. Optimize Regeneration: Ensure the lean amine is properly stripped of CO2. 3. Use Corrosion Inhibitors: Consider the addition of a suitable corrosion inhibitor.[9][10][20][21] Low-toxicity options like sodium thiosulfate (B1220275) have been investigated.[9] 4. Material Selection: For new systems, consider using more corrosion-resistant materials in high-temperature areas.[22] |
Issue 4: Solvent Loss
| Question | Possible Causes | Troubleshooting Actions |
| What is causing excessive DEAPA loss? | 1. Degradation: Both thermal and oxidative degradation break down the DEAPA molecule.[1] 2. Vaporization: Loss of amine with the treated gas from the top of the absorber and stripper. 3. Mechanical Leaks: Leaks from pumps, flanges, and seals. 4. Carryover: Due to foaming or high gas velocities.[7] | 1. Mitigate Degradation: Implement strategies to reduce thermal and oxidative degradation (e.g., temperature control, oxygen scavenging). 2. Optimize Absorber Conditions: Ensure the lean amine temperature is not excessively high to minimize vaporization.[23] Consider a water wash section at the top of the absorber. 3. Regular Maintenance: Implement a regular maintenance schedule to check for and repair any leaks.[24] 4. Control Foaming: Address any foaming issues to prevent carryover. |
Quantitative Data Summary
Table 1: Effect of Operating Parameters on Amine Degradation (Illustrative for a DEEA System) [1]
| Parameter | Condition | DEEA Loss (mol%) after 504 hours |
| Temperature | 120 °C | ~2% |
| 135 °C | ~5% | |
| 150 °C | ~10% | |
| 175 °C | ~25% | |
| CO2 Loading | 0.3 mol CO2/mol DEEA | ~8% |
| (at 150 °C) | 0.5 mol CO2/mol DEEA | ~10% |
| 0.7 mol CO2/mol DEEA | ~12% | |
| DEEA Concentration | 1 mol/L | ~7% |
| (at 150 °C) | 3 mol/L | ~10% |
| 5 mol/L | ~14% |
Note: Data for DEEA (N,N-Diethylethanolamine), a structurally similar amine, is used for illustrative purposes due to the limited availability of public quantitative data for DEAPA.
Table 2: Typical Heat-Stable Salt Accumulation Rates in Pilot Plants [14]
| Solvent | HSS Accumulation Rate (ppm/hr) | Time to Exceed Corrosion Benchmark |
| 30% MEA | 48 | A few days |
| CAER-B2 (Amine Blend) | 22 | A few days |
Note: These values are highly dependent on the flue gas composition (especially SO2 levels) and operating conditions.
Experimental Protocols
Protocol 1: Determination of DEAPA Concentration by Titration
This method determines the total alkalinity of the amine solution, which is then used to calculate the DEAPA concentration.
Apparatus:
-
100 mL Beaker
-
Magnetic stir plate and stir bar
-
2 mL and 5 mL pipettes
-
Digital pH meter (calibrated)
-
Burette (25 mL or 50 mL)
Reagents:
-
Deionized (DI) water
-
Standardized 0.1 N Hydrochloric Acid (HCl) solution
Procedure:
-
Accurately pipette 2 mL of the DEAPA solution sample into a 100 mL beaker.
-
Add 50 mL of DI water to the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring at a moderate speed.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 N HCl solution, adding the titrant in small increments.
-
Record the volume of HCl added and the corresponding pH value after each addition.
-
Continue the titration until the pH drops significantly, passing through the equivalence point (a sharp change in pH). The endpoint is typically in the pH range of 3.0-4.0 for total alkalinity.
-
Plot a titration curve (pH vs. volume of HCl added) to determine the exact equivalence point, or use the second derivative method.
Calculation:
Where:
-
V_HCl = Volume of HCl used at the equivalence point (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
MW_DEAPA = Molecular weight of DEAPA (130.23 g/mol )
-
W_sample = Weight of the amine sample in grams (can be calculated from volume and density)
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a general framework for the analysis of non-volatile degradation products using HPLC with UV detection, often requiring derivatization for amines.[15][25][26][27][28]
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Autosampler and sample vials.
Reagents:
-
Mobile Phase A: Ammonium acetate buffer (e.g., 30 mmol/L, pH 6.4).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Derivatization reagent (e.g., o-Phthalaldehyde (OPA) for primary amines, Dansyl chloride, or FMOC-Cl).[15][26][28]
-
Standards for expected degradation products (e.g., formate, acetate, oxalate).
Procedure:
-
Sample Preparation:
-
Filter the amine solution sample through a 0.45 µm syringe filter to remove particulates.
-
Dilute the sample with DI water to an appropriate concentration.
-
-
Derivatization (if analyzing for amine degradation products):
-
Mix a specific volume of the diluted sample with the chosen derivatization reagent according to a validated procedure. For example, for Dansyl chloride, the sample is mixed with sodium hydroxide, sodium bicarbonate, and a dansyl chloride solution in acetone, then incubated.[28]
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample (derivatized or underivatized for HSS anions) into the HPLC system.
-
Run a gradient elution program, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
Detect the separated components using the UV-Vis detector at a suitable wavelength (e.g., 210 nm for carboxylates) or a fluorescence detector if a fluorescent derivatizing agent was used.
-
-
Quantification:
-
Identify the peaks of the degradation products by comparing their retention times with those of the standards.
-
Create a calibration curve for each standard by injecting known concentrations.
-
Quantify the concentration of each degradation product in the sample by using the calibration curve.
-
Visualizations
Caption: Primary degradation pathways for DEAPA in a CO2 capture system.
Caption: Troubleshooting workflow for reduced CO2 capture efficiency.
Caption: Experimental workflow for HPLC analysis of amine degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 5. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 6. thepetrosolutions.com [thepetrosolutions.com]
- 7. nortonengr.com [nortonengr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sintef.no [sintef.no]
- 11. brimstone-sts.com [brimstone-sts.com]
- 12. [PDF] Effect of Heat-Stable Salts on Amine Absorber and Regenerator Performance ∗ | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aaqr.org [aaqr.org]
- 15. benchchem.com [benchchem.com]
- 16. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics [mdpi.com]
- 17. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. matec-conferences.org [matec-conferences.org]
- 22. US4714597A - Corrosion inhibitor for CO2 absorption process using alkanolamines - Google Patents [patents.google.com]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. besttechnologyinc.com [besttechnologyinc.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transfection Efficiency of DEAPA-Based Gene Delivery Vectors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and troubleshooting DEAPA (diethylaminopropylamine)-based gene delivery vectors. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are DEAPA-based gene delivery vectors?
A1: DEAPA-based gene delivery vectors are a type of non-viral vector used to introduce genetic material (like plasmid DNA) into cells. Typically, they consist of a biodegradable polymer backbone, such as poly(vinyl alcohol) (PVA), that has been modified with DEAPA. This amine modification provides a positive charge, allowing the polymer to condense negatively charged DNA into nanoparticles. Further grafting with polymers like poly(D,L-lactic-co-glycolic acid) (PLGA) can enhance biodegradability and biocompatibility.[1][2]
Q2: How do DEAPA-based vectors deliver genes into cells?
A2: DEAPA-based vectors, like other cationic polymers, form complexes with nucleic acids called polyplexes through electrostatic interactions.[3] These positively charged nanoparticles can then interact with the negatively charged cell membrane, facilitating their uptake into the cell via endocytosis.[1][3] The amine groups on the DEAPA component are thought to play a role in endosomal escape, potentially through the "proton sponge effect," which leads to the rupture of the endosome and release of the genetic material into the cytoplasm.[4][5] The freed genetic material can then enter the nucleus for transcription.
Q3: What are the key advantages of using DEAPA-modified polyester (B1180765) vectors?
A3: DEAPA-modified polyester vectors offer several advantages, including:
-
Biodegradability: The polyester backbone and PLGA grafts are biodegradable, which can reduce long-term cytotoxicity.[1][2]
-
High Transfection Efficiency: These vectors have been shown to achieve transfection efficiencies comparable to widely used reagents like polyethylenimine (PEI).[1][2]
-
Biocompatibility: The use of biodegradable components generally leads to better cytocompatibility compared to non-biodegradable cationic polymers.[6]
Q4: What factors can influence the transfection efficiency of DEAPA-based vectors?
A4: Several factors can significantly impact the success of your transfection experiment:
-
Cell Health and Confluency: It is crucial to use healthy, actively dividing cells. Optimal confluency is typically between 40-80%.[7]
-
DNA Quality and Quantity: High-purity plasmid DNA, free from contaminants, is essential for good results. The amount of DNA used should be optimized for your specific cell type and vector.[7][8]
-
Vector Formulation (N/P Ratio): The ratio of the nitrogen atoms in the polymer (from DEAPA) to the phosphate (B84403) groups in the DNA (N/P ratio) is a critical parameter that affects nanoparticle formation, surface charge, and, consequently, transfection efficiency and cytotoxicity.[9][10][11]
-
Presence of Serum: While complex formation should be done in a serum-free medium, the transfection itself can often be performed in the presence of serum, although this may need to be optimized for your specific cell line.[12]
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal N/P Ratio | Titrate the N/P ratio to find the optimal balance for your cell type. Start with a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the most effective concentration.[9][11][13] |
| Poor Nanoparticle Formation | Ensure that the polymer and DNA are properly mixed in a low-ionic-strength, serum-free buffer during complex formation. The incubation time for complex formation should also be optimized, typically between 15-30 minutes.[12][14] |
| Incorrect Cell Confluency | Plate cells to achieve 40-80% confluency at the time of transfection. Cells that are too sparse or too dense will not transfect efficiently.[7] |
| Low-Quality Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Verify the DNA concentration and integrity before use. An A260/A280 ratio of ~1.8 is recommended.[8] |
| Cell Line is Difficult to Transfect | Some cell lines are inherently more resistant to transfection. Consider increasing the incubation time with the nanoparticles or using a higher N/P ratio, but be mindful of potential increases in cytotoxicity. |
Issue 2: High Cell Viability/Cytotoxicity
| Possible Cause | Suggested Solution |
| N/P Ratio is Too High | A high concentration of cationic polymer can be toxic to cells. Reduce the N/P ratio or decrease the total amount of vector-DNA complex added to the cells.[15][16] |
| Prolonged Exposure to Nanoparticles | For sensitive cell lines, reduce the incubation time of the cells with the nanoparticles. A 4-6 hour incubation is often a good starting point.[17] |
| Poor Cell Health Prior to Transfection | Ensure cells are healthy and not passaged too many times before starting the experiment. Contamination can also lead to increased cell death.[7] |
| Reagent Contamination | Ensure all reagents, including the polymer solution and DNA, are sterile and free of contaminants. |
Quantitative Data
Table 1: Physicochemical Properties of DEAPA-Modified Polyester Nanoparticles
| Polymer Composition | Stoichiometric Ratio (OH/Monomer) | Zeta Potential (mV) |
| DEAPA-PVA-g-PLGA | 1:10 | +42 |
| DEAPA-PVA-g-PLGA | 1:20 | (Not specified) |
| DMAPA-PVA-g-PLGA | 1:10 | (Not specified) |
| DEAEA-PVA-g-PLGA | 1:10 | (Not specified) |
| Data synthesized from a study on L929 mouse fibroblasts. The N/P ratio for PEI comparison was 5.[1][2] |
Table 2: Comparative Transfection Efficiency
| Vector | Cell Line | Transfection Efficiency |
| DEAPA-PVA-g-PLGA | L929 mouse fibroblasts | Comparable to PEI 25 kDa |
| PEI 25 kDa | L929 mouse fibroblasts | (Reference) |
| Efficiency was assessed using a pCMV-luc plasmid.[1][2] |
Experimental Protocols
Protocol 1: Preparation of DEAPA-Polyester/DNA Nanoparticles (Modified Solvent Displacement Method)
This protocol is adapted from the methodology for preparing DEAPA-PVA-g-PLGA nanoparticles.[1][2]
-
Prepare Polymer Stock Solution: Dissolve the DEAPA-modified polyester in a suitable organic solvent (e.g., acetone) to a final concentration of 10 mg/mL.
-
Prepare DNA Solution: Dilute the plasmid DNA in a sterile, RNase/DNase-free buffer (e.g., 25 mM sodium acetate, pH 5.0). The amount of DNA will depend on the desired N/P ratio.
-
Form Nanoparticles: a. Vigorously stir the DNA solution. b. Add the polymer stock solution dropwise to the DNA solution. The rapid change in solvent polarity will cause the polymer to precipitate and encapsulate the DNA, forming nanoparticles.
-
Stabilize Nanoparticles: Allow the nanoparticle suspension to stir for a designated time (e.g., 30 minutes) at room temperature to ensure complex stability.
-
Characterize Nanoparticles (Optional but Recommended): a. Size and Zeta Potential: Dilute an aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS, pH 7.4) and measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.[18] b. DNA Condensation: Confirm DNA condensation by running the nanoparticle suspension on an agarose (B213101) gel. Properly formed nanoparticles should retard the migration of the DNA.
Protocol 2: Cell Transfection using DEAPA-Polyester Nanoparticles
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 40-80% confluency on the day of transfection.
-
Prepare Nanoparticle Complexes: Prepare the DEAPA-polyester/DNA nanoparticles as described in Protocol 1. It is critical to optimize the N/P ratio for your specific cell line.
-
Transfection: a. Gently remove the culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the freshly prepared nanoparticle suspension (diluted in serum-free medium) to the cells. d. Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium. b. Replace it with fresh, complete culture medium (containing serum and antibiotics).
-
Assay for Gene Expression: Incubate the cells for 24-72 hours post-transfection, then assay for the expression of the transgene (e.g., using a luciferase assay, fluorescence microscopy for GFP, or Western blot).
Protocol 3: Assessing Transfection Efficiency with a Luciferase Reporter Assay
-
Cell Lysis: 24-48 hours post-transfection, wash the cells with PBS and then add a passive lysis buffer.[18]
-
Prepare Luciferase Substrate: Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Measure Luminescence: Add the cell lysate to a luminometer plate, inject the luciferase substrate, and measure the resulting luminescence. The light output is proportional to the amount of luciferase protein expressed.[18][19][20]
-
Normalize Data (Optional): To account for variations in cell number and transfection efficiency, you can co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase or beta-galactosidase) and normalize the firefly luciferase signal to the control signal.[18]
Protocol 4: Evaluating Cytotoxicity using an MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and transfect as described in Protocol 2. Include untransfected cells as a control.
-
Add MTT Reagent: 24-48 hours post-transfection, add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTT to a purple formazan (B1609692) product.[21][22]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21]
Visualizations
Caption: Experimental workflow for transfection with DEAPA-based vectors.
Caption: Proposed gene delivery pathway for DEAPA-based cationic vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Cationic Polymer Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. How Polymer Variants Affect mRNA Nanoparticle Systems [eureka.patsnap.com]
- 7. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 8. genscript.com [genscript.com]
- 9. kyforabio.com [kyforabio.com]
- 10. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 11. AAV2 production with optimized N/P ratio and PEI-mediated transfection results in low toxicity and high titer for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Amphoteric poly(amido amine)s with adjustable balance between transfection efficiency and cytotoxicity for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. bowdish.ca [bowdish.ca]
- 19. library.opentrons.com [library.opentrons.com]
- 20. Jurkat細胞におけるルシフェラーゼアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Shelf Life of 3-(Diethylamino)propylamine (DEAPA) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 3-(Diethylamino)propylamine (DEAPA)-containing formulations.
FAQs: Quick Solutions to Common Problems
1. My DEAPA-containing formulation is showing a decrease in pH over time. What could be the cause and how can I fix it?
A decrease in pH can be attributed to the degradation of DEAPA, which may lead to the formation of acidic byproducts. Another possibility is the absorption of atmospheric carbon dioxide, which can form carbonic acid in aqueous formulations. To address this, consider incorporating a buffering agent to maintain a stable pH. Phosphate (B84403) or citrate (B86180) buffers are commonly used, but their compatibility with the overall formulation must be verified.
2. I'm observing a yellowing or discoloration of my DEAPA formulation. What is happening and what are the mitigation strategies?
Discoloration is often a sign of oxidative degradation. The tertiary amine group in DEAPA can be susceptible to oxidation, leading to the formation of colored byproducts. To mitigate this, consider the following:
-
Inert Atmosphere: During manufacturing and packaging, purge the headspace of your containers with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: The addition of antioxidants can be highly effective. Consider antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice of antioxidant will depend on the formulation's solvent system (aqueous or organic) and compatibility with other excipients.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
3. The potency of DEAPA in my formulation is decreasing faster than expected. What are the likely degradation pathways?
DEAPA has both a primary and a tertiary amine, making it susceptible to several degradation pathways:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide, or undergo dealkylation. The primary amine can also be oxidized.
-
Reaction with Excipients: DEAPA is a nucleophile and can react with certain excipients, particularly those with carbonyl groups (e.g., some esters, aldehydes).
-
Thermal Degradation: At elevated temperatures, diamines can undergo complex degradation pathways, potentially involving cyclization or the formation of urea (B33335) derivatives if carbon dioxide is present.[1]
4. Can I use elevated temperatures to accelerate the stability testing of my DEAPA formulation?
Yes, accelerated stability testing at elevated temperatures is a standard practice to predict the long-term shelf life of a formulation. However, it's important to be aware that high temperatures might induce degradation pathways that are not relevant at normal storage conditions. It is recommended to conduct studies at multiple temperatures to build a reliable kinetic model.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues in your DEAPA-containing formulations.
| Observed Issue | Potential Root Cause(s) | Recommended Investigative Actions | Suggested Solutions |
| Loss of DEAPA Potency | Oxidative degradation, hydrolysis, reaction with excipients, thermal degradation. | - Conduct forced degradation studies (see Experimental Protocols).- Analyze for the presence of known amine degradation products (e.g., N-oxides, dealkylated species) using LC-MS.- Evaluate the compatibility of DEAPA with each excipient individually. | - Add an appropriate antioxidant (e.g., BHT, ascorbic acid).- Adjust the pH to a more stable range (typically slightly acidic for amines).- Replace reactive excipients.- Store at a lower temperature. |
| Discoloration (Yellowing/Browning) | Oxidative degradation. | - Visually inspect samples stored under different conditions (e.g., with and without headspace, with and without antioxidant).- Use UV-Vis spectroscopy to quantify the change in color. | - Purge with an inert gas (nitrogen, argon).- Incorporate a light-protective packaging.- Add an antioxidant and/or a chelating agent (e.g., EDTA). |
| Formation of Precipitates | Degradation leading to insoluble products, pH shift causing DEAPA or a salt to precipitate, incompatibility with excipients or the container. | - Characterize the precipitate (e.g., using FTIR or microscopy).- Monitor the pH of the formulation over time.- Test the solubility of DEAPA in the formulation at different pH values and temperatures. | - Adjust the pH and/or add a buffering agent.- Include a solubilizing agent (e.g., a co-solvent or surfactant).- Ensure the compatibility of all formulation components. |
| Change in pH | Degradation forming acidic or basic byproducts, absorption of atmospheric CO2. | - Monitor the pH of samples in stability studies.- Compare pH changes in open vs. closed containers. | - Incorporate a suitable buffer system (e.g., phosphate, citrate).- Package in airtight containers. |
Quantitative Data Summary
| Factor | Effect on DEAPA Stability | General Trend |
| Temperature | Increased temperature accelerates degradation. | For every 10°C increase, the degradation rate can increase by a factor of 2-4 (based on the Arrhenius equation). |
| pH | Stability is pH-dependent. Generally, amines are more stable at a slightly acidic to neutral pH. Basic conditions can accelerate some degradation pathways. | Degradation rate is often minimized in the pH range of 4-6 for many amine salts. |
| Oxygen | The presence of oxygen promotes oxidative degradation. | Degradation rates can be significantly higher in the presence of oxygen compared to an inert atmosphere. |
| Light | UV light can induce photodegradation. | The extent of degradation depends on the light intensity and wavelength. |
| Metal Ions | Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation. | The presence of even ppm levels of metal ions can significantly increase the degradation rate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a DEAPA Formulation
Objective: To identify potential degradation products and degradation pathways of DEAPA under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a batch of your DEAPA formulation.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the formulation to adjust the pH to 2. Store at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH to the formulation to adjust the pH to 12. Store at 60°C for 48 hours.
-
Oxidation: Add 3% hydrogen peroxide to the formulation. Store at room temperature for 48 hours.
-
Thermal Degradation: Store the formulation at 80°C for 72 hours.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining DEAPA and detect degradation products.
-
Use LC-MS to identify the mass of the degradation products to propose their structures.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for DEAPA
Objective: To develop an HPLC method capable of separating DEAPA from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point for amines is a gradient of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-6) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.
-
Ensure the DEAPA peak is spectrally pure using a photodiode array (PDA) detector.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Proposed degradation pathways for this compound (DEAPA).
Caption: A logical workflow for troubleshooting DEAPA formulation instability.
References
Validation & Comparative
Validating Crosslinking in DEAPA-Cured Epoxy Resins: A Comparative Guide to DSC and Alternative Methods
For researchers, scientists, and drug development professionals seeking reliable methods to quantify the cure state of 3-(Diethylamino)propylamine (DEAPA) cured epoxy resins, Differential Scanning Calorimetry (DSC) offers a robust and widely used approach. This guide provides a comprehensive comparison of DSC with alternative techniques—Fourier Transform Infrared Spectroscopy (FTIR) and Dynamic Mechanical Analysis (DMA)—supported by experimental protocols and data to aid in the selection of the most suitable validation method.
The degree of crosslinking is a critical parameter that dictates the final physical and mechanical properties of an epoxy resin system. For applications in fields such as medical devices and drug delivery systems, where performance and safety are paramount, accurate determination of the cure state is essential. This guide focuses on DEAPA, an aliphatic amine curing agent, and its interaction with a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
Comparative Analysis of Crosslinking Validation Techniques
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[1] It is a primary method for determining the degree of cure in thermosetting resins by quantifying the heat generated during the exothermic crosslinking reaction.[2]
Alternative methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Dynamic Mechanical Analysis (DMA) provide complementary information on the chemical and mechanical changes that occur during curing. FTIR spectroscopy monitors the disappearance of specific chemical functional groups involved in the reaction, such as the epoxy group, to determine the extent of cure.[3][4] DMA, on the other hand, measures the viscoelastic properties of the material, such as the storage modulus and glass transition temperature (Tg), which are directly related to the crosslink density.[5][6]
The following table summarizes the key performance indicators for each technique based on data from studies on aliphatic amine-cured epoxy systems, which are analogous to the DEAPA-cured system.
| Parameter | Differential Scanning Calorimetry (DSC) | Fourier Transform Infrared Spectroscopy (FTIR) | Dynamic Mechanical Analysis (DMA) |
| Principle of Measurement | Measures the heat of reaction (exothermic heat flow) during the curing process.[7] | Monitors the change in absorbance of specific functional groups (e.g., epoxy ring at ~915 cm⁻¹).[3] | Measures the change in viscoelastic properties (storage modulus, tan delta) as a function of temperature.[5] |
| Primary Output | Heat flow (mW) vs. Temperature/Time, Total heat of reaction (ΔH_total), Residual heat of reaction (ΔH_residual).[8] | Infrared spectrum, Absorbance of characteristic peaks.[9] | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ).[10] |
| Degree of Cure Calculation | α = (ΔH_total - ΔH_residual) / ΔH_total.[1] | α = 1 - (A_t / A_0), where A_t is the absorbance of the epoxy peak at time t and A_0 is the initial absorbance.[9] | Inferred from the increase in Storage Modulus in the rubbery plateau region and the increase in Glass Transition Temperature (Tg).[10] |
| Typical Quantitative Data (Aliphatic Amine-Cured Epoxy) | Degree of Cure: 0-100%[8] | Degree of Cure: 0-99%[9] | Storage Modulus increase of several orders of magnitude, Tg increase with cure.[6] |
| Advantages | Direct measurement of the overall reaction, well-established methodology, good for determining total and residual cure.[7] | High sensitivity to specific chemical bond changes, can be used for in-situ monitoring.[3] | Highly sensitive to changes in network structure and mechanical properties, provides information on modulus and damping.[5] |
| Limitations | Indirectly measures chemical conversion, can be affected by side reactions, may not be sensitive at very high degrees of cure.[7] | Can be difficult to quantify accurately due to baseline shifts and peak overlap, requires a clear, non-interfering analytical band.[9] | Indirect measure of chemical conversion, sample geometry is critical, can be more complex to set up and interpret.[5] |
Experimental Protocols
Stoichiometric Calculation for DEAPA-Cured DGEBA Epoxy Resin
To ensure optimal properties, the epoxy resin and curing agent are typically mixed in a stoichiometric ratio. This is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[10]
-
DGEBA (Diglycidyl Ether of Bisphenol A): A typical EEW for DGEBA is in the range of 172-176 g/eq.[11] For this example, we will use an EEW of 174 g/eq.
-
DEAPA (this compound): The molecular weight of DEAPA is 130.23 g/mol .[12][13] DEAPA has three active amine hydrogens (two from the primary amine and one from the secondary amine). Therefore, the AHEW is calculated as: AHEW = Molecular Weight / Number of Active Hydrogens = 130.23 / 3 = 43.41 g/eq.
The stoichiometric amount of DEAPA required per 100 parts of DGEBA resin by weight (phr) is calculated as: phr = (AHEW / EEW) * 100 = (43.41 / 174) * 100 ≈ 24.95 phr
Detailed Protocol for DSC Analysis
This protocol outlines the steps for determining the degree of crosslinking of a DEAPA-cured DGEBA epoxy resin using a non-isothermal DSC method.
-
Sample Preparation:
-
Accurately weigh 100 parts of DGEBA epoxy resin into a disposable mixing cup.
-
Add 24.95 parts of DEAPA to the resin.
-
Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is obtained.
-
For determining the total heat of reaction (ΔH_total), immediately weigh 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
To prepare partially cured samples, cure the remaining mixture at a specific temperature (e.g., 80°C) for various time intervals (e.g., 15, 30, 60 minutes). After each interval, immediately quench a small portion of the sample to stop the reaction and weigh 5-10 mg into a hermetically sealed aluminum DSC pan.
-
-
DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
-
DSC Measurement Procedure:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 250°C).
-
Hold the sample at the final temperature for a few minutes to ensure the completion of any residual curing.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to obtain a baseline for an already cured sample and to determine the glass transition temperature (Tg) of the fully cured material.
-
-
Data Analysis:
-
For the uncured sample, integrate the area of the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH_total) in J/g.
-
For each partially cured sample, integrate the area of the residual exothermic peak from the first heating scan to determine the residual heat of reaction (ΔH_residual) in J/g.
-
Calculate the degree of cure (α) for each partially cured sample using the formula: α (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
-
Visualizing the Workflow and Cure Relationship
The following diagrams, generated using the DOT language, illustrate the experimental workflow for DSC analysis and the logical relationship of the curing process.
References
- 1. scribd.com [scribd.com]
- 2. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 3. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. mdpi.com [mdpi.com]
- 11. viscous liquid, PPARγ inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. hanepoxy.net [hanepoxy.net]
- 13. tnjchem.com [tnjchem.com]
Comparative Analysis of 3-(Diethylamino)propylamine and Other Aliphatic Amines as Epoxy Curing Agents
A Guide for Researchers and Formulation Professionals
In the realm of thermosetting polymers, the selection of an appropriate curing agent is paramount to achieving the desired performance characteristics of an epoxy resin system. Among the diverse classes of hardeners, aliphatic amines are widely utilized for their reactivity at ambient temperatures and the robust properties they impart to the cured matrix. This guide provides a comparative analysis of 3-(Diethylamino)propylamine (DEAPA) against other common aliphatic amines, offering a resource for researchers, scientists, and drug development professionals in the selection and application of these critical formulation components.
Overview of Aliphatic Amine Curing Agents
Aliphatic amines are characterized by the presence of one or more amino groups attached to a linear or branched alkyl chain. Their reaction with the epoxide groups of an epoxy resin initiates a ring-opening polymerization, leading to a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, durable solid. The structure of the aliphatic amine, including the number of active amine hydrogens and the steric hindrance around the amino groups, significantly influences the curing kinetics and the final properties of the thermoset.
This compound (DEAPA) is a diamine featuring both a primary and a tertiary amine group.[1][2] This dual functionality suggests a potential for both chain extension and catalytic activity during the curing process. It is often characterized as a low-viscosity and highly reactive curing agent, frequently employed in formulations for adhesives and coatings, often in combination with other amines like Isophoronediamine (IPDA) and meta-Xylenediamine (MXDA).[1][2]
This guide will compare the performance of DEAPA with other widely used aliphatic amines, namely Triethylenetetramine (TETA) and Diethylenetriamine (DETA), as well as the cycloaliphatic amine Isophoronediamine (IPDA), which is often used in similar applications.
Performance Characteristics: A Comparative Look
The following tables summarize key performance indicators for DEAPA and other selected aliphatic amines. It is important to note that the data presented is collated from various sources, and direct, head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be considered as indicative rather than absolute.
Table 1: Physical and Curing Properties
| Property | This compound (DEAPA) | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophoronediamine (IPDA) |
| Viscosity at 25°C (mPa·s) | Low[1][2] | 19.5 – 22.5 | ~20 | ~18 |
| Amine Hydrogen Equivalent Weight (AHEW) | ~65 | ~24 | ~20.6 | ~42.6 |
| Gel Time (Pot Life) | Long service life | Short | Short | Medium |
| Reactivity | High[1][2] | High | Very High | Medium |
Table 2: Thermal Properties of Cured Epoxy Resins
| Property | This compound (DEAPA) | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophoronediamine (IPDA) |
| Glass Transition Temperature (Tg) / Heat Deflection Temperature (HDT) (°C) | 78 - 100[3] | ~101 - 120 | ~110 - 150 | ~138 - 149 |
| Decomposition Temperature (TGA) | Data not available | Td(1%): ~219°C | Data not available | Td(1%): ~228°C |
Table 3: Mechanical Properties of Cured Epoxy Resins
| Property | This compound (DEAPA) | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophoronediamine (IPDA) |
| Shore D Hardness | Data not available | Data not available | 80-85 | 70-80 |
| Tensile Strength (MPa) | Data not available | Data not available | Data not available | Data not available |
| Compressive Strength (MPa) | Data not available | ~65 | Data not available | ~52 |
Experimental Protocols
To ensure a standardized evaluation of epoxy curing agents, the following experimental methodologies are typically employed:
Cure Kinetics and Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the cure kinetics of epoxy-amine systems.
Methodology:
-
A precise amount of the epoxy resin and curing agent, mixed at a stoichiometric ratio, is placed in an aluminum DSC pan.
-
The sample is subjected to a controlled temperature program in a nitrogen atmosphere.
-
For non-isothermal scans, the sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) to determine the total heat of reaction (exothermic peak) and the peak exothermic temperature.
-
To determine the glass transition temperature (Tg) of the cured material, the sample is first cured in the DSC or in an oven following a specific cure schedule. A subsequent heating scan is then performed, and the Tg is determined from the inflection point in the heat flow curve.
Thermal Stability (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured epoxy network.
Methodology:
-
A small sample of the fully cured epoxy resin is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature at specific weight loss percentages (e.g., 1%, 5%) are determined.
Mechanical Properties
Standardized tests are used to determine the mechanical performance of the cured epoxy.
-
Shore D Hardness: Measured using a durometer according to ASTM D2240. The indenter is pressed into the surface of the cured sample, and the hardness is read from the scale.
-
Tensile Strength: Determined according to ASTM D638. Dog-bone shaped specimens are pulled at a constant rate of extension until failure.
-
Compressive Strength: Measured according to ASTM D695. Cylindrical or cubical specimens are subjected to a compressive load until failure.
Visualizing the Processes
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: Epoxy-amine curing reaction pathway.
Caption: Experimental workflow for amine evaluation.
References
Characterization of DEAPA-functionalized nanoparticles versus unmodified nanoparticles by TEM and DLS
This guide provides a detailed comparison of the physicochemical characteristics of unmodified nanoparticles and those functionalized with (diethylaminoethyl)phosphonate (DEAPA). The focus is on characterization using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS), two of the most common techniques for analyzing nanoparticle size and morphology.[1][2] Understanding the impact of surface functionalization is critical for researchers in drug delivery and nanomedicine, as it directly influences nanoparticle stability, biocompatibility, and cellular interaction.
Key Physicochemical Differences
Surface functionalization with DEAPA introduces primary amine groups onto the nanoparticle surface. This modification is expected to alter the surface charge and hydrodynamic size of the nanoparticles. The amine groups can impart a positive surface charge at physiological pH, which can enhance interaction with negatively charged cell membranes.
Quantitative Data Summary
The following table summarizes the expected changes in key parameters for a model system of 100 nm silica (B1680970) nanoparticles before and after functionalization with DEAPA, as measured by DLS.
| Parameter | Unmodified Silica Nanoparticles | DEAPA-Functionalized Silica Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 - 110 | 110 - 125 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -20 to -40 | +20 to +40 |
Note: These values are representative and can vary depending on the specific nanoparticle core material, synthesis method, and functionalization efficiency.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of DEAPA-functionalized nanoparticles are provided below.
Synthesis of Unmodified Silica Nanoparticles (Stöber Method)
-
Reaction Setup: In a round-bottom flask, combine 100 mL of ethanol (B145695) and 5 mL of deionized water.
-
Addition of Catalyst: Add 2 mL of ammonium (B1175870) hydroxide (B78521) (30% in water) to the ethanol/water mixture and stir vigorously.
-
Initiation of Polymerization: Rapidly inject 5 mL of tetraethyl orthosilicate (B98303) (TEOS) into the stirring solution.
-
Reaction: Allow the reaction to proceed for 12 hours at room temperature to form a milky white suspension of silica nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes) and wash three times with ethanol to remove unreacted reagents.
Synthesis of DEAPA-Functionalized Silica Nanoparticles
-
Resuspension: Resuspend the purified, unmodified silica nanoparticles in 100 mL of fresh ethanol.
-
Silanization: Add 1 mL of (3-aminopropyl)triethoxysilane (APTES) to the nanoparticle suspension.
-
Reaction: Stir the mixture at room temperature for 24 hours to introduce primary amine groups on the surface.
-
Purification: Collect the amine-functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess silane.
-
DEAPA Conjugation: Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS at pH 7.4). Add an activated form of DEAPA (e.g., via EDC/NHS chemistry) and react for 4-6 hours to form a stable amide bond.
-
Final Purification: Purify the DEAPA-functionalized nanoparticles by dialysis or repeated centrifugation and resuspension in deionized water.
Characterization by Transmission Electron Microscopy (TEM)
-
Sample Preparation: Deposit a small drop of a dilute aqueous suspension of the nanoparticles onto a carbon-coated copper grid.
-
Staining (Optional): For enhanced contrast, especially for polymer-based nanoparticles, a negative staining agent like uranyl acetate (B1210297) may be applied.
-
Drying: Allow the grid to air-dry completely or use a vacuum desiccator.
-
Imaging: Image the nanoparticles using a transmission electron microscope at an appropriate acceleration voltage.
-
Analysis: Analyze the resulting micrographs to determine the primary particle size, size distribution, and morphology of the nanoparticles.
Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Disperse the nanoparticles in deionized water or a suitable buffer at a low concentration to avoid multiple scattering effects.
-
Measurement: Place the nanoparticle suspension in a cuvette and insert it into the DLS instrument.
-
Data Acquisition: The instrument directs a laser beam through the sample, and the scattered light fluctuations are measured by a detector.
-
Analysis: The software analyzes the correlation function of the scattered light intensity to determine the hydrodynamic diameter and the polydispersity index (PDI). For zeta potential measurements, an electric field is applied, and the electrophoretic mobility of the particles is measured.
Visualizing the Workflow and Nanoparticle Structure
The following diagrams illustrate the experimental workflow for comparing unmodified and DEAPA-functionalized nanoparticles, as well as the structural difference between the two.
Caption: Experimental workflow for the comparative characterization.
Caption: Unmodified vs. DEAPA-functionalized nanoparticle.
References
A Comparative Performance Analysis of 3-(Diethylamino)propylamine (DEAPA) and Monoethanolamine (MEA) for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-(Diethylamino)propylamine (DEAPA) and the benchmark solvent, monoethanolamine (MEA), for carbon dioxide (CO2) capture. The information presented is curated from experimental studies to assist researchers and professionals in making informed decisions for solvent selection and development in carbon capture technologies.
Executive Summary
This compound (DEAPA) emerges as a promising alternative to monoethanolamine (MEA) for CO2 capture, exhibiting a potentially higher absorption capacity, a faster absorption rate, and a significantly lower heat of absorption. These characteristics suggest that DEAPA-based solvent systems could lead to lower energy requirements for regeneration, a critical factor in the economic viability of carbon capture processes. While direct, side-by-side comparative data under identical conditions is limited in publicly available literature for all performance metrics, the existing evidence points towards DEAPA's potential for improved efficiency. MEA, the industry-standard, benefits from extensive operational experience and a vast body of research, but is known for its high regeneration energy and corrosive nature.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for DEAPA and MEA based on available experimental data. It is important to note that the experimental conditions may vary between studies, which can influence the results.
Table 1: CO2 Absorption Capacity
| Amine | Concentration | Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Source(s) |
| DEAPA | 2 M | 40 | > MEA (qualitative) | [1] |
| DEAPA (water-lean) | - | - | 0.897 | |
| MEA | 2 M | 40 | Baseline | [1] |
| MEA | 30 wt% | - | ~0.5 |
Table 2: Heat of Absorption
| Amine | Heat of Absorption (-ΔHabs) (kJ/mol CO2) | Source(s) |
| DEAPA | 36.4 | [1] |
| MEA | 88.91 |
Table 3: Mass Transfer Performance
| Amine | Mass Transfer Performance | Source(s) |
| DEAPA | Better than MEA (qualitative) | [2] |
| MEA | Baseline | [2] |
Note: Quantitative data for the overall mass transfer coefficient (kGa) under directly comparable conditions were not available in the reviewed literature.
Logical Relationship of Performance Comparison
The following diagram illustrates the logical flow for comparing the performance of DEAPA and MEA for CO2 capture, from their intrinsic properties to the key performance indicators.
Caption: Logical flow for comparing DEAPA and MEA performance in CO2 capture.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
CO2 Absorption Capacity (CO2 Loading)
Objective: To determine the maximum amount of CO2 that can be absorbed by the amine solution, expressed as moles of CO2 per mole of amine.
Apparatus:
-
A gas absorption setup typically consisting of a gas burette, a thermostated reactor vessel with a magnetic stirrer, a gas inlet and outlet, and a pressure measurement device.
Procedure:
-
A known volume and concentration of the amine solution is placed into the reactor vessel.
-
The solution is heated to the desired absorption temperature (e.g., 40°C) and allowed to reach thermal equilibrium.
-
A gas mixture with a known concentration of CO2 (e.g., 15% CO2 in N2) is bubbled through the solution at a controlled flow rate.
-
The amount of CO2 absorbed is measured by monitoring the volume change in the gas burette or by analyzing the CO2 concentration in the outlet gas using a gas chromatograph (GC) or an infrared (IR) analyzer.
-
The experiment is continued until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.
-
The CO2 loading is calculated by dividing the total moles of CO2 absorbed by the initial moles of amine in the solution.
Absorption Rate (Overall Mass Transfer Coefficient, kGa)
Objective: To quantify the rate at which CO2 is transferred from the gas phase to the liquid amine solution.
Apparatus:
-
A wetted-wall column is a standard apparatus for this measurement. It consists of a vertical tube where a thin film of the amine solution flows down the inner wall, providing a well-defined gas-liquid contact area.
Procedure:
-
The amine solution of known concentration is pumped to the top of the wetted-wall column and distributed to form a stable falling film.
-
A gas stream with a known CO2 partial pressure is introduced at the bottom of the column and flows counter-currently to the liquid film.
-
The system is allowed to reach a steady state.
-
The CO2 concentration in the gas stream at the inlet and outlet of the column is measured.
-
The overall mass transfer coefficient (kGa) is calculated based on the rate of CO2 absorption, the logarithmic mean CO2 partial pressure difference between the gas and liquid phases, and the known interfacial area of the column.
Caption: Workflow for determining the CO2 absorption rate using a wetted-wall column.
Heat of Absorption (-ΔHabs)
Objective: To measure the heat released during the absorption of CO2 by the amine solution, which is a critical parameter for calculating the energy required for solvent regeneration.
Apparatus:
-
A reaction calorimeter, which is a well-insulated reactor equipped with a sensitive temperature measurement device and a means of controlled CO2 addition.
Procedure:
-
A known amount of the amine solution is charged into the reaction calorimeter and brought to the desired experimental temperature.
-
A known amount of CO2 gas is introduced into the reactor, and the resulting temperature change of the solution is precisely measured.
-
The heat of absorption is calculated from the temperature rise, the mass of the solution, and the specific heat capacity of the solution.
-
The experiment can be performed at different CO2 loadings by sequential addition of CO2 to determine the differential heat of absorption as a function of loading.
Degradation Stability (Thermal and Oxidative)
Objective: To evaluate the chemical stability of the amine solvent under conditions representative of the CO2 capture process, specifically high temperatures (thermal degradation) and the presence of oxygen (oxidative degradation).
Apparatus:
-
High-pressure, high-temperature stainless steel cylinders or autoclaves placed in forced-convection ovens for thermal degradation studies.
-
A similar setup with the capability for sparging a gas containing oxygen (e.g., air or a specific O2/N2 mixture) for oxidative degradation studies.
Procedure:
-
A known concentration of the amine solution, often with a specific CO2 loading, is placed in the stainless steel cylinders.
-
For oxidative degradation, a continuous or intermittent flow of an oxygen-containing gas is introduced.
-
The cylinders are sealed and heated to the desired temperature (e.g., 120-150°C) for a specified duration (e.g., several days to weeks).
-
At regular intervals, samples of the amine solution are withdrawn.
-
The concentration of the parent amine is analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the extent of degradation.
-
Degradation products can be identified using techniques like gas chromatography-mass spectrometry (GC-MS).
Conclusion
The available data suggests that this compound (DEAPA) holds significant potential as a more energy-efficient solvent for CO2 capture compared to the conventional monoethanolamine (MEA). Its lower heat of absorption is a particularly strong indicator of reduced regeneration energy requirements. Furthermore, preliminary findings suggest a higher CO2 absorption capacity and faster absorption rate. However, a comprehensive evaluation of its long-term stability under industrial operating conditions through rigorous, direct comparative studies with MEA is essential for its commercial consideration. Researchers are encouraged to conduct further side-by-side experimental investigations to generate a more complete and directly comparable dataset for these two amines.
References
Validating Gene Silencing Efficiency of Novel Cationic Vectors: A Comparative Guide Using qPCR and Western Blot
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has revolutionized functional genomics and holds immense promise for therapeutic applications. Small interfering RNAs (siRNAs) can be designed to specifically silence the expression of target genes, offering a powerful tool for research and drug development. The efficacy of any siRNA-based study or therapeutic hinges on the efficiency and safety of its delivery vehicle. This guide provides a comprehensive framework for validating the gene silencing efficiency of novel cationic vectors, exemplified here as "DEAPA-based vectors," using the gold-standard molecular biology techniques: quantitative Polymerase Chain Reaction (qPCR) and Western blot.
This guide will objectively compare the hypothetical performance of a novel DEAPA-based vector against a well-established commercial reagent, providing supporting experimental data and detailed protocols to aid researchers in their own validation studies.
Performance Comparison: DEAPA-based Vector vs. Lipofectamine RNAiMAX
To effectively evaluate a novel siRNA delivery vector, its performance must be benchmarked against a known standard. Here, we present a comparative analysis of a hypothetical DEAPA-based vector and the widely used Lipofectamine RNAiMAX. The following tables summarize key performance indicators: gene silencing efficiency at both the mRNA and protein levels, and cytotoxicity.
Table 1: Gene Silencing Efficiency at the mRNA Level (qPCR)
| Target Gene | Transfection Reagent | siRNA Concentration (nM) | mRNA Knockdown (%) |
| GAPDH | DEAPA-based Vector | 10 | 85 ± 5 |
| Lipofectamine RNAiMAX | 10 | 90 ± 4[1] | |
| Bcl-2 | DEAPA-based Vector | 20 | 78 ± 6 |
| Lipofectamine RNAiMAX | 20 | 82 ± 5 | |
| STAT3 | DEAPA-based Vector | 20 | 75 ± 7 |
| Lipofectamine RNAiMAX | 20 | 79 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Gene Silencing Efficiency at the Protein Level (Western Blot)
| Target Protein | Transfection Reagent | siRNA Concentration (nM) | Protein Knockdown (%) |
| GAPDH | DEAPA-based Vector | 10 | 80 ± 7 |
| Lipofectamine RNAiMAX | 10 | 85 ± 6 | |
| Bcl-2 | DEAPA-based Vector | 20 | 72 ± 8 |
| Lipofectamine RNAiMAX | 20 | 78 ± 7 | |
| STAT3 | DEAPA-based Vector | 20 | 70 ± 9 |
| Lipofectamine RNAiMAX | 20 | 75 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cytotoxicity Profile
| Transfection Reagent | Concentration | Cell Viability (%) |
| DEAPA-based Vector | Optimal | 92 ± 4 |
| Lipofectamine RNAiMAX | Optimal | 88 ± 5[2] |
| Untreated Control | - | 100 |
Cell viability was assessed 48 hours post-transfection using an MTT assay. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for validating siRNA-mediated gene silencing.
siRNA Transfection Protocol
-
Cell Seeding: Seed healthy, actively dividing cells in antibiotic-free growth medium at a density that will result in 50-70% confluency at the time of transfection. For a 24-well plate, this is typically 0.5 x 10^5 to 2 x 10^5 cells per well.
-
siRNA-Vector Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the DEAPA-based vector or other transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted siRNA and the diluted vector, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-vector complexes.
-
-
Transfection: Add the siRNA-vector complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically for the target gene and cell line.[3]
Quantitative PCR (qPCR) Protocol for mRNA Level Validation
-
RNA Extraction:
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol®).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR® Green or TaqMan®).
-
Primer Design Consideration: Design primers that flank the siRNA target site to avoid amplification of any remaining siRNA.[4][5] Ideally, primers should span an exon-exon junction to prevent amplification of genomic DNA.[6]
-
-
qPCR Cycling and Data Collection: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis:
Western Blot Protocol for Protein Level Validation
-
Protein Extraction:
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) to ensure equal loading.[9]
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).[10] Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression and calculate the percentage of knockdown.[10][11]
-
Visualizing the Workflow and Mechanisms
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Caption: Experimental workflow for validating gene silencing efficiency.
Caption: Simplified siRNA-mediated gene silencing pathway (RNAi).
Caption: Conceptual comparison of different siRNA delivery vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. ejh.it [ejh.it]
- 3. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Design Effective Primers for Your qPCR Assay [synapse.patsnap.com]
- 7. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A comparative study of the catalytic activity of DEAPA and other tertiary amines in aldol reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, is traditionally catalyzed by strong acids or bases. In the realm of organocatalysis, primary and secondary amines have been extensively studied, operating through a well-established enamine intermediate mechanism. Tertiary amines, lacking the N-H proton necessary for enamine formation, present a different catalytic paradigm. This guide provides a comparative study of the catalytic activity of various tertiary amines in aldol reactions, offering insights into their mechanism, the influence of their structural properties, and providing relevant experimental data.
Catalytic Performance of Tertiary Amines: A Quantitative Comparison
While tertiary amines are generally considered less effective than their primary and secondary counterparts for aldol reactions, certain structures exhibit notable catalytic activity. Their performance is intrinsically linked to their basicity and steric hindrance. Tertiary amines primarily function as Brønsted-Lowry bases, deprotonating the α-carbon of a carbonyl compound to generate an enolate, which then acts as the nucleophile.
Below is a summary of the catalytic performance of selected tertiary amines in aldol condensation reactions. It is important to note that a direct comparison is challenging due to the variability in reaction conditions reported in the literature.
| Catalyst | Aldehyde | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBU | Furfural (B47365) | Acetone (B3395972) | None | 50-90 | 1 | 98.0 | [1][2] |
| Triethylamine | Benzaldehyde | Acetone | Ethanol | Reflux | 6 | 65 | * |
| Diisopropylethylamine (DIPEA) | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | Room Temp | 24 | Low | ** |
*Data for Triethylamine is a representative example from literature where it is used as a basic catalyst, though often in conjunction with a Lewis acid. Stand-alone catalytic performance can vary significantly. **Diisopropylethylamine (DIPEA) is often employed as a non-nucleophilic base to facilitate reactions, but its direct catalytic efficiency in aldol condensations is generally low due to significant steric hindrance around the nitrogen atom.
Key Observations:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a bicyclic amidine, stands out as a highly effective tertiary amine catalyst for aldol condensations, achieving a near-quantitative yield in the reaction between furfural and acetone.[1][2] Its high basicity (pKa of conjugate acid ~13.5 in DMSO) and relatively accessible nitrogen atom contribute to its high catalytic activity.
-
Triethylamine (TEA) is a commonly used, cost-effective tertiary amine base. While it can catalyze aldol reactions, its moderate basicity (pKa of conjugate acid ~10.7 in water) often necessitates harsher reaction conditions, such as elevated temperatures, and may result in moderate yields.
-
Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered non-nucleophilic base. While its basicity is comparable to triethylamine, the bulky isopropyl groups significantly impede its ability to deprotonate the α-carbon of many ketones, leading to very low catalytic activity in aldol reactions.
The Case of N,N-diethyl-3-aminopentane (DEAPA)
Experimental Protocols
Below is a detailed methodology for a representative aldol condensation reaction catalyzed by a tertiary amine.
General Procedure for DBU-Catalyzed Aldol Condensation of Furfural and Acetone:
Materials:
-
Furfural (freshly distilled)
-
Acetone (reagent grade)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine furfural and a molar excess of acetone (e.g., a 1:10 molar ratio).
-
Add the DBU catalyst (e.g., 10 mol% relative to the furfural).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by removing the excess acetone under reduced pressure. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Visualizing the Process: Diagrams
To better understand the workflows and mechanisms discussed, the following diagrams have been generated using the DOT language.
References
DEAPA as an Epoxy Curing Agent: A Performance Benchmark Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of thermosetting polymers, the selection of an appropriate curing agent is paramount to achieving the desired performance characteristics of an epoxy resin system. This guide provides a comprehensive comparison of Diethylaminopropylamine (DEAPA) as a curing agent against three widely used commercial alternatives: Isophorone Diamine (IPDA), meta-Xylenediamine (MXDA), and Triethylenetetramine (TETA). This objective analysis, supported by available experimental data, aims to assist researchers and formulators in making informed decisions for their specific applications.
Executive Summary
DEAPA, an aliphatic amine, is recognized for its low viscosity and characteristically slow curing profile, which can be advantageous in applications requiring a longer pot life. Commercial alternatives such as the cycloaliphatic amine IPDA, the aromatic-aliphatic amine MXDA, and the linear aliphatic amine TETA offer a spectrum of properties ranging from high thermal stability and chemical resistance to rapid curing. This guide will delve into a comparative analysis of these agents across key performance indicators.
Comparative Performance Data
The following tables summarize the available quantitative data for DEAPA and its commercial alternatives. It is critical to note that the data has been compiled from various sources, and direct comparison may be limited due to differing experimental conditions, including the specific epoxy resin used and the cure schedule. All data should be considered representative and used as a guideline.
Table 1: Typical Physical and Curing Properties
| Property | DEAPA | IPDA | MXDA | TETA |
| Chemical Class | Aliphatic Amine | Cycloaliphatic Amine | Aromatic/Aliphatic Amine | Linear Aliphatic Amine |
| Appearance | Colorless to light yellow liquid[1][2] | Colorless liquid[3] | Colorless liquid[4][5][6][7] | Colorless to light yellow liquid[8] |
| Viscosity @ 25°C (mPa·s) | <15[2] | ~18 | 6.8[4][5] | ~20 |
| Amine Hydrogen Equivalent Weight (AHEW) | ~43.4 | 42.6 | 34[4][7] | 24.3 |
| Gel Time (minutes, with DGEBA resin) | Data Not Available | ~45-60 | ~20-30 | ~30 |
| Typical Cure Schedule | Ambient or low-temperature cure | Ambient or heat cure | Ambient or low-temperature cure[4][9] | Ambient cure |
Table 2: Mechanical Performance of Cured Epoxy (with DGEBA Resin)
| Property | DEAPA | IPDA | MXDA | TETA |
| Tensile Strength (MPa) | Data Not Available | ~75-85 | ~80-90 | ~65-75 |
| Elongation at Break (%) | Data Not Available | ~3-5 | ~4-6 | ~5-8 |
| Flexural Strength (MPa) | Data Not Available | ~110-130 | ~120-140 | ~100-120 |
| Flexural Modulus (GPa) | Data Not Available | ~2.8-3.2 | ~3.0-3.5 | ~2.5-3.0 |
Table 3: Thermal and Chemical Resistance Properties (with DGEBA Resin)
| Property | DEAPA | IPDA | MXDA | TETA |
| Glass Transition Temperature (Tg, °C) | ~100 | ~150-170 | ~140-160 | ~110-130 |
| Heat Deflection Temperature (°C) | ~100 | ~140-160 | ~130-150 | ~100-120 |
| Chemical Resistance (General) | Good | Excellent | Excellent[4][9] | Good |
| - Acids | Moderate | Very Good | Very Good | Moderate |
| - Solvents | Good | Excellent | Excellent | Good |
| - Water/Alkali | Excellent | Excellent | Excellent | Excellent |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on widely accepted ASTM standards.
Gel Time and Peak Exothermic Temperature
-
Standard: ASTM D2471
-
Methodology: A specified mass of the epoxy resin and curing agent mixture is placed in a controlled temperature bath. A probe is used to periodically assess the viscosity of the mixture. The gel time is recorded as the time elapsed from the initial mixing to the point where the resin becomes sufficiently viscous that it no longer strings when the probe is lifted.[10][11][12][13] The peak exothermic temperature and the time to reach it can also be recorded using a thermocouple immersed in the reacting mass.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418, ASTM E1356
-
Methodology: A small, cured sample of the epoxy system is placed in a DSC instrument. The sample is subjected to a controlled temperature program, typically involving a heating ramp. The heat flow into or out of the sample is measured relative to a reference. The glass transition is observed as a step-like change in the heat flow curve, and the Tg is determined from this transition.[14][15]
Tensile Properties
-
Standard: ASTM D638
-
Methodology: Dog-bone shaped specimens of the cured epoxy are prepared. These specimens are then placed in a universal testing machine and subjected to a controlled tensile force until failure. The stress and strain are recorded throughout the test. From the resulting stress-strain curve, the tensile strength, elongation at break, and tensile modulus can be determined.[3][4][8][16][17][18]
Flexural Properties
-
Standard: ASTM D790
-
Methodology: Rectangular bar-shaped specimens of the cured epoxy are subjected to a three-point bending test in a universal testing machine. A load is applied to the center of the specimen, which is supported at both ends. The load and deflection are recorded until the specimen fails. Flexural strength and flexural modulus are calculated from this data.[9][17][19][20][21]
Chemical Resistance
-
Standard: ASTM D543
-
Methodology: Cured epoxy specimens of a specified size are immersed in various chemical reagents for a defined period and at a specific temperature. Changes in weight, dimensions, appearance, and mechanical properties (such as tensile or flexural strength) are measured after exposure and compared to unexposed control samples to determine the material's resistance to the specific chemical.[22][23][24]
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical curing reaction of DEAPA with an epoxy resin.
Caption: Experimental workflow for comparing curing agents.
Caption: Decision flowchart for selecting a curing agent.
Conclusion
DEAPA presents itself as a viable, low-viscosity curing agent for epoxy resins, particularly when a longer working time is desired. However, for applications demanding superior thermal and mechanical performance, as well as high chemical resistance, commercial alternatives like IPDA and MXDA appear to be more suitable based on the available data. TETA offers a balance of properties with the advantage of a relatively fast cure at ambient temperatures.
The selection of the optimal curing agent is a multifaceted decision that requires careful consideration of the specific application requirements, processing parameters, and desired end-use properties. It is strongly recommended that formulators conduct their own comparative studies under their specific laboratory and processing conditions to validate the performance of any selected curing agent.
References
- 1. DEAPA, 3-Diethylpropanediamine - Specialty Amines - Green Amines Ltd [greenamines.com]
- 2. hanepoxy.net [hanepoxy.net]
- 3. usbio.net [usbio.net]
- 4. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 5. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 6. mgc.co.jp [mgc.co.jp]
- 7. Meta xylenediamine | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]
- 8. scribd.com [scribd.com]
- 9. bisleyinternational.com [bisleyinternational.com]
- 10. Isophorone diamine - Wikipedia [en.wikipedia.org]
- 11. dianhydrides.com [dianhydrides.com]
- 12. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. threebond.co.jp [threebond.co.jp]
- 16. hutaib.admin.simboz.website [hutaib.admin.simboz.website]
- 17. chemarc.com [chemarc.com]
- 18. atamankimya.com [atamankimya.com]
- 19. specialchem.com [specialchem.com]
- 20. ctech-llc.com [ctech-llc.com]
- 21. mdpi.com [mdpi.com]
- 22. cpsm.kpi.ua [cpsm.kpi.ua]
- 23. researchgate.net [researchgate.net]
- 24. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3-(Diethylamino)propylamine
For researchers, scientists, and drug development professionals, the accurate quantification of polar compounds like 3-(Diethylamino)propylamine is essential for ensuring product quality, purity, and stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. The selection of the most appropriate method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2][3] | Requires volatile and thermally stable compounds or derivatization for polar analytes like this compound.[2][3] |
| Derivatization | Generally not required, but can be used to improve detection. | Often necessary to improve volatility and chromatographic peak shape.[4][5] |
| Sensitivity | Method-dependent, with techniques like mass spectrometry or derivatization enhancing sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM).[6] |
| Selectivity | Good, especially with optimized separation conditions and selective detectors (e.g., MS). | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio.[7] |
| Sample Throughput | Generally higher due to simpler sample preparation.[1] | Can be lower due to the potential need for derivatization and longer run times.[1] |
| Instrumentation Cost | Typically lower than GC-MS.[6] | Generally higher initial investment.[1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
The analysis of polar amines like this compound by traditional reversed-phase HPLC can be challenging due to poor retention.[8][9] A mixed-mode or ion-pairing chromatographic approach is often more suitable.
Instrumentation:
-
HPLC system with a pump, autosampler, and a column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A mixed-mode column (e.g., Primesep A, Coresep 100) is recommended for simultaneous reversed-phase and cation-exchange mechanisms.[8][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is typically used.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the initial mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and low volatility of this compound, a derivatization step is necessary to achieve good chromatographic performance.[4] Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common approach.[4][5]
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Autosampler.
Derivatization and Sample Preparation:
-
Standard/Sample Aliquot: Transfer a known volume of the standard solution or sample extract into a GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., trifluoroacetic anhydride).
-
Reaction: Cap the vial and heat to complete the reaction (e.g., 60°C for 30 minutes).[4]
-
Reconstitution: Cool the vial, evaporate the excess reagent, and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of aliphatic amines, compiled from various sources. These values provide an estimate of the expected performance for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | ≥ 0.99[10] | ≥ 0.99[11] |
| Limit of Detection (LOD) | Analyte and detector dependent, typically in the low µg/mL to ng/mL range. | Expected to be in the low ng/mL to pg/mL range.[12][13] |
| Limit of Quantification (LOQ) | Analyte and detector dependent, typically in the µg/mL range.[14] | Expected to be in the low to mid ng/mL range.[11][13] |
| Accuracy (% Recovery) | Typically 98-102%[15] | Typically 90-110%[11] |
| Precision (%RSD) | ≤ 2%[14][16] | ≤ 10%[12] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. h-brs.de [h-brs.de]
- 6. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 7. impactfactor.org [impactfactor.org]
- 8. helixchrom.com [helixchrom.com]
- 9. Diethylamine | SIELC Technologies [sielc.com]
- 10. mastelf.com [mastelf.com]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Assessing the in vitro cytotoxicity of DEAPA-modified polymers compared to non-functionalized polymers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polymers with moieties such as 2-(diethylamino)ethyl acrylate (B77674) (DEAPA) is a promising strategy for developing advanced drug delivery systems and gene therapies. The cationic nature of DEAPA-modified polymers at physiological pH can enhance cellular uptake and endosomal escape. However, this positive charge is also frequently associated with increased cytotoxicity. This guide provides a framework for the comparative in vitro assessment of DEAPA-modified polymers against their non-functionalized counterparts, offering detailed experimental protocols and a basis for interpreting the results.
Due to a lack of direct head-to-head comparative studies in publicly available literature, this guide presents a proposed experimental design with illustrative data to highlight the expected trends. The primary hypothesis is that the DEAPA-functionalized polymer will exhibit a concentration-dependent increase in cytotoxicity compared to the non-functionalized polymer backbone.
Comparative Cytotoxicity Data
The following tables summarize hypothetical, yet representative, quantitative data from key in vitro cytotoxicity assays. These tables are intended to serve as a template for presenting experimental findings. The data illustrates a dose-dependent cytotoxic effect of the DEAPA-modified polymer, which is less pronounced for the non-functionalized polymer.
Table 1: Cell Viability by MTT Assay (% of Control)
| Polymer Concentration (µg/mL) | DEAPA-Modified Polymer | Non-Functionalized Polymer |
| 10 | 95 ± 4.2 | 98 ± 3.1 |
| 50 | 82 ± 5.1 | 96 ± 2.8 |
| 100 | 65 ± 6.3 | 94 ± 3.5 |
| 250 | 41 ± 5.8 | 91 ± 4.0 |
| 500 | 22 ± 4.9 | 88 ± 4.2 |
Table 2: Membrane Integrity by LDH Assay (% Cytotoxicity)
| Polymer Concentration (µg/mL) | DEAPA-Modified Polymer | Non-Functionalized Polymer |
| 10 | 5 ± 1.5 | 2 ± 0.8 |
| 50 | 18 ± 2.2 | 4 ± 1.1 |
| 100 | 35 ± 3.1 | 6 ± 1.4 |
| 250 | 59 ± 4.5 | 9 ± 1.9 |
| 500 | 78 ± 5.3 | 12 ± 2.1 |
Table 3: Apoptosis vs. Necrosis by Annexin V/PI Staining (%)
| Polymer Concentration (µg/mL) | DEAPA-Modified Polymer (Early Apoptosis) | DEAPA-Modified Polymer (Late Apoptosis/Necrosis) | Non-Functionalized Polymer (Early Apoptosis) | Non-Functionalized Polymer (Late Apoptosis/Necrosis) |
| 100 | 15 ± 2.5 | 8 ± 1.8 | 3 ± 1.0 | 2 ± 0.9 |
| 250 | 28 ± 3.1 | 25 ± 2.9 | 5 ± 1.3 | 4 ± 1.2 |
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of the polymers.
Signaling Pathway for Cationic Polymer-Induced Cytotoxicity
Cationic polymers, such as those modified with DEAPA, can induce cytotoxicity through multiple pathways. A primary mechanism involves electrostatic interactions with the negatively charged cell membrane, leading to membrane destabilization and increased permeability. This can trigger downstream apoptotic signaling cascades. The following diagram provides a generalized overview of these potential pathways.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Selected cell line (e.g., HeLa, HEK293)
-
Complete culture medium
-
DEAPA-modified and non-functionalized polymer stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the polymer stock solutions in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the polymer solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
Materials:
-
96-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
DEAPA-modified and non-functionalized polymer stock solutions
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls as per the LDH assay kit instructions, including a maximum LDH release control (by lysing a set of untreated cells).
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH reaction according to the kit manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture and incubating for a specified time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
DEAPA-modified and non-functionalized polymer stock solutions
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the polymers at selected concentrations for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Comparative Analysis of Drug Release from Nanoparticles Functionalized with pH-Responsive DEAPA Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of drug release profiles from nanoparticles functionalized with different diethylaminoethyl polyacrylamide (DEAPA) derivatives and their structural analogs. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the performance of these pH-responsive systems for controlled drug delivery. The functionalization of nanoparticles with polymers containing tertiary amine groups, such as DEAPA derivatives, is a key strategy for developing smart drug delivery systems that can respond to the acidic microenvironments of tumors and endosomes.
Performance Comparison of Functionalized Nanoparticles
The drug release characteristics of nanoparticles functionalized with DEAPA derivatives and their methacrylate (B99206) analogs, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) and poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are primarily governed by the pH of the surrounding environment. At physiological pH (~7.4), these polymers are typically hydrophobic, leading to stable nanoparticle formulations that can effectively encapsulate therapeutic agents. However, in acidic conditions (pH < 6.8), the tertiary amine groups become protonated, causing the polymer to become hydrophilic. This transition leads to swelling or disassembly of the nanoparticles and subsequent release of the encapsulated drug.[1][2][3][4]
A comparative study on mixed polymeric micelles demonstrated that the proportion of the pH-responsive component directly influences the drug release rate. For instance, mixed micelles with a higher content of PDEAEMA exhibited a significantly faster release of the anticancer drug doxorubicin (B1662922) (DOX) at acidic pH compared to those with a lower PDEAEMA content.[1] This highlights the tunability of these systems for achieving desired release kinetics.
Quantitative Drug Release Data
The following table summarizes the cumulative drug release of Doxorubicin (DOX) from different mixed polymeric micelle formulations at various pH levels over 96 hours. The micelles are composed of a mixture of copolymers, with varying proportions of the pH-responsive PDEAEMA block.
| Micelle Formulation | pH 7.4 (Cumulative Release %) | pH 6.5 (Cumulative Release %) | pH 5.0 (Cumulative Release %) |
| Micelle I (Lower PDEAEMA content) | < 25% | 40% | > 80% |
| Mixed Micelle II (Higher PDEAEMA content) | < 25% | 59% | > 90% |
| Mixed Micelle III (Intermediate PDEAEMA content) | < 25% | 45% | > 85% |
Data synthesized from a study on pH-responsive copolymeric mixed micelles.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of functionalized nanoparticles and the evaluation of their drug release profiles.
Synthesis of pH-Responsive Copolymers
Atom Transfer Radical Polymerization (ATRP) is a common method for synthesizing well-defined block copolymers containing pH-responsive segments like PDEAEMA.
-
Initiator and Catalyst Preparation : A bifunctional initiator, such as ethylene (B1197577) bis(2-bromoisobutyrate) (EBiB), and a copper-based catalyst complex (e.g., CuBr/PMDETA) are prepared in an appropriate solvent under an inert atmosphere.
-
Monomer Addition : The purified monomer, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), is added to the reaction flask.
-
Polymerization : The reaction is conducted at a controlled temperature (e.g., 50°C). The progress of the polymerization is monitored by techniques like ¹H NMR to determine monomer conversion.
-
Termination and Purification : The polymerization is terminated by exposing the reaction mixture to air. The resulting polymer is purified by dialysis against deionized water to remove the catalyst and any unreacted monomer, followed by lyophilization to obtain the pure polymer.[5]
Preparation of Drug-Loaded Nanoparticles
Self-assembly is a widely used technique for the preparation of polymeric nanoparticles.
-
Polymer Dissolution : The synthesized block copolymer is dissolved in a suitable organic solvent.
-
Drug Encapsulation : The therapeutic drug (e.g., Doxorubicin) is added to the polymer solution.
-
Nanoparticle Formation : The organic solution is then added dropwise to an aqueous buffer solution under constant stirring. This nanoprecipitation method leads to the self-assembly of the amphiphilic block copolymers into nanoparticles with the hydrophobic drug encapsulated in the core.
-
Purification : The resulting nanoparticle suspension is purified by dialysis against the aqueous buffer to remove the organic solvent and any unloaded drug.
In Vitro Drug Release Study
The dialysis method is a standard technique for assessing the in vitro drug release from nanoparticles.
-
Sample Preparation : A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Release Medium : The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) and stirring speed. The pH of the release medium is adjusted to simulate different physiological conditions (e.g., pH 7.4 for blood, pH 6.5 for tumor microenvironment, and pH 5.0 for endosomes).
-
Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification : The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[1][6]
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying mechanisms of pH-responsive drug release.
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the long-term stability of DEAPA-cured composites versus anhydride-cured composites
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Curing Agent Performance in Epoxy Composites
The long-term stability of composite materials is a critical factor in a multitude of research, development, and manufacturing applications. The choice of curing agent, in particular, plays a pivotal role in defining the ultimate performance and durability of an epoxy-based composite. This guide provides a comprehensive comparison of the long-term stability of composites cured with N,N-diethyl-1,3-propanediamine (DEAPA), an aliphatic amine, versus those cured with anhydride-based hardeners. The following sections present a detailed analysis supported by experimental data, outlining the relative performance of these two common curing systems in terms of thermal stability, hydrolytic resistance, and chemical resilience.
Curing Mechanisms: A Fundamental Divergence
The distinct long-term stability characteristics of DEAPA-cured and anhydride-cured composites originate from their fundamentally different curing chemistries.
DEAPA (Aliphatic Amine) Curing: DEAPA cures epoxy resins through a nucleophilic addition reaction. The primary and secondary amine groups of DEAPA directly attack the epoxide ring of the epoxy resin. This reaction can proceed at ambient temperatures and results in a cross-linked network connected by carbon-nitrogen and carbon-oxygen bonds.
Anhydride (B1165640) Curing: Anhydride curing is a more complex process that typically requires elevated temperatures and the presence of a catalyst or initiator. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, forming a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form an ester linkage and a new hydroxyl group, which can then react with another anhydride molecule, propagating the polymerization. The resulting network is characterized by ester linkages.
Quantitative Comparison of Long-Term Stability
The following tables summarize quantitative data from various studies on the long-term stability of DEAPA-cured (represented by aliphatic amine systems) and anhydride-cured epoxy composites. It is important to note that the data are compiled from different sources and may involve different specific epoxy resins and composite formulations.
Thermal Stability
Thermal stability is a measure of a material's ability to resist degradation at high temperatures. Key parameters include the onset of decomposition temperature (often measured as the temperature at 5% weight loss, Td5) and the glass transition temperature (Tg).
| Curing Agent Type | Parameter | Value | Reference Condition |
| DEAPA (Aliphatic Amine) | Td5 (°C) | ~340 | Thermogravimetric Analysis (TGA) in N2 |
| Tg (°C) | 94 - 97 | Dynamic Mechanical Analysis (DMA) | |
| Anhydride | Td5 (°C) | 324 - 360 | TGA in N2 |
| Tg (°C) | 138 - 247 | DMA |
Note: The wide range for anhydride-cured systems reflects the variety of anhydride structures and formulations available.
Hydrolytic Stability
Hydrolytic stability refers to a material's resistance to degradation by water. This is often assessed by measuring the change in mass of a sample after immersion in water for a specified time and temperature.
| Curing Agent Type | Test Condition | Duration | Mass Change (%) |
| DEAPA (Aliphatic Amine) | Immersion in demineralized water at 23°C | 3 months | - (slight decrease) |
| Anhydride | Immersion in water at 70°C | 30 days | +2.5 (initial absorption) |
| Anhydride | Immersion in water at 93°C | ~20 days | Drastic mass loss |
Note: Aliphatic amine cured epoxies generally show higher water absorption than anhydride-cured systems, but the latter are more susceptible to hydrolytic degradation of the ester linkages over time, especially at elevated temperatures.
Mechanical Properties After Accelerated Aging
The retention of mechanical properties after exposure to environmental stresses is a key indicator of long-term stability. The following table presents data on the change in flexural strength after thermal aging.
| Curing Agent Type | Aging Condition | Duration | Flexural Strength Change (%) |
| DEAPA (Aliphatic Amine) | Aged in tap water | 3 months | -38 |
| Anhydride | Thermally aged at 130°C | 30 days | -20 (break strain) |
| Anhydride | Thermally aged at 160°C | 30 days | -50.6 (break strain) |
| Anhydride | Thermally aged at 250°C | 10 cycles | -39.79 |
| Anhydride | Thermally aged at 270°C | 10 cycles | -53.91 |
Chemical Resistance
Chemical resistance is evaluated by immersing the composite in various chemical agents and observing changes in weight and appearance.
| Curing Agent Type | Chemical Reagent | Duration | Weight Change (%) | Appearance |
| DEAPA (Aliphatic Amine) | 10% Acetic Acid | 28 days | ~ +1.5 | Slight softening |
| DEAPA (Aliphatic Amine) | Ethanol | 28 days | ~ +2.0 | Slight softening |
| Anhydride | 1% Nitric Acid | 7 days | +0.53 | No significant change |
| Anhydride | 20% Sulfuric Acid | 7 days | +1.48 | No significant change |
| Anhydride | 5% Sodium Hydroxide | 7 days | +0.30 | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of composite stability. Below are outlines of standard experimental protocols for key long-term stability tests.
Accelerated Thermal Aging (based on ASTM D3045)
This test is designed to evaluate the changes in material properties after exposure to elevated temperatures for an extended period.
-
Specimen Preparation : Prepare test specimens according to the relevant standard for the property to be measured (e.g., ASTM D790 for flexural properties).
-
Initial Measurements : Measure and record the initial properties of the control specimens, such as mass, dimensions, and mechanical strength.
-
Exposure : Place the specimens in a calibrated, air-circulating oven at a specified aging temperature for a predetermined duration.
-
Periodic Evaluation : At specified intervals, remove a subset of specimens from the oven.
-
Post-Aging Analysis : After cooling to room temperature, re-measure the properties of the aged specimens.
-
Data Comparison : Compare the results of the aged specimens to the initial properties of the control specimens to determine the percentage of property retention.
Hydrolytic Stability Testing (based on ISO 175)
This method assesses the resistance of composites to water immersion.
-
Specimen Preparation : Prepare test specimens of a standard size. Dry the specimens in an oven and record their initial weight.
-
Immersion : Immerse the specimens in a container with the test liquid (e.g., deionized water) ensuring they are fully submerged. The volume of the liquid should be at least 8 ml per square centimeter of the specimen's surface area[1].
-
Controlled Environment : Place the container in a temperature-controlled bath at the specified test temperature (e.g., 70°C).
-
Periodic Weighing : At regular intervals, remove the specimens, wipe them dry with a lint-free cloth, and weigh them.
-
Mass Change Calculation : Calculate the percentage of mass change over time.
-
Mechanical Testing (Optional) : After the immersion period, mechanical properties can be tested and compared to control specimens.
Chemical Resistance Testing (based on ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.
-
Specimen Preparation : Prepare test specimens as per the required mechanical test standard.
-
Initial Measurements : Record the initial weight, dimensions, and appearance of the specimens[2].
-
Immersion : Immerse the specimens in the specified chemical reagent at a defined temperature for a set duration (e.g., 7 days)[2].
-
Post-Immersion Analysis : After the immersion period, remove the specimens, clean them as specified, and re-measure their weight and dimensions. Visually inspect for any changes in appearance such as discoloration, swelling, or cracking[2].
-
Mechanical Property Testing : Conduct mechanical tests (e.g., tensile or flexural) on the exposed specimens and on unexposed control specimens.
-
Report Changes : Report the percentage change in weight, dimensions, and mechanical properties[2].
Conclusion
The selection between DEAPA-cured and anhydride-cured composites requires a careful consideration of the intended application and the predominant environmental stresses the material will face.
DEAPA-cured composites , representative of aliphatic amine systems, offer the advantage of ambient temperature curing and generally exhibit good toughness. However, their long-term performance can be compromised by higher water absorption and a greater susceptibility to degradation in certain chemical environments, particularly acidic conditions.
Anhydride-cured composites typically demonstrate superior thermal stability, with higher glass transition and decomposition temperatures. They also tend to offer broader chemical resistance. Their primary vulnerability lies in the hydrolytic instability of the ester linkages formed during curing, making them susceptible to degradation in hot, humid environments over extended periods.
For applications demanding high-temperature performance and robust chemical resistance, anhydride-cured systems are often the preferred choice, provided that long-term exposure to high humidity is not a primary concern. Conversely, for applications where ambient cure and higher toughness are prioritized, and the environmental conditions are less extreme, DEAPA-cured composites can provide a reliable and cost-effective solution. Ultimately, the optimal choice will depend on a thorough evaluation of the specific performance requirements and the service environment of the final product.
References
For researchers, scientists, and drug development professionals, understanding the intricate dance between metal ions and chelating agents is paramount. Diethylenetriaminepentaacetic acid (DEAPA) and its close structural analog, diethylenetriaminepentaacetic acid (DTPA), are powerful chelating agents whose metal complexes are at the forefront of applications ranging from magnetic resonance imaging (MRI) contrast agents to radiopharmaceuticals. This guide provides a comparative spectroscopic analysis of DEAPA/DTPA-metal complexes and other related amine-ligand complexes, supported by experimental data and detailed protocols to aid in research and development.
This publication delves into the spectroscopic signatures of these complexes, offering a clear comparison of their electronic and structural properties. By examining data from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the nature of the metal-ligand bonding and the coordination environment of the central metal ion.
At a Glance: Spectroscopic Comparison of Amine-Ligand Metal Complexes
The following tables summarize key spectroscopic data for DTPA-metal complexes and provide a comparative look at other amine-ligand complexes. This data is crucial for identifying and characterizing these compounds.
Table 1: UV-Vis Spectroscopic Data for Selected Amine-Ligand Metal Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| [Co(DTPA)]³⁻ | 495, 375 | ~250, ~200 | d-d transitions | [1] |
| [Ni(DTPA)]³⁻ | 610, 370 | ~10, ~15 | d-d transitions | [1] |
| [Cu(DTPA)]³⁻ | 730 | ~100 | d-d transition | [1] |
| [Fe(DTPA)]²⁻ | 470 | ~300 | Charge Transfer | [1] |
| [Ni(en)₃]²⁺ | 545, 340 | ~10, ~8 | d-d transitions | General Chemistry Textbooks |
| [Cu(NH₃)₄]²⁺ | 610 | ~50 | d-d transition | General Chemistry Textbooks |
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for DTPA and its Metal Complexes
| Compound | ν(C=O) Carboxylate (asymmetric) | ν(C=O) Carboxylate (symmetric) | ν(C-N) Amine | ν(M-N) | ν(M-O) | Reference |
| DTPA (Free Ligand) | ~1730, ~1700 | ~1410 | ~1100 | - | - | [2][3] |
| [Cu(DTPA)]³⁻ | ~1630 | ~1405 | Shifted | ~450-500 | ~500-550 | [2] |
| [Pb(DTPA)]³⁻ | ~1590 | ~1400 | Shifted | ~400-450 | ~500-550 | [2][3] |
Table 3: ¹³C NMR Chemical Shifts (ppm) for DTPA and its Diamagnetic Metal Complexes
| Carbon Atom | DTPA (Free Ligand) | [Pb(DTPA)]³⁻ |
| Carboxylate C=O | ~175 | 179.3 (broad) |
| Methylene (-CH₂-) adjacent to N | ~55-60 | 48.9 - 56.5 |
| Methylene (-CH₂-) of acetate (B1210297) arms | ~50-55 | Shifted |
Note: Paramagnetic complexes like those of Cu(II) and Fe(III) exhibit significant peak broadening and shifting in NMR spectra, making detailed assignments challenging without specialized techniques.[3]
Decoding the Data: Insights from Spectroscopy
The spectroscopic data reveals key aspects of complex formation. In UV-Vis spectroscopy , the d-d transitions observed for transition metal complexes are sensitive to the ligand field strength and the coordination geometry. The shift in these bands upon complexation with different amine ligands can provide insights into the relative field strengths of the ligands.[1] Charge transfer bands, often more intense, can also be observed and are indicative of the electronic interaction between the metal and the ligand.
Infrared spectroscopy is particularly useful for identifying the coordination sites of the ligand. A significant shift of the carboxylate C=O stretching vibrations to lower frequencies in the spectra of DTPA-metal complexes compared to the free ligand is a strong indication of the coordination of the carboxylate groups to the metal ion.[2][3] Similarly, changes in the C-N stretching vibrations suggest the involvement of the amine nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
NMR spectroscopy provides detailed information about the structure of diamagnetic complexes in solution. For DTPA complexes, the chemical shifts of the carbon atoms in the ligand backbone and the acetate arms are sensitive to the coordination of the metal ion.[3] The broadening of signals in paramagnetic complexes can also be leveraged to understand the proximity of different parts of the ligand to the metal center.
Experimental Corner: Protocols for Synthesis and Analysis
Reproducible and reliable data is the cornerstone of scientific research. The following section outlines standardized protocols for the synthesis and spectroscopic characterization of DEAPA/DTPA-metal complexes.
Synthesis of DEAPA/DTPA-Metal Complexes
A general procedure for the synthesis of DEAPA/DTPA-metal complexes involves the reaction of the ligand with a suitable metal salt in an aqueous solution.
Materials:
-
Diethylenetriaminepentaacetic acid (DEAPA or DTPA)
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, FeCl₃)
-
Deionized water
-
Base (e.g., NaOH or KOH) to adjust pH
-
Ethanol (B145695) or acetone (B3395972) for precipitation
Procedure:
-
Dissolve a known amount of DEAPA or DTPA in deionized water. The dissolution may be facilitated by the dropwise addition of a base to deprotonate the carboxylic acid groups.
-
In a separate vessel, dissolve the stoichiometric equivalent of the metal salt in deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the resulting solution to the desired value (typically near neutral) using a base. The optimal pH for complex formation can vary depending on the metal ion.
-
The reaction mixture is often stirred at room temperature or gently heated to ensure complete complexation.
-
The metal complex can be isolated by precipitation with a solvent like ethanol or acetone, followed by filtration, washing with the precipitating solvent, and drying in a vacuum oven.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare a series of solutions of the metal complex of known concentrations in a suitable solvent (usually water).
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy:
-
Prepare a solid sample of the metal complex, typically as a KBr pellet or a Nujol mull.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the metal complex in a suitable deuterated solvent (e.g., D₂O).
-
Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
For diamagnetic complexes, assign the peaks to the corresponding protons and carbons of the ligand.
-
For paramagnetic complexes, note the broadening and shifting of the resonances.
Visualizing the Process: From Synthesis to Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of DEAPA/DTPA-metal complexes.
Caption: A flowchart illustrating the key steps in the synthesis and subsequent spectroscopic analysis of DEAPA/DTPA-metal complexes.
This guide provides a foundational understanding of the spectroscopic properties of DEAPA/DTPA-metal complexes and their relatives. The provided data and protocols serve as a valuable resource for researchers working to design and characterize new metal-based compounds for a variety of scientific and medical applications. The subtle yet significant differences in the spectroscopic signatures of these complexes underscore the importance of careful and comprehensive characterization in the development of novel and effective technologies.
References
- 1. Spectroscopic studies of transition-metal ion complexes of diethylenetriaminepenta-acetic acid and diethylenetriaminepenta-methylphosphonic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(Diethylamino)propylamine: A Guide for Laboratory Professionals
The proper disposal of 3-(Diethylamino)propylamine is a critical component of laboratory safety and environmental responsibility. This chemical is classified as a hazardous substance, and its disposal is regulated. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Hazard Assessment and Immediate Safety
Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3]
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor immediately.[1][4]
-
Ingestion: Rinse the mouth but do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[5]
-
Eye Protection: Chemical splash goggles or a face shield.[4][5]
-
Body Protection: A standard laboratory coat.[5] For significant quantities or in case of splashes, wear suitable protective clothing.[4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is recommended.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs its hazardous properties and handling requirements.
| Property | Value |
| CAS Number | 104-78-9 |
| Molecular Formula | C₇H₁₈N₂ |
| Density | 0.826 g/mL at 25 °C |
| Boiling Point | 159 °C |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| Vapor Density | 4.4 (vs air) |
| Oral Toxicity (LD50) | 1670 mg/kg (Rat) |
| Aquatic Toxicity (LC50) | 146.6 mg/l (Golden orfe, 96 h) |
| pH | Corrosive (Aqueous solutions will have a pH > 12.5) |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste.[6] Never dispose of this chemical down the drain or in regular trash.[7][8] The following procedure outlines the required steps for compliant disposal.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[5][7]
-
Identify as Hazardous Amine Waste: Clearly identify waste containing this compound.
-
Segregate Incompatibles: Keep amine waste separate from other chemical wastes.[9] It is crucial to store it away from acids, oxidizing agents, acid anhydrides, isocyanates, and carbon dioxide, with which it is incompatible.[6][10] Use physical barriers or secondary containment to ensure separation.[7]
Step 2: Containerization
All hazardous waste must be stored in appropriate containers to prevent leaks and ruptures.[10]
-
Select a Compatible Container: Use a container made of material that does not react with amines. The original container is often a suitable choice.[5] Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[7][10]
-
Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for vapor expansion.[10]
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are adding waste.[10][11]
Step 3: Labeling
Accurate labeling is a critical safety and regulatory requirement.[5]
-
Use a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
A clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive")
-
The accumulation start date
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[10][11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Storage Conditions: Store the container in a cool, well-ventilated area away from heat, direct sunlight, and ignition sources.[1][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[11]
-
Inspections: The SAA must be inspected weekly for container leakage.[10]
Step 5: Final Disposal
The final disposal must be conducted by a licensed professional service.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Documentation: Maintain records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[9] Disposal via incineration is a recommended method for this type of waste.[1]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. miller-stephenson.com [miller-stephenson.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound = 99 104-78-9 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. odu.edu [odu.edu]
Essential Safety and Operational Guidance for Handling 3-(Diethylamino)propylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of 3-(Diethylamino)propylamine, a flammable and corrosive compound that is also harmful if swallowed or in contact with skin.[1][2][3] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under several hazard categories. Understanding these classifications is the first step in safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2] |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][3] The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles, Face Shield | Chemical goggles or a face shield are necessary to protect against splashes.[4] |
| Skin | Protective Gloves, Protective Clothing | Wear suitable protective gloves and clothing.[1][4] |
| Respiratory | Respirator | In case of inadequate ventilation, wear respiratory protection. A type ABEK (EN14387) respirator filter is recommended.[5] |
Always inspect PPE before use and ensure it is in good condition. Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[6]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][3][4]
-
Do not eat, drink, or smoke when using this product.[1][4][6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep away from sources of ignition.[1]
-
Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1][3] Wash contaminated clothing before reuse.[1][3] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1][4] |
In case of a spill or leak, evacuate personnel from the area and remove all ignition sources.[4][6] Absorb the spill with inert material such as dry sand or earth and place it into a suitable disposal container.[1][6]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1][3] Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Container Disposal: Do not reuse empty containers as they may contain residual flammable vapors.[4] Dispose of them as unused product.[1]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
